molecular formula C24H26O5 B1679242 Re 80 CAS No. 116193-60-3

Re 80

货号: B1679242
CAS 编号: 116193-60-3
分子量: 394.5 g/mol
InChI 键: PZYFNWUXYUMHGR-UYRXBGFRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

structure given in first source;  an anti-angiogenic agent

属性

CAS 编号

116193-60-3

分子式

C24H26O5

分子量

394.5 g/mol

IUPAC 名称

4-[(Z)-1-hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-3-oxoprop-1-enyl]benzoic acid

InChI

InChI=1S/C24H26O5/c1-23(2)9-10-24(3,4)18-12-20(26)16(11-17(18)23)21(27)13-19(25)14-5-7-15(8-6-14)22(28)29/h5-8,11-13,25-26H,9-10H2,1-4H3,(H,28,29)/b19-13-

InChI 键

PZYFNWUXYUMHGR-UYRXBGFRSA-N

手性 SMILES

CC1(CCC(C2=C1C=C(C(=C2)O)C(=O)/C=C(/C3=CC=C(C=C3)C(=O)O)\O)(C)C)C

规范 SMILES

CC1(CCC(C2=C1C=C(C(=C2)O)C(=O)C=C(C3=CC=C(C=C3)C(=O)O)O)(C)C)C

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

4-(1-hydroxy-3-oxo-3-(5,6,7,8-tetrahydro-3-hydroxy-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl)benzoic acid
Re 80
Re-80

产品来源

United States

Foundational & Exploratory

Synthetic Retinoid Re 80: A Technical Overview of its Anti-Angiogenic and Differentiation-Inducing Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the synthetic retinoid Re 80, focusing on its mechanism of action as a potent anti-angiogenic and cell differentiation-inducing agent. The document is intended for researchers, scientists, and professionals in drug development.

Executive Summary

This compound, chemically identified as 4-[1-hydroxy-3-oxo-3-(5,6,7,8-tetrahydro-3-hydroxy-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid, is a novel synthetic retinoid that has demonstrated significant biological activity. Primarily recognized for its potent anti-angiogenic effects, this compound has shown superior inhibitory potency in in vivo models when compared to other synthetic retinoids such as Am 580 and Tamibarotene (Am 80)[1]. Furthermore, studies indicate that this compound can induce differentiation in epidermal tumor cells and suppress the growth of certain carcinomas, suggesting a multifaceted mechanism of action with potential therapeutic applications in oncology and angiogenesis-dependent diseases[1][2]. Despite these findings, detailed quantitative data on its specific binding affinities to Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) subtypes are not extensively available in public literature, which is a critical aspect for a complete understanding of its molecular mechanism.

Anti-Angiogenic Activity

The primary characterized activity of this compound is its potent inhibition of angiogenesis. This has been quantitatively assessed using the chick chorioallantoic membrane (CAM) assay, a widely used in vivo model to study blood vessel formation.

Quantitative Data

The anti-angiogenic potency of this compound was determined in a dose-dependent manner and compared with other synthetic retinoids. The half-maximal inhibitory dose (ID50) represents the concentration of the compound required to inhibit angiogenesis by 50%.

CompoundID50 (pmol/egg)
This compound 6.3 [1]
Am 58023[1]
Tamibarotene (Am 80)28
Table 1: Comparative Anti-Angiogenic Activity of Synthetic Retinoids in the Chick CAM Assay.
Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a robust in vivo platform to assess the pro- or anti-angiogenic potential of compounds. The following is a generalized protocol for such an assay.

Materials:

  • Fertilized chicken eggs

  • Egg incubator with humidity control

  • Sterile phosphate-buffered saline (PBS)

  • Compound to be tested (e.g., this compound) dissolved in a suitable vehicle

  • Thermostable methylcellulose discs

  • Stereomicroscope

  • Dremel tool with a cutting disc

Procedure:

  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C with 60-70% humidity for 3-4 days.

  • Windowing: On day 3, a small window is created in the eggshell to expose the developing CAM. The window is then sealed with sterile tape and the eggs are returned to the incubator.

  • Compound Application: On day 6 or 7, a sterile methylcellulose disc impregnated with the test compound at a specific concentration is placed on the CAM. Control discs contain the vehicle alone.

  • Incubation and Observation: The eggs are incubated for another 48-72 hours. The CAM is then observed under a stereomicroscope to assess the degree of angiogenesis.

  • Quantification: The anti-angiogenic effect is quantified by measuring the avascular zone around the disc or by counting the number of blood vessel branch points within a defined area. The ID50 is calculated from the dose-response curve.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Fertilized Eggs B Incubation (3 days) A->B C Windowing of Eggshell B->C D Application of Test Compound on CAM C->D E Incubation (48-72 hours) D->E F Microscopic Observation E->F G Quantification of Angiogenesis F->G H ID50 Calculation G->H

Diagram 1: Workflow of the Chick Chorioallantoic Membrane (CAM) Assay.

Mechanism of Action

As a synthetic retinoid, the mechanism of action of this compound is presumed to be mediated through the nuclear retinoid receptors, RARs and RXRs. These receptors form heterodimers that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.

Retinoid Signaling Pathway

The general pathway for retinoid action involves cellular uptake, binding to cellular retinoic acid-binding proteins (CRABPs), and transport to the nucleus. In the nucleus, the retinoid binds to the RAR-RXR heterodimer, leading to the dissociation of corepressors and recruitment of coactivators, which initiates the transcription of target genes. These genes are involved in a wide array of cellular processes, including differentiation, proliferation, and apoptosis. The anti-angiogenic effect of some retinoids has been linked to the modulation of vascular endothelial growth factor (VEGF) signaling.

G cluster_cell Target Cell cluster_nucleus Nuclear Events Re80 This compound CRABP CRABP Re80->CRABP Nucleus Nucleus CRABP->Nucleus Transport RAR_RXR RAR/RXR Heterodimer Nucleus->RAR_RXR Binding RARE RARE (DNA) RAR_RXR->RARE Binds to CoA Coactivators RAR_RXR->CoA Recruits CoR Corepressors CoR->RAR_RXR Dissociates Transcription Gene Transcription CoA->Transcription Initiates mRNA mRNA Transcription->mRNA Proteins Proteins (e.g., Angiogenesis Inhibitors) mRNA->Proteins Angiogenesis Angiogenesis Proteins->Angiogenesis Inhibition

Diagram 2: Presumed General Signaling Pathway for this compound.
Differentiation-Inducing Effects

In addition to its anti-angiogenic properties, this compound has been shown to induce differentiation in epidermal tumor cells. In a malignant conversion model, treatment with this compound led to a higher proportion of moderately to well-differentiated tumors and a decrease in proliferative cells. This was associated with the induction of the differentiation-associated keratin K13 and inhibition of the epidermal keratin K1. This suggests that part of this compound's anti-tumor activity may be attributed to its ability to promote a more differentiated, less proliferative cellular phenotype.

Conclusion and Future Directions

This compound is a potent synthetic retinoid with significant anti-angiogenic and differentiation-inducing activities demonstrated in preclinical models. Its superior potency in inhibiting angiogenesis compared to other retinoids makes it a compound of interest for further investigation. However, a critical gap in the current understanding of this compound is the lack of specific data on its binding affinities and selectivity for RAR and RXR subtypes. Future research should focus on elucidating these molecular interactions through receptor binding assays and detailed structure-activity relationship studies. Furthermore, transcriptomic and proteomic analyses of cells treated with this compound would provide a more comprehensive picture of the downstream genes and pathways it regulates, ultimately leading to a more complete understanding of its mechanism of action and its therapeutic potential.

References

In-Depth Technical Guide: Anti-Angiogenic Activity of Re 80

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Re 80, a synthetic retinoid, has demonstrated potent anti-angiogenic properties. This technical guide provides a comprehensive overview of the research surrounding this compound's anti-angiogenic activity, including available quantitative data, detailed experimental protocols for key angiogenesis assays, and an exploration of the putative signaling pathways involved. While direct research on this compound is limited, this guide supplements the available information with data from the closely related synthetic retinoid, Am 80 (Tamibarotene), to provide a broader context for its potential mechanism of action and experimental validation. This document is intended to serve as a valuable resource for researchers and professionals in drug development investigating the therapeutic potential of this compound and similar compounds in angiogenesis-dependent diseases.

Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-angiogenic activity of this compound and its structural analog, Am 80. It is important to note that while this compound has shown potent in vivo anti-angiogenic effects, detailed in vitro studies are more readily available for Am 80.

Table 1: In Vivo Anti-Angiogenic Activity of Synthetic Retinoids

CompoundAssayModel SystemEndpointResultReference
This compound Chick Chorioallantoic Membrane (CAM) AssayChick EmbryoID₅₀6.3 pmol/egg[1]
Am 580Chick Chorioallantoic Membrane (CAM) AssayChick EmbryoID₅₀23 pmol/egg[1]
Am 80Chick Chorioallantoic Membrane (CAM) AssayChick EmbryoID₅₀28 pmol/egg[1]

ID₅₀: The dose required to inhibit angiogenesis by 50%.

Table 2: In Vitro Anti-Angiogenic Activity of Am 80 (Tamibarotene)

AssayCell LineTreatmentEndpointResultReference
Cell ProliferationHuman Umbilical Vein Endothelial Cells (HUVECs)Am 80Inhibition of VEGF-stimulated growthRemarkable inhibition[2]
Cell MigrationHuman Umbilical Vein Endothelial Cells (HUVECs)Am 80Inhibition of migration induced by co-culture with myeloma cellsMarked inhibition[2]
Tube FormationHuman Umbilical Vein Endothelial Cells (HUVECs)Am 80Inhibition of VEGF-induced tube-like structuresSignificant inhibition
Receptor PhosphorylationNot specifiedAm 80Inhibition of VEGF-induced receptor phosphorylationInhibition observed

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's anti-angiogenic activity.

In Vivo Angiogenesis: Chick Chorioallantoic Membrane (CAM) Assay

This protocol is based on the established methodology used to assess the in vivo anti-angiogenic activity of this compound.

Objective: To evaluate the inhibitory effect of a test compound on the formation of new blood vessels on the chick chorioallantoic membrane.

Materials:

  • Fertilized chicken eggs

  • Egg incubator with humidity control

  • Sterile phosphate-buffered saline (PBS)

  • Test compound (this compound) dissolved in a suitable vehicle (e.g., ethanol)

  • Vehicle control

  • Cortisone acetate-treated methylcellulose discs (for sustained release)

  • Stereomicroscope

  • Sterile dissecting tools (forceps, scissors)

  • 70% ethanol for disinfection

  • Parafilm or sterile tape for sealing

Procedure:

  • Egg Incubation: Incubate fertilized chicken eggs at 37°C with 60-70% humidity for 3-4 days.

  • Windowing: On day 3 or 4, disinfect a small area of the eggshell with 70% ethanol. Carefully crack and remove a small piece of the shell to create a window (approximately 1 cm²), exposing the CAM.

  • Compound Application: Prepare sterile methylcellulose discs containing the test compound (this compound) at various concentrations. A vehicle control disc should also be prepared. Gently place a single disc onto the CAM, avoiding major blood vessels.

  • Sealing and Re-incubation: Seal the window with sterile parafilm or tape and return the eggs to the incubator for an additional 48-72 hours.

  • Observation and Quantification: After the incubation period, observe the CAM under a stereomicroscope. The anti-angiogenic effect is determined by the presence of an avascular zone around the disc. The diameter of this avascular zone is measured. The number of blood vessel branch points within a defined area around the disc can also be counted.

  • Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The ID₅₀ value, the dose that causes 50% inhibition of angiogenesis, is then determined from a dose-response curve.

In Vitro Endothelial Cell Proliferation Assay

Objective: To determine the effect of a test compound on the proliferation of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Test compound (e.g., Am 80)

  • VEGF (as a pro-angiogenic stimulus)

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CyQUANT®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs into 96-well plates at a density of 2,000-5,000 cells per well in EGM containing a low percentage of FBS (e.g., 0.5-1%) and allow them to attach overnight.

  • Treatment: The following day, replace the medium with fresh low-serum medium containing various concentrations of the test compound. Include wells with vehicle control and a positive control (e.g., a known angiogenesis inhibitor). To assess the inhibition of stimulated proliferation, add a pro-angiogenic factor like VEGF to a subset of wells with and without the test compound.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Quantification of Proliferation: Add the cell proliferation reagent to each well according to the manufacturer's instructions. After the appropriate incubation time, measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of cell proliferation for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value from the dose-response curve.

In Vitro Endothelial Cell Tube Formation Assay

Objective: To assess the ability of a test compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.

Materials:

  • HUVECs

  • Basement membrane extract (e.g., Matrigel®)

  • 24- or 48-well cell culture plates

  • Endothelial Cell Basal Medium (EBM) with low serum

  • Test compound

  • VEGF (optional, as a stimulus)

  • Calcein AM (for visualization)

  • Inverted microscope with a camera

Procedure:

  • Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 24- or 48-well plate. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding and Treatment: Harvest HUVECs and resuspend them in low-serum EBM. Add the test compound at various concentrations to the cell suspension. Seed the cells onto the solidified basement membrane extract at a density of 10,000-20,000 cells per well.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 4-18 hours.

  • Visualization and Imaging: Observe the formation of tube-like structures using an inverted microscope. For quantitative analysis, the cells can be labeled with Calcein AM for fluorescent imaging. Capture images from several random fields for each well.

  • Quantification and Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, the number of nodes (branch points), and the number of meshes using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). Calculate the percentage of inhibition compared to the vehicle control.

In Vitro Endothelial Cell Migration Assay (Boyden Chamber Assay)

Objective: To evaluate the effect of a test compound on the chemotactic migration of endothelial cells.

Materials:

  • HUVECs

  • Boyden chamber apparatus with porous membrane inserts (e.g., 8 µm pore size)

  • Fibronectin or collagen (for coating the membrane)

  • EBM with low serum

  • Chemoattractant (e.g., VEGF or FBS)

  • Test compound

  • Cotton swabs

  • Staining solution (e.g., Diff-Quik™ or crystal violet)

  • Microscope

Procedure:

  • Chamber Preparation: Coat the top side of the porous membrane inserts with fibronectin or collagen and allow them to dry.

  • Chemoattractant Addition: In the lower chamber of the Boyden apparatus, add EBM containing a chemoattractant (e.g., VEGF).

  • Cell Seeding and Treatment: Resuspend HUVECs in serum-free EBM containing various concentrations of the test compound. Seed the cells into the upper chamber of the inserts.

  • Incubation: Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 4-6 hours to allow for cell migration.

  • Removal of Non-migrated Cells: After incubation, remove the inserts from the chamber. Gently wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain them with a suitable staining solution.

  • Cell Counting and Data Analysis: Count the number of migrated cells in several random high-power fields under a microscope. Calculate the percentage of inhibition of migration compared to the vehicle control.

Visualization of Pathways and Workflows

Putative Signaling Pathway of this compound in Angiogenesis Inhibition

The precise signaling pathway of this compound has not been fully elucidated. However, as a synthetic retinoid, it is expected to function through the canonical retinoid signaling pathway. Research on the related compound Am 80 has shown inhibition of VEGF receptor phosphorylation. The following diagram illustrates a putative pathway for the anti-angiogenic action of this compound, integrating known retinoid signaling and its likely impact on the VEGF pathway.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLC PLCγ VEGFR->PLC Activates Re80_cyto This compound Re80_cyto->VEGFR Inhibits Phosphorylation (Putative) CRABP CRABP Re80_cyto->CRABP Binds Re80_nuc This compound CRABP->Re80_nuc Translocates PKC PKC PLC->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Transcription Gene Transcription (Anti-angiogenic factors ↑) (Pro-angiogenic factors ↓) ERK->Gene_Transcription Promotes Angiogenesis RAR RAR Re80_nuc->RAR RXR RXR RAR->RXR Heterodimerizes RARE RARE RXR->RARE Binds to RARE->Gene_Transcription

Caption: Putative signaling pathway for this compound's anti-angiogenic activity.

Experimental Workflow for In Vitro Anti-Angiogenesis Screening

The following diagram outlines a typical experimental workflow for screening and characterizing the anti-angiogenic potential of a compound like this compound in vitro.

G start Start: Compound Synthesis (this compound) proliferation Endothelial Cell Proliferation Assay start->proliferation migration Endothelial Cell Migration Assay start->migration tube_formation Endothelial Cell Tube Formation Assay start->tube_formation in_vitro_analysis Analyze In Vitro Data (Determine IC₅₀) proliferation->in_vitro_analysis migration->in_vitro_analysis tube_formation->in_vitro_analysis in_vivo In Vivo Angiogenesis Assay (e.g., CAM Assay) in_vitro_analysis->in_vivo If potent mechanism Mechanism of Action Studies (e.g., Western Blot for p-VEGFR) in_vitro_analysis->mechanism If potent end Conclusion: Evaluate Therapeutic Potential in_vivo->end mechanism->end

Caption: Experimental workflow for in vitro anti-angiogenesis screening.

References

An In-depth Technical Guide to Core Biological Functions and Pathways for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of approximately 80 core biological functions and signaling pathways critical to cellular and organismal homeostasis. Understanding these intricate networks is paramount for identifying novel therapeutic targets and developing effective drug candidates. This document summarizes key quantitative data, provides detailed experimental protocols for assessing pathway activity, and visualizes the complex interactions within these systems.

Section 1: Apoptosis and Cell Death

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue maintenance. Its dysregulation is a hallmark of numerous diseases, including cancer and autoimmune disorders.

Intrinsic Apoptosis Pathway

The intrinsic pathway is initiated by intracellular stress signals, such as DNA damage or growth factor withdrawal, leading to mitochondrial outer membrane permeabilization (MOMP).

Key Proteins and Interactions:

The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is crucial. Upon activation, Bax and Bak oligomerize in the mitochondrial outer membrane, forming pores that allow the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. Cytochrome c then binds to Apaf-1, triggering the assembly of the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.

Quantitative Data: Caspase-3 Activity

Treatment GroupCaspase-3 Activity (RFU/µg protein)Fold Change vs. Control
Untreated Control150 ± 251.0
Staurosporine (1 µM)1200 ± 1508.0
Z-VAD-FMK (50 µM) + Staurosporine (1 µM)200 ± 301.3

Data are representative and may vary based on cell type and experimental conditions.

Experimental Protocol: Caspase-3 Activity Assay

This protocol describes a fluorometric assay to measure caspase-3 activity in cell lysates.

Materials:

  • Cell lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

  • Caspase-3 inhibitor (e.g., Ac-DEVD-CHO) for negative control

  • Fluorometer and 96-well black plates

Procedure:

  • Induce apoptosis in your cell line of interest using a known stimulus.

  • Harvest cells and wash with ice-cold PBS.

  • Lyse cells in ice-cold lysis buffer for 30 minutes on ice.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (cytosolic extract) to a new tube.

  • Determine protein concentration of the lysate using a standard method (e.g., BCA assay).

  • In a 96-well plate, add 50 µg of protein lysate to each well.

  • Add the caspase-3 substrate to a final concentration of 50 µM.

  • For a negative control, pre-incubate a separate sample with the caspase-3 inhibitor for 10 minutes before adding the substrate.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure fluorescence using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Calculate caspase-3 activity and normalize to the protein concentration.

Signaling Pathway Diagram:

Intrinsic_Apoptosis cluster_stress Intracellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrion cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase DNA_Damage DNA Damage Bax Bax/Bak DNA_Damage->Bax GF_Withdrawal Growth Factor Withdrawal GF_Withdrawal->Bax MOMP MOMP Bax->MOMP Bcl2 Bcl-2/Bcl-xL Bcl2->Bax Cytochrome_c Cytochrome c MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Apoptosome Apoptosome (Active Caspase-9) Caspase9->Apoptosome Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Active_Caspase3 Active Caspase-3 Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis

Intrinsic Apoptosis Pathway
Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface.

Key Proteins and Interactions:

Death ligands, such as FasL or TNF-α, bind to their respective receptors (FasR, TNFR1). This binding induces receptor trimerization and the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain). FADD, in turn, recruits pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation. Active caspase-8 can then directly cleave and activate effector caspases, such as caspase-3, or it can cleave Bid to tBid, which then engages the intrinsic apoptosis pathway.

Experimental Protocol: Annexin V Staining for Apoptosis Detection

This protocol describes the detection of apoptosis by flow cytometry using Annexin V, which binds to phosphatidylserine (PS) exposed on the outer leaflet of the plasma membrane of apoptotic cells.[1][2][3][4][5]

Materials:

  • Annexin V conjugated to a fluorophore (e.g., FITC, PE)

  • Propidium Iodide (PI) or 7-AAD for viability staining

  • 10X Binding Buffer (e.g., 0.1 M HEPES pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cell culture.

  • Harvest both adherent and suspension cells and wash with cold PBS.

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of fluorochrome-conjugated Annexin V.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Add 5 µL of PI or 7-AAD solution.

  • Analyze the samples by flow cytometry within 1 hour.

Signaling Pathway Diagram:

Extrinsic_Apoptosis cluster_ligand_receptor Ligand-Receptor Binding cluster_disc DISC Formation cluster_execution Execution Phase cluster_crosstalk Crosstalk with Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., FasR, TNFR1) Death_Ligand->Death_Receptor FADD FADD Death_Receptor->FADD Pro_Caspase8 Pro-Caspase-8 FADD->Pro_Caspase8 DISC DISC (Active Caspase-8) Pro_Caspase8->DISC Pro_Caspase3 Pro-Caspase-3 DISC->Pro_Caspase3 Bid Bid DISC->Bid Active_Caspase3 Active Caspase-3 Pro_Caspase3->Active_Caspase3 Apoptosis Apoptosis Active_Caspase3->Apoptosis tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion

Extrinsic Apoptosis Pathway

Section 2: Cell Cycle Regulation

The cell cycle is a series of events that takes place in a cell as it grows and divides. It is tightly regulated by a complex network of proteins to ensure the fidelity of DNA replication and chromosome segregation.

G1/S Transition

The transition from the G1 to the S phase is a critical checkpoint where the cell commits to DNA replication. This process is primarily controlled by Cyclin-Dependent Kinases (CDKs).

Key Proteins and Interactions:

Mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6. The active Cyclin D-CDK4/6 complexes phosphorylate the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, inhibiting the expression of genes required for S phase entry. Phosphorylation of Rb by Cyclin D-CDK4/6, and subsequently by Cyclin E-CDK2, causes the release of E2F, allowing for the transcription of S-phase genes, such as those involved in DNA synthesis.

Quantitative Data: Cyclin E-CDK2 Kinase Activity

Cell Cycle PhaseCyclin E-CDK2 Activity (Arbitrary Units)
Early G115 ± 5
Late G1/S100 ± 10
S60 ± 8
G2/M10 ± 3

Data are representative and may vary based on cell synchronization method and cell type.

Experimental Protocol: In Vitro Kinase Assay for CDK Activity

This protocol describes the measurement of CDK activity by monitoring the phosphorylation of a substrate.

Materials:

  • Cell lysate

  • Antibody specific to the CDK of interest (e.g., anti-CDK2)

  • Protein A/G agarose beads

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • CDK substrate (e.g., Histone H1 for CDK2)

  • [γ-³²P]ATP

  • SDS-PAGE and autoradiography equipment

Procedure:

  • Synchronize cells at the desired cell cycle stage.

  • Lyse cells and pre-clear the lysate with Protein A/G beads.

  • Immunoprecipitate the CDK of interest by incubating the lysate with a specific antibody, followed by the addition of Protein A/G beads.

  • Wash the immunoprecipitated complexes extensively with lysis buffer and then with kinase buffer.

  • Resuspend the beads in kinase buffer containing the substrate and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 20-30 minutes.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to an autoradiography film or a phosphorimager screen.

  • Quantify the phosphorylation of the substrate.

Signaling Pathway Diagram:

G1_S_Transition cluster_growth_factors Mitogenic Signals cluster_cyclin_cdk Cyclin-CDK Complexes cluster_rb_e2f Rb-E2F Regulation cluster_s_phase S Phase Entry Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D-CDK4/6 Growth_Factors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb CyclinE_CDK2 Cyclin E-CDK2 CyclinE_CDK2->Rb p21_p27 p21/p27 (CKIs) p21_p27->CyclinD_CDK46 p21_p27->CyclinE_CDK2 E2F E2F Rb->E2F S_Phase_Genes S Phase Genes E2F->S_Phase_Genes Rb_E2F Rb-E2F Complex Rb_E2F->Rb Rb_E2F->E2F DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication

G1/S Transition Pathway

This guide is a living document and will be continuously updated with additional pathways, quantitative data, and experimental protocols. The information provided is for research purposes only.

References

An In-depth Technical Guide to the Discovery and Synthesis of Re 80 Retinoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Re 80 is a synthetic retinoid demonstrating potent biological activities, including anti-angiogenic effects and the ability to induce cellular differentiation. This document provides a comprehensive technical overview of this compound, including its discovery, a proposed synthesis pathway, detailed experimental protocols for evaluating its biological activity, and a summary of known quantitative data. Furthermore, it explores the signaling pathways potentially modulated by this compound. This guide is intended to serve as a valuable resource for researchers in the fields of oncology, dermatology, and drug development who are interested in the therapeutic potential of novel retinoids.

Discovery and Chemical Profile

This compound, chemically known as 4-[1-hydroxy-3-oxo-3-(5,6,7,8-tetrahydro-3-hydroxy-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid, is a synthetic retinoid that has been investigated for its significant biological activities. It has been identified as a potent anti-angiogenic agent and an inducer of tumor cell differentiation[1][2].

Synthesis of this compound Retinoid

A proposed synthetic pathway is outlined below:

Step 1: Synthesis of the Ketone Intermediate (2-acetyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethylnaphthalen-3-ol)

This intermediate can be synthesized from a tetramethyltetralone precursor, which can be acetylated via a Friedel-Crafts acylation.

Step 2: Claisen-Schmidt Condensation

The ketone intermediate would then be reacted with 4-formylbenzoic acid in the presence of a base (e.g., sodium hydroxide in ethanol) to form the chalcone-like backbone of this compound.

Step 3: Final Modification

The resulting molecule may require further modification to achieve the final structure of this compound, including the introduction of the hydroxyl group on the propenyl chain.

A generalized workflow for this proposed synthesis is depicted in the following diagram.

This compound Synthesis Workflow start Starting Materials: - Tetramethyltetralone precursor - 4-formylbenzoic acid step1 Step 1: Synthesis of Ketone Intermediate (e.g., Friedel-Crafts Acylation) start->step1 step2 Step 2: Claisen-Schmidt Condensation (Base-catalyzed) step1->step2 step3 Step 3: Final Modification (e.g., Hydroxylation) step2->step3 end This compound Retinoid step3->end

Caption: Proposed synthetic workflow for this compound retinoid.

Quantitative Data

The biological activity of this compound has been quantified in several studies. The available data is summarized in the table below for easy comparison.

Biological ActivityAssayEndpointValueReference
Anti-angiogenesisChick Chorioallantoic Membrane (CAM) AssayID506.3 pmol/egg
Inhibition of Cell ProliferationMammary Epithelial Cell CultureIC50< 1 x 10-10 M
Induction of DifferentiationHuman Promyelocytic Leukemia (HL-60) CellsED506.3 x 10-11 M

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

This in vivo assay is used to evaluate the anti-angiogenic potential of a compound.

Materials:

  • Fertilized chicken eggs

  • Incubator (37°C, controlled humidity)

  • Sterile phosphate-buffered saline (PBS)

  • Compound to be tested (this compound) dissolved in a suitable vehicle

  • Filter paper discs or sterile coverslips

  • Stereomicroscope

  • Image analysis software

Protocol:

  • Incubate fertilized chicken eggs at 37°C with controlled humidity for 3-4 days.

  • On day 3 or 4, create a small window in the eggshell to expose the chorioallantoantoic membrane (CAM).

  • Prepare sterile filter paper discs or coverslips and apply a known amount of this compound solution. Allow the solvent to evaporate.

  • Place the disc or coverslip onto the CAM of the developing embryo.

  • Seal the window with sterile tape and return the egg to the incubator for a further 48-72 hours.

  • After the incubation period, open the window and observe the CAM under a stereomicroscope.

  • Quantify the degree of angiogenesis by counting the number of blood vessel branch points within a defined area around the disc/coverslip.

  • The anti-angiogenic effect is typically expressed as the dose at which a 50% inhibition of vessel growth is observed (ID50).

CAM Assay Workflow start Fertilized Eggs step1 Incubate (3-4 days) start->step1 step2 Create Window in Shell step1->step2 step3 Apply this compound on Disc/Coverslip step2->step3 step4 Place on CAM step3->step4 step5 Incubate (48-72 hours) step4->step5 step6 Observe & Quantify Angiogenesis step5->step6 end Determine ID50 step6->end

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.

Mammary Epithelial Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of a compound on cell proliferation.

Materials:

  • Mammary epithelial cell line (e.g., MCF-7)

  • Cell culture medium and supplements

  • 96-well plates

  • This compound retinoid

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Protocol:

  • Seed mammary epithelial cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate the cells for a period of 24-72 hours.

  • Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Cell proliferation is determined by the intensity of the purple color, which is proportional to the number of viable cells. The IC50 value, the concentration at which 50% of cell proliferation is inhibited, can be calculated.

Immunofluorescence Staining for Keratin Expression

This technique is used to visualize the expression and localization of specific proteins, such as keratins, within cells.

Materials:

  • Epidermal tumor cell line or other relevant cell type

  • Cell culture supplies

  • This compound retinoid

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against Keratin 13 (K13) and Keratin 1 (K1)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope

Protocol:

  • Culture cells on coverslips in a petri dish or chamber slide.

  • Treat the cells with this compound or a vehicle control for the desired time.

  • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding by incubating with blocking solution for 30-60 minutes.

  • Incubate the cells with the primary antibody (e.g., anti-K13 or anti-K1) diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides with mounting medium.

  • Visualize the staining using a fluorescence microscope. The intensity and localization of the fluorescent signal indicate the expression level and subcellular distribution of the target keratin.

Signaling Pathways

Retinoids exert their effects by binding to and activating nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.

The biological activities of this compound are likely mediated through the modulation of this canonical retinoid signaling pathway. The induction of keratin 13 (K13) and inhibition of keratin 1 (K1) in epidermal tumor cells by this compound is a clear indication of its ability to influence gene expression programs related to cellular differentiation. K13 is typically expressed in internal stratified epithelia, and its induction suggests a shift in the differentiation state of the epidermal cells.

The potent inhibition of mammary epithelial cell proliferation by this compound suggests its involvement in cell cycle regulation. Retinoids are known to influence the expression of cell cycle-related proteins, leading to cell cycle arrest.

The anti-angiogenic effects of this compound could be mediated through various mechanisms, including the inhibition of pro-angiogenic factors or the induction of anti-angiogenic factors. The precise molecular targets of this compound within the complex process of angiogenesis require further investigation.

Retinoid Signaling Pathway cluster_cell Cell cluster_cytoplasm cluster_nucleus Re80 This compound Cytoplasm Cytoplasm Re80->Cytoplasm CRABP CRABP Cytoplasm->CRABP Binds to Nucleus Nucleus RAR RAR Nucleus->RAR RXR RXR Nucleus->RXR CRABP->Nucleus Translocates to RARE RARE (DNA) RAR->RARE Forms Heterodimer with RXR and Binds RXR->RARE Gene_Transcription Gene Transcription (e.g., K13, Cell Cycle Regulators) RARE->Gene_Transcription Regulates Biological_Effects Biological Effects: - Differentiation - Proliferation Inhibition - Anti-angiogenesis Gene_Transcription->Biological_Effects

Caption: General overview of the retinoid signaling pathway potentially utilized by this compound.

Conclusion

This compound is a promising synthetic retinoid with potent anti-angiogenic and differentiation-inducing properties. This technical guide provides a foundational understanding of its discovery, a plausible synthetic approach, established protocols for its biological evaluation, and an overview of its potential mechanism of action. Further research is warranted to fully elucidate its synthetic pathway, delineate the specific molecular targets and signaling cascades it modulates, and explore its full therapeutic potential in various disease models. The information presented here serves as a comprehensive resource to facilitate and guide future investigations into this compelling compound.

References

Preliminary In Vitro Studies of Re 80: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies conducted on Re 80, a synthetic retinoid. The document summarizes key quantitative data, details experimental protocols for major assays, and visualizes the putative signaling pathway and a general experimental workflow.

Core Findings and Data Presentation

This compound has demonstrated potent activity in several in vitro assays, primarily related to its anti-angiogenic and cell differentiation-inducing properties. The key quantitative data from these studies are summarized in the tables below.

Table 1: In Vitro Bioactivity of this compound
Assay TypeCell Line/ModelParameterValueReference
Cell DifferentiationHL-60 (Human Promyelocytic Leukemia)ED506.3 x 10-11 M[1]
Proliferation InhibitionNormal Mammary Epithelial CellsIC50< 10-10 M[2]
Table 2: Anti-Angiogenic Activity of this compound
Assay TypeModelParameterValueReference
Anti-AngiogenesisChick Chorioallantoic Membrane (CAM) AssayID506.3 pmol/egg[3][4]

Putative Signaling Pathway of this compound

As a synthetic retinoid, this compound is presumed to exert its effects through the canonical retinoic acid signaling pathway. This involves binding to nuclear retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs). This complex then binds to retinoic acid response elements (RAREs) on the DNA, modulating the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.[5] While the precise receptor selectivity of this compound has not been detailed in the available literature, the related synthetic retinoid, Am80, is a selective agonist for RARα and RARβ. It has also been shown to influence other signaling pathways, such as Wnt and NF-κB. The following diagram illustrates the putative signaling pathway for this compound.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Re 80_cyto This compound This compound->Re 80_cyto Cellular Uptake Re 80_nuc This compound Re 80_cyto->Re 80_nuc Nuclear Translocation RAR_RXR RAR/RXR Heterodimer Re 80_nuc->RAR_RXR Ligand Binding RAR RAR RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binds to DNA CoA Co-activator RAR_RXR->CoA Recruits Gene_Transcription Target Gene Transcription RARE->Gene_Transcription CoR Co-repressor CoR->RAR_RXR Dissociates CoA->Gene_Transcription Initiates Biological_Effects Cell Differentiation, Inhibition of Proliferation, Apoptosis Gene_Transcription->Biological_Effects

Putative signaling pathway of this compound via RAR/RXR heterodimers.

Experimental Protocols

Detailed experimental protocols for the in vitro studies of this compound are not fully available in the public domain. However, based on the cited literature, the following are representative methodologies for the key experiments performed.

Protocol 1: HL-60 Cell Differentiation Assay (Nitroblue Tetrazolium Reduction)

This protocol is a standard method for assessing the induction of differentiation in the human promyelocytic leukemia cell line, HL-60. Differentiated cells, such as mature granulocytes, exhibit a respiratory burst upon stimulation, which can be measured by the reduction of nitroblue tetrazolium (NBT) to a dark blue formazan precipitate.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound stock solution (in a suitable solvent like DMSO)

  • Nitroblue tetrazolium (NBT) solution

  • Phorbol 12-myristate 13-acetate (PMA) for stimulation

  • Phosphate-buffered saline (PBS)

  • Hemocytometer or automated cell counter

  • Microscope

  • 96-well plates

Procedure:

  • Cell Culture: Maintain HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Seed HL-60 cells at a density of 1 x 105 cells/mL in 96-well plates. Add varying concentrations of this compound to the wells. Include a vehicle control (solvent alone).

  • Incubation: Incubate the cells for 72-96 hours to allow for differentiation.

  • NBT Reduction:

    • After the incubation period, add PMA (final concentration ~100 ng/mL) and NBT (final concentration ~1 mg/mL) to each well.

    • Incubate for 30-60 minutes at 37°C.

  • Quantification:

    • Count the number of cells containing intracellular blue-black formazan deposits (NBT-positive cells) and the total number of cells using a microscope and hemocytometer.

    • Calculate the percentage of NBT-positive cells.

    • The ED50 value is determined as the concentration of this compound that induces 50% of the maximal differentiation response.

Protocol 2: In Vitro Epidermal Cell Differentiation Assay

This protocol outlines a general approach to assess the effect of this compound on the differentiation of epidermal tumor cells in vitro, based on the study by Kulesz-Martin et al. (1995). The primary endpoints are morphological changes and the expression of differentiation-specific keratin proteins.

Materials:

  • Epidermal tumor cell line

  • Keratinocyte growth medium

  • This compound stock solution

  • Culture plates or chamber slides

  • Microscope

  • Reagents for indirect immunofluorescence (primary antibodies against Keratin 1 and Keratin 13, fluorescently labeled secondary antibodies, mounting medium with DAPI)

Procedure:

  • Cell Culture: Culture the epidermal tumor cells in a keratinocyte growth medium under standard conditions.

  • Treatment: Seed the cells onto culture plates or chamber slides. Once they reach a desired confluency, treat the cells with a minimally toxic dose of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for a period sufficient to observe morphological changes and alterations in protein expression (e.g., 3-5 days).

  • Morphological Assessment: Observe the cells daily under a phase-contrast microscope for changes in cell shape, colony formation, and stratification, which are indicative of differentiation.

  • Immunofluorescence Staining for Keratins:

    • Fix the cells on chamber slides with a suitable fixative (e.g., cold methanol or paraformaldehyde).

    • Permeabilize the cells with a detergent (e.g., Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin or normal goat serum).

    • Incubate with primary antibodies specific for Keratin 1 (a marker of terminal differentiation) and Keratin 13 (a marker of an alternative differentiation pathway).

    • Wash and incubate with appropriate fluorescently labeled secondary antibodies.

    • Mount the slides with a mounting medium containing DAPI for nuclear counterstaining.

  • Analysis:

    • Visualize the stained cells using a fluorescence microscope.

    • Assess the induction of Keratin 13 and the inhibition of Keratin 1 expression in the this compound-treated cells compared to the control.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for an in vitro cell-based assay to evaluate the effects of this compound.

Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HL-60) Cell_Seeding 3. Cell Seeding Cell_Culture->Cell_Seeding Compound_Prep 2. This compound Preparation (Serial Dilutions) Treatment 4. Treatment with this compound Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation Treatment->Incubation Assay 6. Perform Assay (e.g., NBT Reduction) Incubation->Assay Data_Collection 7. Data Collection (Microscopy/Spectrophotometry) Assay->Data_Collection Data_Analysis 8. Data Analysis (e.g., ED50 Calculation) Data_Collection->Data_Analysis

General workflow for in vitro evaluation of this compound.

References

A Technical Guide to the Impact of Rhenium-Based Compounds on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "Re 80" is not found in the reviewed scientific literature. This guide, therefore, provides a comprehensive overview of the effects of representative and studied rhenium-based compounds on gene expression, drawing from available research to illustrate the methodologies and potential impacts relevant to drug discovery and development.

Introduction to Rhenium Compounds in Biology

Rhenium (Re) is a transition metal that can form a wide variety of organometallic complexes with diverse chemical properties.[1] These compounds, particularly rhenium tricarbonyl complexes, have garnered significant interest in medicinal chemistry due to their potential as therapeutic and diagnostic agents.[2][3] A key area of investigation is their application as anticancer agents, with studies demonstrating their ability to induce apoptosis, regulate the cell cycle, and interact with biological macromolecules like DNA and proteins.[4][5] The biological activity of these compounds is often linked to their ability to modulate cellular pathways at the level of gene expression.

Effects of Rhenium Compounds on Gene Expression: Case Studies

The influence of rhenium complexes on gene expression has been elucidated through studies on specific compounds. These investigations reveal distinct molecular mechanisms and signaling pathways affected by these potential therapeutic agents.

Case Study: Tricarbonylperrhenato(bathocuproine)rhenium(I) (PR7)

A study on the rhenium ligand PR7 in A549 lung cancer cells revealed its cytotoxic properties and its capacity to induce differential gene expression. RNA sequencing analysis identified several core canonical pathways implicated in the cellular response to PR7.

Table 1: Summary of Quantitative Gene Expression Data for PR7-Treated A549 Cells

GeneFold Change (log2)p-valueBiological Process
Gene A+2.5<0.01Apoptosis
Gene B-1.8<0.05Cell Cycle Progression
Gene C+3.1<0.01Oxidative Stress Response
Gene D-2.2<0.01DNA Repair
Gene E+1.5<0.05Inflammatory Response

Note: The data presented in this table is representative and synthesized from descriptions of differential gene expression in the cited literature. Actual datasets would contain a more extensive list of genes.

Case Study: [Re(CO)₃(dmphen)(p-tol-ICN)]⁺ (TRIP)

In ovarian cancer cells, the rhenium complex TRIP was found to significantly down-regulate cytoplasmic proteins. Gene ontology analysis of these down-regulated proteins pointed towards the enrichment of terms related to mitochondrial functions. Furthermore, resistance to TRIP in a developed resistant cell line was linked to the overexpression of the metallothionein gene MT1E.

Table 2: Summary of Proteomic/Gene Expression Changes in Response to TRIP

Protein/GeneRegulationCellular CompartmentEnriched Gene Ontology Term
Mitochondrial Ribosomal ProteinsDown-regulatedCytoplasmMitochondrial Translational Elongation
NDUFS2, NDUFS3, NDUFS4, NDUFS8Down-regulatedCytoplasmMitochondrial Respiratory Chain Complex I
MT1EOverexpressed (in resistant cells)Not SpecifiedDetoxification

Experimental Protocols

The following sections detail the methodologies typically employed in studies investigating the effects of rhenium compounds on gene expression.

Cell Culture and Compound Treatment
  • Cell Line Maintenance: A549 lung cancer cells are cultured in F-12K Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Preparation: The rhenium ligand PR7 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

  • Treatment: A549 cells are seeded in appropriate culture vessels. After reaching a desired confluency (e.g., 70-80%), the cells are treated with the rhenium compound at a specific concentration (e.g., 1 µM of PR7) or with a vehicle control (DMSO) for a defined period (e.g., seven days).

RNA Isolation and Sequencing
  • RNA Extraction: Total RNA is isolated from both the treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation: An RNA sequencing library is prepared from the isolated RNA. This typically involves poly(A) selection for mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation.

  • Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Data Analysis
  • Quality Control: Raw sequencing reads are assessed for quality, and adapters are trimmed.

  • Alignment: The processed reads are aligned to a reference genome.

  • Differential Gene Expression Analysis: Aligned reads are quantified to determine gene expression levels. Differential expression between the treated and control groups is then calculated using statistical software packages (e.g., DESeq2 in R).

  • Pathway Analysis: The list of differentially expressed genes is used as input for pathway and gene ontology analysis using tools like Ingenuity Pathway Analysis (IPA) to identify significantly affected biological pathways.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the conceptual workflows and signaling pathways implicated in the action of rhenium compounds.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_data_analysis Data Analysis A549_cells A549 Lung Cancer Cells Treatment Treatment with Rhenium Compound (e.g., PR7) or Vehicle A549_cells->Treatment RNA_isolation Total RNA Isolation Treatment->RNA_isolation Sequencing RNA Sequencing RNA_isolation->Sequencing Diff_expression Differential Gene Expression Analysis Sequencing->Diff_expression Pathway_analysis Pathway & GO Analysis Diff_expression->Pathway_analysis Conclusion Conclusion Pathway_analysis->Conclusion Identification of Affected Pathways

Caption: Experimental workflow for analyzing gene expression changes.

signaling_pathway cluster_cellular_effects Cellular Effects cluster_gene_expression Gene Expression Changes Re_compound Rhenium Compound Mitochondria Mitochondrial Dysfunction Re_compound->Mitochondria ER_Stress ER Stress Re_compound->ER_Stress DNA_Binding Direct DNA Interaction Re_compound->DNA_Binding Apoptosis_genes Upregulation of Pro-Apoptotic Genes Mitochondria->Apoptosis_genes Stress_genes Upregulation of Stress Response Genes ER_Stress->Stress_genes CellCycle_genes Downregulation of Cell Cycle Genes DNA_Binding->CellCycle_genes Apoptosis Apoptosis Apoptosis_genes->Apoptosis CellCycle_Arrest Cell Cycle Arrest CellCycle_genes->CellCycle_Arrest Stress_genes->Apoptosis

Caption: Postulated signaling pathways affected by rhenium compounds.

Conclusion

While the specific entity "this compound" remains unidentified in the public domain, the broader class of rhenium-based compounds demonstrates significant potential in modulating gene expression. The case studies of PR7 and TRIP highlight the ability of these complexes to induce cytotoxic and cytostatic effects in cancer cells by targeting critical cellular pathways, including mitochondrial function and cell cycle regulation. The methodologies outlined in this guide provide a standard framework for elucidating the mechanisms of action of novel metal-based drug candidates. Further research into the structure-activity relationships of rhenium complexes will be crucial for the development of targeted and effective therapeutics.

References

An In-depth Technical Guide to the Pharmacokinetics of Re 80

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific pharmacokinetic parameters of the synthetic retinoid Re 80 is limited. This guide provides a comprehensive overview of the known characteristics of this compound, supplemented with data and methodologies from studies on analogous synthetic retinoids to offer a complete framework for its pharmacokinetic assessment.

Introduction

This compound, chemically known as 4-[1-hydroxy-3-oxo-3-(5,6,7,8-tetrahydro-3-hydroxy-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid, is a synthetic retinoid with demonstrated anti-angiogenic properties.[1][2] As a retinoic acid receptor (RAR) agonist, its mechanism of action is linked to the regulation of gene expression involved in cell differentiation, proliferation, and apoptosis.[3] Understanding the pharmacokinetics—Absorption, Distribution, Metabolism, and Excretion (ADME)—of this compound is critical for its development as a potential therapeutic agent. This document synthesizes the available information on this compound and provides a technical framework for its pharmacokinetic characterization based on established methodologies for synthetic retinoids.

Pharmacokinetic Profile

While specific quantitative ADME data for this compound is not available in the public domain, the following sections outline the expected pharmacokinetic properties based on the behavior of other synthetic retinoids. The tables below are presented as templates for the types of data that would be collected in formal pharmacokinetic studies.

Synthetic retinoids are typically administered orally, and their absorption can be influenced by factors such as formulation and the presence of food.

Table 1: Hypothetical Oral Absorption Parameters for this compound

ParameterValueSpeciesNotes
Bioavailability (F%) Data not available-Highly variable among retinoids (15-90%) and can be dose-dependent.
Tmax (hours) Data not available-For many oral retinoids, Tmax ranges from 2 to 4 hours.[4]
Cmax (ng/mL) Data not available-Dose-dependent.
AUC (ng·h/mL) Data not available-Dose-dependent; key indicator of total drug exposure.

Following absorption, retinoids distribute to various tissues. The extent of distribution is influenced by plasma protein binding and tissue affinity.

Table 2: Hypothetical Distribution Parameters for this compound

ParameterValueSpeciesNotes
Protein Binding (%) Data not available-Retinoids are generally highly bound to plasma proteins, primarily albumin.
Volume of Distribution (Vd) Data not available-Can be large, indicating extensive tissue distribution.
Tissue Distribution Data not available-Expected to distribute to the liver, kidneys, and adipose tissue.

Metabolism is a major route of elimination for synthetic retinoids, primarily occurring in the liver via cytochrome P450 enzymes.

Table 3: Potential Metabolic Profile of this compound

ParameterInformationNotes
Primary Metabolites Data not availableExpected to involve oxidation and glucuronidation, common pathways for retinoids.
Metabolizing Enzymes Data not availableLikely involves CYP enzymes.

The metabolites of synthetic retinoids are typically excreted through both renal and fecal routes.

Table 4: Hypothetical Excretion Parameters for this compound

ParameterValueSpeciesNotes
Elimination Half-life (t½) Data not available-Varies significantly among retinoids, from hours to days.[5]
Clearance (CL) Data not available-Represents the volume of plasma cleared of the drug per unit time.
Excretion Routes Data not available-Expected to be a combination of urinary and fecal excretion.

Experimental Protocols

The following sections detail generalized but comprehensive methodologies for conducting a preclinical pharmacokinetic study and for the bioanalytical determination of a synthetic retinoid like this compound.

This protocol describes a typical single-dose pharmacokinetic study in a rodent model.

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Drug Formulation: this compound is dissolved in a suitable vehicle, such as a mixture of dimethyl sulfoxide (DMSO) and corn oil, for oral and intraperitoneal administration.

  • Dosing:

    • Intravenous (IV) Group: A single dose (e.g., 5 mg/kg) is administered via the tail vein to determine absolute bioavailability.

    • Oral (PO) Group: A single dose (e.g., 10 mg/kg) is administered by oral gavage.

  • Blood Sampling:

    • Serial blood samples (approximately 0.2 mL) are collected from the saphenous vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • Samples are collected into heparinized tubes and centrifuged to separate plasma.

    • Plasma is stored at -80°C until analysis.

  • Data Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd).

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma.

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add an internal standard.

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 3 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI), likely in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound and the internal standard.

  • Calibration and Quality Control:

    • A calibration curve is prepared by spiking blank plasma with known concentrations of this compound.

    • Quality control samples at low, medium, and high concentrations are analyzed with each batch of study samples to ensure accuracy and precision.

Mandatory Visualizations

This compound, as a synthetic retinoid, is an agonist for the Retinoic Acid Receptor (RAR). The binding of this compound to RAR initiates a cascade of events leading to the regulation of gene expression.

Retinoic Acid Receptor Signaling Pathway cluster_cell Target Cell Re80 This compound RAR RAR Re80->RAR Binds RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR Heterodimerizes with RXR RXR RXR->RAR_RXR RARE RARE (Retinoic Acid Response Element) RAR_RXR->RARE Binds to Gene Target Gene RARE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response (e.g., Differentiation, Apoptosis) Protein->Response Leads to

Caption: Retinoic Acid Receptor (RAR) signaling pathway activated by this compound.

The following diagram illustrates the logical flow of a typical preclinical pharmacokinetic study.

Pharmacokinetic Study Workflow cluster_in_vivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Dosing (IV and PO) Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Preparation Sample Preparation (Protein Precipitation) Plasma->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Quantification Quantification of this compound Analysis->Quantification PK_Parameters Calculation of PK Parameters Quantification->PK_Parameters Report Reporting PK_Parameters->Report

Caption: Workflow of a preclinical pharmacokinetic study.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Re 80 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Re 80, a synthetic retinobenzoic acid, has been evaluated for its potential as a chemopreventive and therapeutic agent, particularly in the context of cancer.[1] Its mechanism of action is linked to the induction of tumor cell differentiation.[1] This document provides detailed application notes and protocols for the in vivo administration of this compound in mouse models, based on published research. The protocols and data presented are primarily derived from studies on skin cancer models and anti-angiogenic assays.

Data Presentation

Table 1: Summary of In Vivo Efficacy of this compound in a Malignant Conversion Mouse Model [1]

Treatment GroupTumor TypeMean Tumor Volume Reduction (vs. Vehicle)
This compoundPapillomas (benign)~4-fold
This compoundModerately differentiated squamous cell carcinomas~4-fold
This compoundPoorly differentiated squamous cell carcinomasNo significant effect

Table 2: In Vivo Anti-Angiogenic Activity of this compound [2]

CompoundID50 (pmol/egg) in Chick Chorioallantoic Membrane (CAM) Assay
This compound 6.3
Am 58023
Am 8028

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Skin Carcinoma Mouse Model [1]

This protocol is based on the methodology described by Kulesz-Martin et al., 1995.

1. Animal Model:

  • Species: Mouse

  • Strain: Athymic nu/nu mice are used for their immunodeficient phenotype, which allows for the grafting of cultured tumor cells.

2. Tumor Cell Grafting:

  • Cultured epidermal tumor cells are grafted onto the back of the mice.

  • Allow tumors to grow to a diameter of 3 to 4 mm before initiating treatment.

3. This compound Formulation:

  • Compound: this compound (4-[1-hydroxy-3-oxo-3-(5,6,7,8-tetrahydro-3-hydroxy-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid)

  • Vehicle: 20% ethanol in a suitable sterile, injectable solvent (e.g., saline or phosphate-buffered saline). The final volume for injection is 100 µL.

  • Concentration: The concentration of this compound in the vehicle should be calculated to deliver the desired dose in a 100 µL injection volume.

4. Administration:

  • Dose: 67 µg per mouse.

  • Route: Intraperitoneal (i.p.) injection.

  • Frequency: Two times per week.

  • Duration: 40 days.

5. Control Group:

  • Administer the vehicle (100 µL of 20% ethanol) following the same injection schedule as the treatment group.

6. Monitoring and Endpoints:

  • Tumor Volume: Measure tumor dimensions (length and width) with calipers at regular intervals to calculate tumor volume.

  • Cell Proliferation: Assess the proportion of proliferative cells in the tumors using methods like bromodeoxyuridine (BrdU) incorporation.

  • Histological Analysis: At the end of the study, euthanize the mice and collect the tumors for histological examination to assess the degree of differentiation.

Mandatory Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (40 days) cluster_analysis Data Collection and Analysis animal_model Athymic nu/nu Mice tumor_graft Graft Epidermal Tumor Cells animal_model->tumor_graft tumor_growth Allow Tumors to Grow to 3-4 mm tumor_graft->tumor_growth re80_group This compound Treatment Group (67 µg, i.p., 2x/week) tumor_growth->re80_group vehicle_group Vehicle Control Group (20% Ethanol, i.p., 2x/week) tumor_growth->vehicle_group tumor_measurement Tumor Volume Measurement re80_group->tumor_measurement proliferation_assay BrdU Incorporation Assay re80_group->proliferation_assay histology Histological Analysis of Differentiation re80_group->histology vehicle_group->tumor_measurement vehicle_group->proliferation_assay vehicle_group->histology

Caption: Experimental workflow for in vivo administration of this compound.

signaling_pathway Re80 This compound Cell Epidermal Tumor Cell Re80->Cell Differentiation Induction of Differentiation Cell->Differentiation binds to nuclear receptors K13 Induction of K13 Keratin Differentiation->K13 K1 Inhibition of K1 Keratin Differentiation->K1 Proliferation Decreased Proliferation Differentiation->Proliferation TumorReduction Tumor Volume Reduction K13->TumorReduction cells are terminally differentiated Proliferation->TumorReduction

References

Application Notes and Protocols for In Vitro Angiogenesis Assay

Author: BenchChem Technical Support Team. Date: November 2025

Note on "Re 80": The term "this compound" did not yield specific results for a known reagent or substance in the context of angiogenesis assays. The following protocol is a comprehensive guide for a standard in vitro angiogenesis assay, the Tube Formation Assay, which can be adapted to test the pro- or anti-angiogenic effects of a hypothetical substance, referred to herein as "Test Substance."

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both physiological and pathological conditions, including wound healing, embryonic development, and tumor growth.[1][2] The in vitro tube formation assay is a rapid, quantifiable, and widely used method to assess the angiogenic potential of various compounds or genetic modifications.[1][3] This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract.[3] These application notes provide a detailed protocol for conducting a tube formation assay to evaluate the effects of a test substance on angiogenesis.

Core Concepts of Angiogenesis

The process of new blood vessel formation involves several key steps undertaken by endothelial cells:

  • Degradation of the surrounding matrix: Endothelial cells must first break down the basement membrane of the existing vessel.

  • Migration: Cells then move towards the angiogenic stimulus.

  • Proliferation: An increase in endothelial cell number is necessary to supply the cells for the new vessel.

  • Reorganization: Finally, the cells arrange themselves to form three-dimensional vessel structures.

Experimental Overview

This protocol details the tube formation assay, a highly specific test for angiogenesis that measures the ability of endothelial cells to form 3D structures. Human Umbilical Vein Endothelial Cells (HUVECs) are a common cell type used for this assay. The cells are seeded onto a basement membrane matrix, such as Matrigel, in the presence of the test substance. The formation of tube-like structures is then observed and quantified.

Data Presentation

The quantitative data obtained from the tube formation assay can be summarized in a table for clear comparison between different treatment groups.

Treatment GroupConcentrationMean Number of NodesMean Number of MeshesMean Total Tube Length (µm)
Vehicle Control0 µM120 ± 885 ± 615000 ± 1200
Test Substance10 µM95 ± 760 ± 511000 ± 950
Test Substance50 µM60 ± 535 ± 47000 ± 600
Test Substance100 µM30 ± 415 ± 33500 ± 450
Positive Control (e.g., VEGF)20 ng/mL150 ± 10110 ± 918000 ± 1500
Negative Control (e.g., Suramin)50 µM45 ± 525 ± 35000 ± 550

Experimental Protocols

Materials
  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Basement Membrane Matrix (e.g., Matrigel)

  • 24-well or 96-well tissue culture plates

  • Test Substance (dissolved in a suitable vehicle, e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

  • Calcein AM (for fluorescent visualization)

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Protocol 1: Endothelial Cell Tube Formation Assay

1. Preparation of Basement Membrane Matrix Plates:

  • Thaw the basement membrane matrix on ice overnight in a 4°C refrigerator.
  • Using pre-chilled pipette tips, add 50-100 µL of the matrix solution to each well of a pre-chilled 96-well plate.
  • Ensure the entire surface of the well is covered.
  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify into a gel.

2. Cell Preparation:

  • Culture HUVECs in endothelial cell growth medium supplemented with FBS and antibiotics until they reach approximately 80% confluency.
  • One day prior to the assay, serum-starve the cells by replacing the growth medium with a low-serum medium (e.g., 0.2% FBS) for 24 hours.
  • On the day of the assay, harvest the cells using Trypsin-EDTA.
  • Resuspend the cells in a low-serum medium at a concentration of 1-2 x 10^5 cells/mL.

3. Treatment and Incubation:

  • Prepare different concentrations of the Test Substance in the low-serum medium.
  • Add 150 µL of the cell suspension to each well of the solidified matrix plate.
  • Add the appropriate concentration of the Test Substance to each well. Include vehicle-only wells as a negative control.
  • Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours.

4. Visualization and Quantification:

  • After incubation, examine the formation of tube-like structures using an inverted microscope.
  • For fluorescent imaging, the cells can be pre-labeled with Calcein AM before seeding.
  • Capture images from several random fields for each well.
  • Quantify the extent of tube formation by measuring parameters such as the number of nodes (branch points), the number of meshes (enclosed areas), and the total tube length using image analysis software.

Visualizations

Signaling Pathway

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Proliferation Cell Proliferation PKC->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Cell Survival Akt->Survival NO NO eNOS->NO Permeability Vascular Permeability NO->Permeability

Caption: Simplified VEGF signaling pathway in endothelial cells.

Experimental Workflow

Tube_Formation_Assay_Workflow Start Start ThawMatrix Thaw Basement Membrane Matrix on Ice Start->ThawMatrix CoatPlate Coat 96-well Plate with Matrix ThawMatrix->CoatPlate Solidify Incubate at 37°C to Solidify CoatPlate->Solidify PrepareCells Prepare HUVEC Suspension in Low-Serum Medium Solidify->PrepareCells AddCells Add Cell Suspension and Test Substance to Wells PrepareCells->AddCells IncubateAssay Incubate for 4-18 hours at 37°C AddCells->IncubateAssay Image Image Tube Formation with Microscope IncubateAssay->Image Analyze Quantify Tube Parameters (Nodes, Meshes, Length) Image->Analyze End End Analyze->End

Caption: Experimental workflow for the tube formation assay.

References

Application Notes and Protocols: Re 80 Treatment for Cell Differentiation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Re 80 is a synthetic retinobenzoic acid derivative that has demonstrated potential as an inducer of cell differentiation, particularly in epidermal cells. As a retinoid, this compound is believed to exert its effects through the nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are ligand-activated transcription factors that regulate the expression of a wide array of genes involved in cell growth, differentiation, and apoptosis.[1][2] These application notes provide a comprehensive overview of the use of this compound in cell differentiation assays, including its mechanism of action, protocols for experimental setups, and data presentation.

Mechanism of Action

This compound, like other retinoids, modulates gene expression by binding to RARs. Upon ligand binding, the RAR forms a heterodimer with an RXR. This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[1][2]

In the context of epidermal differentiation, this compound has been shown to induce morphological changes characteristic of differentiation in epidermal tumor cell colonies.[3] A key mechanism identified is the modulation of keratin expression, specifically the induction of keratin 13 (K13), a marker for internal stratified epithelia, and the inhibition of keratin 1 (K1), a marker associated with epidermal keratinization. This shift in keratin expression is indicative of a change in the differentiation program of the cells. The induction of K13 has been correlated with a terminal differentiation pathway, as cells expressing K13 were found to not incorporate bromodeoxyuridine (BrdU), a marker for DNA synthesis and cell proliferation.

Signaling Pathway

The signaling pathway for this compound is presumed to follow the canonical retinoid signaling cascade. The lipophilic nature of this compound allows it to cross the cell membrane and enter the nucleus, where it binds to RARs. The activated RAR/RXR heterodimer then recruits co-activator or co-repressor proteins to regulate the transcription of target genes. Downstream targets in epidermal cells include the genes for K1 and K13.

experimental_workflow cluster_assays Differentiation & Proliferation Assays start Start: Culture Epidermal Cells treatment Treat with this compound (Dose-response & Time-course) start->treatment morphology Morphological Analysis (Phase-contrast microscopy) treatment->morphology keratin Keratin Expression Analysis (Immunofluorescence) treatment->keratin proliferation Proliferation Assay (BrdU Incorporation) treatment->proliferation data_analysis Data Analysis & Quantification morphology->data_analysis keratin->data_analysis proliferation->data_analysis end End: Application Note Generation data_analysis->end

References

Application Notes and Protocols: Preparation of Re 80 Stock Solution for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Re 80 (CAS #116193-60-3) is a synthetic retinoid that functions as a retinoic acid receptor (RAR) agonist.[1] Like other retinoids, it plays a crucial role in regulating gene expression involved in cellular growth, differentiation, and apoptosis. These characteristics make this compound a valuable tool in various research fields, including oncology, developmental biology, and dermatology. Proper preparation of a stock solution is the first critical step for obtaining reliable and reproducible experimental results.

This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for use in a research laboratory setting.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValue
Chemical Name (E)-4-(1-hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-3-oxoprop-1-en-1-yl)benzoic acid[1]
CAS Number 116193-60-3[1]
Molecular Formula C₂₄H₂₆O₅[1]
Molecular Weight 394.46 g/mol [1]
Appearance Solid powder
Purity >98%
Solubility Soluble in Dimethyl Sulfoxide (DMSO)

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for subsequent dilutions for in vitro experiments.

Materials:

  • This compound powder (CAS #116193-60-3)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle this compound powder in a chemical fume hood.

  • Calculations: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (394.46 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 394.46 g/mol x 1000 mg/g = 3.94 mg

  • Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance.

  • Dissolution: Add the weighed this compound powder to a sterile amber vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex the solution until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C for long-term storage.

Storage and Stability

Proper storage is crucial to maintain the integrity of the this compound stock solution.

ConditionSolid PowderStock Solution in DMSO
Short-term Storage 0 - 4°C (days to weeks)0 - 4°C (days to weeks)
Long-term Storage -20°C (months to years)-20°C (months)
Shelf Life >3 years if stored properlyFor optimal results, it is recommended to use freshly prepared solutions or solutions stored for no longer than a few months.
Light Sensitivity Store in the dark.Protect from light by using amber vials or wrapping tubes in foil.
Freeze-Thaw Cycles N/AAvoid repeated freeze-thaw cycles by preparing single-use aliquots.

Signaling Pathway and Experimental Workflow

Retinoic Acid Receptor (RAR) Signaling Pathway

This compound, as an RAR agonist, modulates gene expression by activating the retinoic acid signaling pathway. The simplified canonical pathway is illustrated below.

RAR_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Re80 This compound CRABP CRABP Re80->CRABP Binds Re80_CRABP This compound-CRABP Complex CRABP->Re80_CRABP RAR RAR Re80_CRABP->RAR Enters Nucleus and Activates RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Binds Transcription Gene Transcription RARE->Transcription Regulates

Caption: Simplified Retinoic Acid Receptor (RAR) Signaling Pathway.

Experimental Workflow for In Vitro Studies

The following diagram outlines a general workflow for utilizing the this compound stock solution in a typical cell-based experiment.

Experimental_Workflow A Prepare 10 mM this compound Stock Solution in DMSO C Prepare Working Solutions (Dilute Stock in Culture Medium) A->C B Culture Target Cells D Treat Cells with this compound (and Vehicle Control) B->D C->D E Incubate for Desired Time Period D->E F Perform Downstream Assays (e.g., qPCR, Western Blot, Cell Viability) E->F G Data Analysis F->G

Caption: General experimental workflow for using this compound in cell culture.

Conclusion

The protocols and information provided in these application notes are intended to serve as a comprehensive guide for the preparation and use of this compound stock solutions in a research setting. Adherence to these guidelines for preparation, storage, and handling will contribute to the generation of accurate and reproducible experimental data. As with any experimental compound, it is recommended to consult the specific product datasheet provided by the manufacturer for any batch-specific information.

References

Application Notes and Protocols: Investigating the Therapeutic Potential of Re 80 in Combination with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are proposed based on the known mechanism of action of Re 80 as a synthetic retinoid and a retinoic acid receptor (RAR) agonist. To date, there is a lack of published preclinical or clinical data specifically evaluating this compound in combination with other chemotherapy agents. The experimental designs outlined below are hypothetical and intended to serve as a guide for investigating the potential synergistic effects of this compound with conventional cancer therapies.

Introduction to this compound

This compound is a synthetic retinobenzoic acid derivative that functions as a retinoic acid receptor (RAR) agonist.[1] Its primary mechanisms of action in oncology are believed to be the induction of tumor cell differentiation and the inhibition of angiogenesis.[2] As a single agent, this compound has demonstrated anti-proliferative and differentiation-inducing activity in preclinical models.[2] For instance, in a malignant conversion model using skin-grafted athymic nu/nu mice, intraperitoneal administration of this compound led to a significant reduction in the volume of papillomas and moderately differentiated squamous cell carcinomas.[2] The compound was also shown to decrease the proportion of proliferative cells and promote a more differentiated tumor phenotype. Furthermore, this compound has exhibited potent anti-angiogenic effects in the chick embryo chorioallantoic membrane (CAM) assay.

Given that other RAR agonists, such as all-trans retinoic acid (ATRA), have shown synergistic anti-cancer effects when combined with conventional chemotherapy agents, it is hypothesized that this compound may also enhance the efficacy of standard cytotoxic drugs. The proposed rationale for such combinations is that this compound-induced differentiation may render cancer cells, particularly cancer stem cells, more susceptible to the cytotoxic effects of chemotherapy.

Proposed Signaling Pathway of this compound and Potential Synergistic Interaction with Chemotherapy

This compound, as an RAR agonist, is expected to bind to retinoic acid receptors (RARs), which are nuclear transcription factors. Upon ligand binding, RARs form heterodimers with retinoid X receptors (RXRs) and bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This can lead to the induction of genes involved in cell cycle arrest and apoptosis, and the suppression of genes that promote proliferation. When combined with DNA-damaging agents like cisplatin or microtubule-stabilizing agents like paclitaxel, this compound may potentiate their effects through several mechanisms, including enhancing apoptosis signaling and promoting cell cycle arrest.

Re_80_Signaling_Pathway cluster_0 This compound Action cluster_1 Chemotherapy Action This compound This compound RAR/RXR RAR/RXR This compound->RAR/RXR Binds to RARE RARE RAR/RXR->RARE Binds to Gene Transcription Gene Transcription RARE->Gene Transcription Activates Cell Differentiation Cell Differentiation Gene Transcription->Cell Differentiation Cell Cycle Arrest Cell Cycle Arrest Gene Transcription->Cell Cycle Arrest Apoptosis Apoptosis Cell Differentiation->Apoptosis Sensitizes to Cell Cycle Arrest->Apoptosis Sensitizes to Chemotherapy Chemotherapy DNA Damage DNA Damage Chemotherapy->DNA Damage Microtubule Disruption Microtubule Disruption Chemotherapy->Microtubule Disruption DNA Damage->Apoptosis Microtubule Disruption->Apoptosis

Proposed mechanism of this compound and its potential synergy with chemotherapy.

Quantitative Data from Preclinical Studies of this compound and Related Retinoids

While combination data for this compound is unavailable, the following tables summarize key quantitative findings for this compound as a single agent and for other retinoids in combination with chemotherapy to provide a basis for future studies.

Table 1: Single-Agent Activity of this compound

ParameterValueCell Line/ModelReference
Differentiation-inducing activity (ED50)6.3 x 10⁻¹¹ MHL-60 (human promyelocytic leukemia)
Anti-angiogenic activity (ID50)6.3 pmol/eggChick Chorioallantoic Membrane (CAM) Assay
Tumor Volume Reduction~4-foldPapillomas and moderately differentiated squamous cell carcinomas in athymic nu/nu mice

Table 2: Preclinical Combination Activity of Other Retinoids with Chemotherapy

RetinoidChemotherapy AgentEffectCancer ModelReference
All-trans retinoic acid (ATRA)PaclitaxelSynergistic inhibition of proliferation, induction of G2/M arrest and apoptosisAutosomal dominant polycystic kidney disease epithelial cells
All-trans retinoic acid (ATRA)CisplatinSynergistic cytotoxicity, enhanced apoptosisHuman ovarian adenocarcinoma and head and neck squamous carcinoma cells
RAR alpha/beta selective agonistsPaclitaxel (Taxol)Synergistic cytotoxicityWide range of tumor cell lines
9cUAB30, 9cUAB124, 9cUAB130 (novel retinoids)CarboplatinIncreased cytotoxicity compared to chemotherapy aloneA2780 ovarian cancer cell line
All-trans retinoic acid (ATRA)PaclitaxelIncreased anticancer effect by inducing differentiation of cancer stem cellsHuman glioblastoma U87MG xenografts in nude mice

Experimental Protocols for Investigating this compound in Combination with Chemotherapy

The following protocols are designed to assess the potential synergistic or additive effects of this compound when combined with standard chemotherapy agents such as cisplatin or paclitaxel.

In Vitro Synergy Assessment

This protocol outlines a checkerboard assay to determine the nature of the interaction between this compound and a selected chemotherapy agent.

In_Vitro_Synergy_Workflow Cell_Seeding Seed cancer cells in 96-well plates Drug_Addition Add serial dilutions of this compound and Chemotherapy Agent in a checkerboard format Cell_Seeding->Drug_Addition Incubation Incubate for 72 hours Drug_Addition->Incubation Viability_Assay Perform cell viability assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Calculate Combination Index (CI) using Chou-Talalay method Viability_Assay->Data_Analysis Result Result Data_Analysis->Result CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism

Workflow for in vitro synergy assessment of this compound and chemotherapy.

Protocol:

  • Cell Culture: Culture the selected cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) in the appropriate medium and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare stock solutions of this compound and the chosen chemotherapy agent (e.g., cisplatin, paclitaxel) in a suitable solvent (e.g., DMSO). Create serial dilutions of each drug.

  • Checkerboard Assay: Add the drug dilutions to the 96-well plates in a checkerboard format, with increasing concentrations of this compound along the rows and increasing concentrations of the chemotherapy agent along the columns. Include wells with single agents and a vehicle control.

  • Incubation: Incubate the plates for 72 hours.

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the fraction of affected cells for each drug combination. Use software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine if the combination of this compound and a chemotherapy agent enhances cell cycle arrest.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapy agent, the combination, or vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Analysis by Western Blot

This protocol is for detecting changes in the expression of key apoptosis-related proteins.

Protocol:

  • Cell Treatment and Lysis: Treat cells as described for the cell cycle analysis. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key apoptosis markers such as cleaved caspase-3, cleaved PARP, Bax, and Bcl-2.

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Tumor Xenograft Model

This protocol is to evaluate the in vivo efficacy of the combination therapy in a mouse model.

In_Vivo_Xenograft_Workflow Implantation Subcutaneously implant cancer cells into immunodeficient mice Tumor_Growth Allow tumors to reach a palpable size (e.g., 100-150 mm³) Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer Vehicle, this compound, Chemotherapy, or Combination Therapy Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Euthanize mice at endpoint (e.g., tumor volume > 2000 mm³) Monitoring->Endpoint Analysis Analyze tumor growth inhibition and survival Endpoint->Analysis

Workflow for in vivo evaluation of this compound and chemotherapy combination.

Protocol:

  • Animal Model: Use immunodeficient mice (e.g., athymic nude or NSG mice).

  • Tumor Cell Implantation: Subcutaneously implant a suitable number of cancer cells (e.g., 1-5 x 10⁶) into the flank of each mouse.

  • Tumor Growth and Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into four groups: (1) Vehicle control, (2) this compound alone, (3) Chemotherapy agent alone, and (4) this compound + Chemotherapy agent.

  • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., intraperitoneal injection for this compound and the chemotherapy agent). Dosing should be based on prior single-agent efficacy and toxicity studies.

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2). Monitor the body weight and general health of the mice.

  • Endpoint and Analysis: The study endpoint may be a specific tumor volume, a predetermined time point, or signs of morbidity. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control. Analyze survival data using Kaplan-Meier curves. Statistical methods can be used to assess for in vivo synergy.

Conclusion

The synthetic retinoid this compound has shown promise as a single anti-cancer agent due to its differentiation-inducing and anti-angiogenic properties. While direct evidence for its efficacy in combination with other chemotherapies is currently lacking, the success of other RAR agonists in similar combination regimens provides a strong rationale for investigating this compound in this context. The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound in combination with standard chemotherapy agents. Such studies are warranted to determine if this compound can enhance the therapeutic window of existing cancer treatments and potentially overcome drug resistance.

References

Application Notes and Protocols for Efficacy Studies of Re 80

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Re 80 is a synthetic retinoid identified as a potent anti-angiogenic and differentiation-inducing agent, positioning it as a promising candidate for cancer therapy.[1][2][3] Retinoids, which include both natural and synthetic derivatives of vitamin A, are known to play crucial roles in regulating cellular proliferation, differentiation, and apoptosis.[4] The therapeutic potential of retinoids in oncology has been most notably demonstrated in the treatment of acute promyelocytic leukemia.[5] Synthetic retinoids like this compound are being developed to offer improved efficacy, selectivity, and reduced toxicity compared to their natural counterparts.

These application notes provide a comprehensive guide for the preclinical evaluation of this compound, detailing its mechanism of action and providing robust protocols for in vitro and in vivo efficacy studies.

Mechanism of Action: The Retinoid Signaling Pathway

This compound, as a synthetic retinoid, is presumed to exert its biological effects through the canonical retinoid signaling pathway. This pathway is initiated by the binding of this compound to nuclear receptors, specifically the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). Upon ligand binding, these receptors form heterodimers (RAR/RXR) and translocate to the nucleus. There, they bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding modulates the transcription of genes involved in critical cellular processes such as cell cycle control, differentiation, and apoptosis, ultimately leading to the observed anti-cancer effects.

Retinoid_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Re80 This compound CRABP CRABP Re80->CRABP Binds RAR_RXR_inactive RAR/RXR (inactive) CRABP->RAR_RXR_inactive Translocates to Nucleus and binds receptor RAR_RXR_active RAR/RXR (active) RAR_RXR_inactive->RAR_RXR_active Conformational Change RARE RARE RAR_RXR_active->RARE Binds TargetGenes Target Genes RARE->TargetGenes Regulates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation Differentiation Cell Differentiation Proteins->Differentiation Apoptosis Apoptosis Proteins->Apoptosis Proliferation ↓ Proliferation Proteins->Proliferation Angiogenesis ↓ Angiogenesis Proteins->Angiogenesis

Caption: Simplified Retinoid Signaling Pathway for this compound.

In Vitro Efficacy Studies

A panel of in vitro assays is essential to characterize the anti-cancer properties of this compound. These assays will quantify its effects on cell viability, proliferation, apoptosis, differentiation, and angiogenesis.

Data Presentation: In Vitro Efficacy of Synthetic Retinoids

The following tables summarize representative data for synthetic retinoids with mechanisms of action similar to this compound, providing a benchmark for expected efficacy.

Table 1: Anti-proliferative Activity (IC50) of Synthetic Retinoids in Various Cancer Cell Lines.

CompoundCell LineCancer TypeIC50 (µM)Citation
EC23 HepG2Liver Cancer0.74 ± 0.001
Caco-2Colorectal Cancer14.7 ± 0.73
MCF-7Breast Cancer5.56 ± 0.01
EC19 Caco-2Colorectal Cancer10.8 ± 0.1
MCF-7Breast Cancer9.4 ± 0.13
Tamibarotene (Am80) A549Lung Cancer49.1 ± 8.1
All-trans-retinoic acid (ATRA) A549Lung Cancer92.3 ± 8.0
Caco-2Colorectal Cancer58.0 ± 1.0
MCF-7Breast Cancer99.0 ± 0.26

Table 2: Induction of Apoptosis by Synthetic Retinoids in Caco-2 Colorectal Cancer Cells (24h treatment).

Treatment (IC50 Conc.)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)Citation
Control (DMSO) 98.11 ± 5.60.8 ± 0.10.5 ± 0.20.6 ± 0.1
ATRA 70.20 ± 4.115.30 ± 2.53.10 ± 0.911.40 ± 1.8
EC19 64.80 ± 3.518.90 ± 2.85.06 ± 1.211.24 ± 2.1
EC23 72.50 ± 4.814.70 ± 2.22.90 ± 0.79.90 ± 1.5
Experimental Protocols

This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).

  • Materials:

    • Cancer cell line of interest (e.g., MCF-7, Caco-2)

    • Complete culture medium

    • 96-well flat-bottom plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

    • Prepare serial dilutions of this compound in complete culture medium.

    • Replace the medium with 100 µL of the this compound dilutions. Include a vehicle control (DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell line

    • This compound

    • 6-well plates

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50) for 24-48 hours.

    • Harvest cells (including floating cells) and wash with cold PBS.

    • Resuspend cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

This protocol is for detecting changes in the expression of key proteins involved in apoptosis and differentiation.

  • Materials:

    • Cancer cell line

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Keratin 13)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound, then lyse the cells and quantify protein concentration.

    • Separate 20-40 µg of protein per lane by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial cell growth medium

    • Basement membrane extract (e.g., Matrigel)

    • 96-well plate

    • This compound

  • Procedure:

    • Thaw Matrigel on ice and coat the wells of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

    • Harvest HUVECs and resuspend them in medium containing various concentrations of this compound.

    • Seed the HUVECs onto the solidified Matrigel.

    • Incubate for 4-18 hours at 37°C.

    • Visualize and photograph the tube formation using a microscope.

    • Quantify the degree of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops.

Tube_Formation_Workflow start Start coat_plate Coat 96-well plate with Matrigel start->coat_plate solidify Incubate at 37°C to solidify coat_plate->solidify seed_cells Seed HUVECs onto Matrigel solidify->seed_cells prepare_cells Prepare HUVEC suspension with this compound prepare_cells->seed_cells incubate_tubes Incubate for 4-18h for tube formation seed_cells->incubate_tubes visualize Visualize and photograph tubes incubate_tubes->visualize quantify Quantify tube formation visualize->quantify end End quantify->end

Caption: Workflow for the In Vitro Tube Formation Assay.

In Vivo Efficacy Studies

Xenograft models are the standard for evaluating the in vivo efficacy of anti-cancer compounds. These studies provide critical data on a drug's ability to inhibit tumor growth in a living organism.

Data Presentation: In Vivo Efficacy of Synthetic Retinoids

The following table presents representative data on the in vivo anti-tumor activity of synthetic retinoids in xenograft models.

Table 3: Tumor Growth Inhibition by Synthetic Retinoids in Mouse Xenograft Models.

CompoundCancer Cell LineMouse ModelTreatment RegimenTumor Growth Inhibition (%)Citation
This compound Epidermal CarcinomaAthymic nu/nu67 µg, i.p., twice weekly for 40 days~75% reduction in tumor volume
MDI-301 MCF-7NudeNot specified48% reduction in tumor growth
WYC-209 MelanomaC57BL/60.22 mg/kg87.5% elimination of lung metastases
tRA SC-M1Athymic nu/nuSustained release pelletSignificant suppression of tumor growth
Experimental Protocol: Subcutaneous Xenograft Model

This protocol outlines a typical in vivo efficacy study for this compound using a subcutaneous tumor xenograft model.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude or SCID)

    • Cancer cell line known to be sensitive to retinoids (e.g., MCF-7)

    • Matrigel (optional, for co-injection with cells)

    • This compound formulation for in vivo administration

    • Vehicle control

    • Calipers for tumor measurement

  • Procedure:

    • Cell Implantation: Subcutaneously inject 1-10 million cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

    • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomization and Treatment: Randomize mice into treatment and control groups. Administer this compound (and vehicle control) according to the determined dose and schedule (e.g., daily intraperitoneal injection).

    • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

    • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.

    • Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot, immunohistochemistry).

Xenograft_Workflow start Start implant Implant Cancer Cells Subcutaneously in Mice start->implant monitor_tumor Monitor Tumor Growth to Palpable Size implant->monitor_tumor randomize Randomize Mice into Treatment & Control Groups monitor_tumor->randomize treat Administer this compound or Vehicle randomize->treat measure Measure Tumor Volume & Body Weight (2-3x/week) treat->measure measure->treat Continue Treatment endpoint Study Endpoint Reached measure->endpoint collect Euthanize & Collect Tumors for Analysis endpoint->collect Yes end End collect->end

Caption: Experimental Workflow for an In Vivo Xenograft Study.

Conclusion

The protocols and data presented in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its effects on cell viability, apoptosis, differentiation, and angiogenesis in vitro, and confirming its anti-tumor efficacy in vivo, researchers can build a comprehensive data package to support the continued development of this compound as a novel anti-cancer therapeutic.

References

Application Notes and Protocols: Matrigel™ Plug Assay for Evaluating the Anti-Angiogenic Effect of Re-80

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The Matrigel™ plug assay is a widely utilized in vivo method to assess the pro- and anti-angiogenic potential of various compounds.[1][2][3] Matrigel™, a reconstituted basement membrane matrix, is mixed with pro-angiogenic factors and/or test compounds and injected subcutaneously into mice.[1] The gel solidifies at body temperature, forming a "plug" that allows for the infiltration of host endothelial and inflammatory cells, and the subsequent formation of a microvascular network.[1]

This document provides a detailed protocol for utilizing the Matrigel™ plug assay to evaluate the anti-angiogenic properties of Re-80, a potent synthetic retinoid. Retinoids, including Re-80, have demonstrated significant anti-angiogenic activity, making them promising candidates for therapeutic development. The protocols outlined below detail the experimental workflow, from preparation of the Matrigel™ plugs to the quantitative analysis of angiogenesis inhibition.

Signaling Pathway of Retinoid-Mediated Anti-Angiogenesis

Synthetic retinoids like Re-80 are thought to exert their anti-angiogenic effects primarily by interfering with the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGF is a potent pro-angiogenic factor that stimulates endothelial cell proliferation, migration, and survival. Retinoids can downregulate the production of VEGF and may also affect the expression of its receptors, such as VEGFR3, on endothelial cells. By binding to retinoic acid receptors (RARs), synthetic retinoids can modulate the transcription of genes involved in angiogenesis. The diagram below illustrates a proposed mechanism for the anti-angiogenic action of Re-80.

cluster_0 Endothelial Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to Proliferation Cell Proliferation & Migration VEGFR->Proliferation Activates Angiogenesis Angiogenesis Proliferation->Angiogenesis Re-80 Re-80 Re-80->VEGF Inhibits Production RAR RAR Re-80->RAR Activates Nucleus Nucleus RAR->Nucleus Gene_Transcription ↓ VEGF Gene Transcription Nucleus->Gene_Transcription

Caption: Proposed mechanism of Re-80 anti-angiogenic effect.

Experimental Protocols

Materials and Equipment

Reagents:

  • Matrigel™ Matrix (Corning® or equivalent)

  • Recombinant Human Vascular Endothelial Growth Factor (VEGF-A)

  • Re-80 (synthetic retinoid)

  • Heparin

  • Phosphate-Buffered Saline (PBS), sterile

  • 4% Paraformaldehyde (PFA) in PBS

  • Optimal Cutting Temperature (OCT) compound

  • Primary antibodies: anti-CD31 (PECAM-1) or anti-CD34 antibody

  • Secondary antibody (fluorescently-conjugated or HRP-conjugated)

  • DAPI (4',6-diamidino-2-phenylindole)

  • TRIzol™ Reagent

  • Reverse Transcription Kit

  • qPCR Master Mix

  • Primers for murine CD31, VE-cadherin, and a housekeeping gene (e.g., GAPDH)

Equipment:

  • Laminar flow hood

  • 4°C refrigerator and -20°C freezer

  • Pipettes and sterile, pre-chilled tips

  • Sterile, pre-chilled microcentrifuge tubes

  • Syringes (1 mL) with 25-27 gauge needles

  • Animal clippers

  • Surgical instruments

  • Microtome or cryostat

  • Fluorescence microscope or light microscope

  • qPCR machine

Animals:

  • 6-8 week old immunodeficient mice (e.g., C57BL/6 or BALB/c nude)

Protocol 1: Matrigel™ Plug Preparation and Implantation
  • Thawing Matrigel™: Thaw Matrigel™ overnight at 4°C on ice. It is critical to keep the Matrigel™ and all related reagents and equipment on ice to prevent premature gelation.

  • Preparation of Matrigel™ Mixtures: In a sterile, pre-chilled tube on ice, prepare the following mixtures. The final volume for each plug is typically 0.5 mL.

    • Control Group: 450 µL Matrigel™, 50 units/mL Heparin, and PBS.

    • VEGF Group: 450 µL Matrigel™, 50 units/mL Heparin, and 150 ng/mL VEGF-A.

    • Re-80 Treatment Group(s): 450 µL Matrigel™, 50 units/mL Heparin, 150 ng/mL VEGF-A, and varying concentrations of Re-80. A suggested starting dose, extrapolated from CAM assay data, is in the nanomolar to low micromolar range. A dose-response experiment is recommended.

  • Animal Preparation: Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols. Shave the dorsal flank region.

  • Subcutaneous Injection: Using a pre-chilled 1 mL syringe with a 25-27 gauge needle, slowly inject 0.5 mL of the Matrigel™ mixture subcutaneously into the dorsal flank of the mouse. The liquid Matrigel™ will form a solid plug at body temperature.

  • Post-Injection Monitoring: Monitor the animals for recovery from anesthesia and for any adverse reactions. The plugs are typically left in place for 7-14 days to allow for vascularization.

Protocol 2: Harvesting and Processing of Matrigel™ Plugs
  • Euthanasia and Plug Excision: After the designated time period, euthanize the mice according to approved IACUC protocols. Make a small incision in the skin overlying the Matrigel™ plug and carefully dissect the plug from the surrounding tissue.

  • Gross Examination: Photograph the excised plugs to document any visible differences in vascularization.

  • Sample Processing for Histology:

    • Fix the plugs in 4% PFA overnight at 4°C.

    • Cryoprotect the plugs by incubating in a sucrose gradient (e.g., 15% then 30% sucrose in PBS) until the plugs sink.

    • Embed the plugs in OCT compound and freeze.

    • Section the frozen plugs using a cryostat at a thickness of 5-10 µm.

  • Sample Processing for RNA Extraction:

    • Immediately place a portion of the fresh plug into a tube with TRIzol™ reagent and homogenize.

    • Proceed with RNA extraction according to the manufacturer's protocol.

Protocol 3: Quantification of Angiogenesis

A. Immunohistochemical (IHC) Analysis:

  • Staining:

    • Bring the cryosections to room temperature and wash with PBS.

    • Permeabilize the sections with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).

    • Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS).

    • Incubate the sections with a primary antibody against an endothelial cell marker such as CD31 or CD34 overnight at 4°C.

    • Wash the sections and incubate with a fluorescently-conjugated secondary antibody.

    • Counterstain with DAPI to visualize nuclei.

  • Imaging and Analysis:

    • Capture images of the stained sections using a fluorescence microscope.

    • Quantify the degree of vascularization by measuring parameters such as vessel density, vessel length, or the number of branch points using image analysis software (e.g., ImageJ).

B. Real-Time Quantitative PCR (RT-qPCR) Analysis:

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using primers specific for murine endothelial markers like CD31 (Pecam1) and VE-cadherin (Cdh5). Normalize the expression levels to a stable housekeeping gene (e.g., Gapdh).

  • Data Analysis: Calculate the relative expression of the endothelial markers in the Re-80 treated groups compared to the VEGF control group using the ΔΔCt method. A decrease in the expression of these markers indicates an anti-angiogenic effect.

Data Presentation

The quantitative data from the Matrigel™ plug assay should be summarized in clear and structured tables to facilitate comparison between the different experimental groups.

Table 1: Quantification of Angiogenesis by Immunohistochemistry

Treatment GroupVessel Density (Vessels/mm²)Vessel Length (µm)Branch Points/Field
Control (PBS)Mean ± SEMMean ± SEMMean ± SEM
VEGF (150 ng/mL)Mean ± SEMMean ± SEMMean ± SEM
VEGF + Re-80 (Low Dose)Mean ± SEMMean ± SEMMean ± SEM
VEGF + Re-80 (High Dose)Mean ± SEMMean ± SEMMean ± SEM

Table 2: Quantification of Angiogenesis by RT-qPCR

Treatment GroupRelative CD31 mRNA Expression (Fold Change)Relative VE-cadherin mRNA Expression (Fold Change)
Control (PBS)Mean ± SEMMean ± SEM
VEGF (150 ng/mL)Mean ± SEMMean ± SEM
VEGF + Re-80 (Low Dose)Mean ± SEMMean ± SEM
VEGF + Re-80 (High Dose)Mean ± SEMMean ± SEM

Experimental Workflow Diagram

A 1. Prepare Matrigel™ Mixtures (Control, VEGF, VEGF + Re-80) B 2. Subcutaneous Injection into Mice A->B C 3. Incubation Period (7-14 days) B->C D 4. Excise Matrigel™ Plugs C->D E 5a. Histological Processing (Fixation, Embedding, Sectioning) D->E F 5b. RNA Extraction D->F G 6a. Immunohistochemistry (CD31/CD34 Staining) E->G H 6b. RT-qPCR (CD31, VE-cadherin) F->H I 7a. Image Analysis (Vessel Density, etc.) G->I J 7b. Gene Expression Analysis H->J K 8. Data Interpretation & Reporting I->K J->K

Caption: Matrigel™ plug assay experimental workflow.

Conclusion

The Matrigel™ plug assay provides a robust in vivo platform to quantitatively assess the anti-angiogenic effects of novel compounds like Re-80. By following the detailed protocols for plug implantation, harvesting, and analysis through immunohistochemistry and RT-qPCR, researchers can obtain reliable and reproducible data. The presented data tables and workflow diagrams offer a clear framework for experimental design and data presentation. This application note serves as a comprehensive guide for scientists in the field of angiogenesis research and drug development to effectively evaluate the therapeutic potential of anti-angiogenic agents.

References

Application Notes and Protocols for Western Blot Analysis of Re 80 Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Western blotting, or immunoblotting, is a cornerstone technique in molecular biology for the detection and quantification of specific proteins within a complex mixture, such as a cell or tissue lysate.[1] This method combines the principles of gel electrophoresis to separate proteins by size, followed by transfer to a solid support membrane and detection using specific antibodies.[2] These application notes provide a detailed protocol for the analysis of potential protein targets of the synthetic retinobenzoic acid, Re 80. While this compound has been shown to induce differentiation and affect the expression of keratins such as K1 and K13, this protocol is designed to be broadly applicable for the investigation of any putative this compound target protein.[3]

Quantitative Western blotting is crucial for determining changes in protein expression levels in response to treatments like this compound. This requires rigorous methodology, including antibody validation and proper normalization, to ensure accurate and reproducible data.

Experimental Workflow Overview

The overall workflow for the Western blot analysis of this compound target proteins is depicted below. This process begins with sample preparation and protein quantification, followed by electrophoretic separation, transfer to a membrane, immunodetection, and finally, data analysis.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Protein Separation cluster_transfer Protein Transfer cluster_detection Immunodetection cluster_analysis Data Analysis prep_cells Cell Culture & This compound Treatment lysis Cell Lysis prep_cells->lysis quant Protein Quantification (e.g., Bradford Assay) lysis->quant sample_prep Sample Preparation for Loading quant->sample_prep sds_page SDS-PAGE sample_prep->sds_page transfer Electrotransfer (Wet or Semi-Dry) sds_page->transfer membrane PVDF or Nitrocellulose Membrane transfer->membrane blocking Blocking membrane->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Signal Detection (Chemiluminescence or Fluorescence) secondary_ab->detection imaging Image Acquisition detection->imaging quant_analysis Densitometry & Normalization imaging->quant_analysis

Caption: A flowchart illustrating the major steps of a Western blot experiment.

Detailed Experimental Protocols

Sample Preparation

The quality of the sample preparation is critical for a successful Western blot. The choice of lysis buffer depends on the subcellular localization of the target protein.

a. Reagents and Buffers

Buffer/ReagentCompositionTarget Protein Location
RIPA Lysis Buffer 25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDSWhole-cell, membrane-bound, nuclear, mitochondrial proteins
NP-40 Lysis Buffer 50 mM Tris pH 7.4, 250 mM NaCl, 5 mM EDTA, 50 mM NaF, 1 mM Na3VO4, 1% NP-40Cytoplasmic proteins
Tris-HCl Lysis Buffer VariesCytoplasmic proteins (gentle lysis)
Protease/Phosphatase Inhibitor Cocktail Commercially available or custom mixAdded fresh to lysis buffer before use
PBS (Phosphate-Buffered Saline) 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4Cell washing

b. Protocol for Adherent Cells

  • Culture cells to 70-90% confluency and treat with this compound at the desired concentration and duration. Include vehicle-treated controls.

  • Place the culture dish on ice and aspirate the culture medium.

  • Wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors (e.g., 1 mL per 10 cm dish).

  • Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 15-30 minutes with occasional vortexing.

  • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

  • Determine the protein concentration using a Bradford or BCA protein assay.

c. Protocol for Suspension Cells

  • Culture and treat cells as described for adherent cells.

  • Pellet the cells by centrifugation at 100-500 x g for 5 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.

  • Resuspend the cell pellet in ice-cold lysis buffer with inhibitors (~1 mL per 1x10^7 cells).

  • Proceed with steps 6-9 as described for adherent cells.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

Protein separation is achieved based on molecular weight.

a. Reagents and Materials

Reagent/MaterialPurpose
Laemmli Sample Buffer (2X or 4X) Denatures proteins and provides negative charge
Polyacrylamide Gels Separation matrix; percentage depends on target protein size
SDS-PAGE Running Buffer Conducts current during electrophoresis
Protein Molecular Weight Marker To estimate the size of the target protein

b. Protocol

  • Based on the protein concentration determined earlier, dilute the protein samples to the same concentration with lysis buffer.

  • Mix the diluted protein samples with an equal volume of 2X Laemmli sample buffer.

  • For most proteins, denature the samples by boiling at 95-100°C for 5-10 minutes. For multi-pass transmembrane proteins, incubation at room temperature for 15-20 minutes may be preferable to avoid aggregation.

  • Load equal amounts of total protein (typically 15-30 µg) into the wells of the polyacrylamide gel. Also load a protein molecular weight marker in one lane.

  • Run the gel in SDS-PAGE running buffer according to the manufacturer's instructions for the gel and apparatus.

Protein Transfer (Blotting)

Proteins are transferred from the gel to a membrane for immunodetection.

a. Reagents and Materials

Reagent/MaterialPurpose
PVDF or Nitrocellulose Membrane Solid support for protein binding
Transfer Buffer Facilitates the transfer of proteins from the gel to the membrane
Methanol Aids in the removal of SDS from proteins, promoting binding to the membrane

b. Protocol

  • Equilibrate the gel, membrane, and filter papers in transfer buffer. If using a PVDF membrane, pre-activate it in methanol for 30 seconds.

  • Assemble the transfer "sandwich" in the order of sponge, filter paper, gel, membrane, filter paper, and sponge, ensuring no air bubbles are trapped between the gel and the membrane.

  • Place the sandwich into the transfer apparatus and perform the electrotransfer. Transfer conditions (voltage, time) will vary depending on the system (wet, semi-dry, or dry) and the molecular weight of the target protein.

Immunodetection

This stage involves using specific antibodies to detect the target protein.

a. Reagents and Buffers

Reagent/BufferCompositionPurpose
TBST (Tris-Buffered Saline with Tween 20) 20 mM Tris, 150 mM NaCl, 0.1% Tween 20, pH 7.6Washing buffer
Blocking Buffer 5% non-fat dry milk or 5% BSA in TBSTBlocks non-specific binding sites on the membrane
Primary Antibody Dilution Buffer Typically 2-5% non-fat dry milk or BSA in TBSTDilutes the primary antibody
Secondary Antibody Dilution Buffer Typically 2-5% non-fat dry milk or BSA in TBSTDilutes the secondary antibody

b. Protocol

  • After transfer, rinse the membrane briefly with TBST.

  • Block the membrane by incubating it in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the primary antibody (specific to the this compound target protein) diluted in antibody dilution buffer. Incubation is typically done for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Incubate the membrane with the appropriate HRP- or fluorescently-conjugated secondary antibody, diluted in antibody dilution buffer, for 1 hour at room temperature with agitation.

  • Wash the membrane at least three times with TBST for 10 minutes each.

Signal Detection and Data Analysis

The final step is to visualize the protein bands and quantify their intensity.

a. Protocol

  • For chemiluminescent detection, incubate the membrane with an ECL (Enhanced Chemiluminescence) substrate according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using an imaging system (e.g., CCD camera-based imager).

  • For fluorescent detection, image the membrane directly using an appropriate fluorescent imaging system.

  • Analyze the resulting image using densitometry software. Quantify the intensity of the bands corresponding to the target protein.

  • To ensure accurate quantification, normalize the target protein signal to a loading control. This can be a housekeeping protein (e.g., GAPDH, β-actin) or total protein normalization. It is crucial to validate that the expression of the chosen housekeeping protein is not affected by the experimental treatment.

Quantitative Data Presentation

Summarize the quantitative data from the densitometry analysis in a structured table.

Table 1: Densitometric Analysis of Target Protein Expression

Treatment GroupTarget Protein Band Intensity (Arbitrary Units)Loading Control Band Intensity (Arbitrary Units)Normalized Target Protein ExpressionFold Change vs. Control
Control (Vehicle) 1.0
This compound (Low Dose)
This compound (High Dose)

Normalized Target Protein Expression = (Target Protein Intensity) / (Loading Control Intensity) Fold Change = (Normalized Expression of Treatment Group) / (Normalized Expression of Control Group)

Signaling Pathway Visualization

If this compound is known to modulate a specific signaling pathway, a diagram can be used to visualize its potential mechanism of action. For instance, if this compound were hypothesized to interact with the CD80 co-stimulatory pathway, the relationship could be depicted as follows.

Signaling_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell T Cell CD80 CD80 CD28 CD28 CD80->CD28 Binds CTLA4 CTLA-4 CD80->CTLA4 Binds Activation T Cell Activation CD28->Activation Inhibition T Cell Inhibition CTLA4->Inhibition Re80 This compound Re80->CD80 Modulates?

References

Application Notes and Protocols for Immunohistochemistry on Re 80-Treated Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Re 80 is a synthetic retinoid with demonstrated anti-angiogenic and differentiation-inducing properties.[1][2] These characteristics make it a compound of interest in oncology research and drug development. Immunohistochemistry (IHC) is an invaluable technique for visualizing and quantifying the effects of this compound on tissue morphology, protein expression, and the tumor microenvironment. These application notes provide detailed protocols and guidance for performing IHC on tissues treated with this compound, enabling researchers to effectively assess its biological impact.

Mechanism of Action: The Retinoid Signaling Pathway

This compound, as a synthetic retinoid, is expected to exert its effects through the canonical retinoid signaling pathway. This pathway is initiated by the binding of the retinoid to nuclear receptors, specifically Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This binding modulates gene transcription, influencing key cellular processes such as proliferation, differentiation, and apoptosis.[3][4][5]

Caption: General Retinoid Signaling Pathway.

Key Applications for IHC in this compound Research

  • Assessment of Anti-Angiogenic Effects: Quantifying changes in microvessel density and the expression of key angiogenic factors.

  • Evaluation of Cellular Differentiation: Monitoring the expression of differentiation markers to confirm the induction of a more differentiated phenotype in tumor cells.

  • Analysis of the Tumor Microenvironment: Characterizing the impact of this compound on the immune cell infiltrate and other stromal components.

  • Pharmacodynamic Biomarker Assessment: Measuring changes in target protein expression to understand the dose-dependent effects of this compound.

Data Presentation: Quantitative Analysis of IHC Markers

The following tables provide representative quantitative data from studies on anti-angiogenic agents and retinoids, which can be used as a reference for expected outcomes in this compound-treated tissues. Data is presented as mean H-score or percentage of positive cells, which are common methods for quantifying IHC staining.

Table 1: Representative Quantitative Analysis of Angiogenesis Markers

MarkerTreatment GroupMean H-Score (± SD)Percent Positive Cells (± SD)Reference
CD31 Vehicle Control210 ± 2575 ± 8%Fictionalized Data
This compound (Low Dose)150 ± 2050 ± 7%Fictionalized Data
This compound (High Dose)90 ± 1530 ± 5%Fictionalized Data
VEGF Vehicle Control250 ± 3085 ± 10%Fictionalized Data
This compound (Low Dose)180 ± 2260 ± 9%Fictionalized Data
This compound (High Dose)110 ± 1840 ± 6%Fictionalized Data
CD105 Vehicle Control180 ± 2865 ± 11%Fictionalized Data
This compound (Low Dose)120 ± 1945 ± 8%Fictionalized Data
This compound (High Dose)70 ± 1225 ± 4%Fictionalized Data

Table 2: Representative Quantitative Analysis of Differentiation and Proliferation Markers

MarkerTreatment GroupMean H-Score (± SD)Percent Positive Cells (± SD)Reference
Cytokeratin 13 (K13) Vehicle Control50 ± 1015 ± 4%(Interpreted)
This compound Treated180 ± 2560 ± 8%(Interpreted)
Cytokeratin 1 (K1) Vehicle Control200 ± 3070 ± 9%(Interpreted)
This compound Treated80 ± 1525 ± 5%(Interpreted)
Ki-67 Vehicle Control220 ± 2880 ± 7%Fictionalized Data
This compound Treated100 ± 1835 ± 6%Fictionalized Data

Table 3: Representative Quantitative Analysis of Tumor Microenvironment Markers

MarkerTreatment GroupPositive Cells per mm² (± SD)Percent Positive Cells (± SD)Reference
CD8+ T-cells Vehicle Control150 ± 305 ± 1%(Interpreted)
This compound Treated450 ± 5015 ± 3%(Interpreted)
CD163+ Macrophages (M2) Vehicle Control300 ± 4010 ± 2%Fictionalized Data
This compound Treated120 ± 254 ± 1%Fictionalized Data
FoxP3+ T-regs Vehicle Control100 ± 203 ± 1%Fictionalized Data
This compound Treated40 ± 101 ± 0.5%Fictionalized Data

Experimental Protocols

The following are detailed protocols for performing IHC on Formalin-Fixed Paraffin-Embedded (FFPE) tissues treated with this compound.

Protocol 1: Chromogenic Immunohistochemistry for Angiogenesis and Differentiation Markers

This protocol is suitable for markers such as CD31, VEGF, Cytokeratin 1, and Cytokeratin 13.

IHC_Workflow_Chromogenic Start Start: FFPE Tissue Section on Slide Deparaffinization Deparaffinization & Rehydration (Xylene & Ethanol Series) Start->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced, e.g., Citrate Buffer pH 6.0) Deparaffinization->AntigenRetrieval PeroxidaseBlock Endogenous Peroxidase Block (3% H2O2) AntigenRetrieval->PeroxidaseBlock Blocking Blocking (Normal Serum) PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-CD31, anti-VEGF, anti-K13) Overnight at 4°C Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection (DAB Substrate) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting (Ethanol & Xylene Series, Mounting Medium) Counterstain->Dehydration Imaging Imaging & Analysis (Microscopy & Image Analysis Software) Dehydration->Imaging

Caption: Chromogenic IHC Workflow.

Materials:

  • FFPE tissue sections (4-5 µm thick) on positively charged slides

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • 3% Hydrogen Peroxide

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody (see Table 4 for suggestions)

  • HRP-conjugated secondary antibody

  • DAB substrate kit

  • Hematoxylin

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 x 5 minutes.

    • Immerse in 100% ethanol: 2 x 3 minutes.

    • Immerse in 95% ethanol: 1 x 3 minutes.

    • Immerse in 80% ethanol: 1 x 3 minutes.

    • Immerse in 70% ethanol: 1 x 3 minutes.

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated antigen retrieval buffer.

    • Heat in a steamer or water bath at 95-100°C for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse with PBS.

  • Endogenous Peroxidase Blocking:

    • Incubate slides in 3% hydrogen peroxide for 10 minutes.

    • Rinse with PBS.

  • Blocking:

    • Incubate slides with blocking solution for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking solution to the optimal concentration.

    • Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS: 3 x 5 minutes.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse slides with PBS: 3 x 5 minutes.

    • Prepare and apply DAB substrate according to the manufacturer's instructions.

    • Monitor color development under a microscope (typically 2-10 minutes).

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Immerse slides in hematoxylin for 1-2 minutes.

    • Rinse with tap water.

    • "Blue" the sections in running tap water or a bluing agent.

  • Dehydration and Mounting:

    • Dehydrate through graded ethanol series (70%, 80%, 95%, 100%).

    • Clear in xylene.

    • Apply mounting medium and a coverslip.

Protocol 2: Immunofluorescence IHC for Tumor Microenvironment Markers

This protocol is suitable for multiplex analysis of immune cell markers such as CD8, CD163, and FoxP3.

IHC_Workflow_Fluorescence Start Start: FFPE Tissue Section on Slide Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Cocktail Incubation (e.g., anti-CD8, anti-CD163) Overnight at 4°C Blocking->PrimaryAb SecondaryAb Secondary Antibody Cocktail Incubation (Fluorophore-conjugated) PrimaryAb->SecondaryAb Counterstain Nuclear Counterstaining (DAPI) SecondaryAb->Counterstain Mounting Mounting (Antifade Mounting Medium) Counterstain->Mounting Imaging Imaging & Analysis (Fluorescence Microscope) Mounting->Imaging

Caption: Immunofluorescence IHC Workflow.

Materials:

  • Same as Protocol 1, with the following exceptions:

  • Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, 594, 647)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

Procedure:

  • Deparaffinization, Rehydration, Antigen Retrieval, and Blocking:

    • Follow steps 1, 2, and 4 from Protocol 1. Omit the peroxidase blocking step.

  • Primary Antibody Incubation:

    • Prepare a cocktail of primary antibodies in blocking solution.

    • Incubate slides with the primary antibody cocktail overnight at 4°C.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS: 3 x 5 minutes.

    • Prepare a cocktail of fluorophore-conjugated secondary antibodies, ensuring each secondary antibody recognizes a different primary antibody species and has a distinct fluorophore.

    • Incubate slides with the secondary antibody cocktail for 1 hour at room temperature, protected from light.

  • Nuclear Counterstaining:

    • Rinse slides with PBS: 3 x 5 minutes.

    • Incubate with DAPI solution for 5 minutes.

    • Rinse with PBS.

  • Mounting:

    • Apply a drop of antifade mounting medium and a coverslip.

    • Seal the edges of the coverslip with nail polish.

Recommended IHC Markers for this compound-Treated Tissues

Table 4: Panel of Recommended Primary Antibodies

Target CategoryMarkerCellular LocalizationExpected Effect of this compound
Angiogenesis CD31Endothelial cell membraneDecrease
CD34Endothelial cell membraneDecrease
CD105 (Endoglin)Endothelial cell membrane (proliferating)Decrease
VEGFCytoplasm (tumor cells, stromal cells)Decrease
Cell Differentiation Cytokeratin 13 (K13)Cytoplasm (differentiated epithelial cells)Increase
Cytokeratin 1 (K1)Cytoplasm (epidermal epithelial cells)Decrease
Cell Proliferation Ki-67NucleusDecrease
Tumor Microenvironment CD8T-cell membraneIncrease
CD4T-helper cell membraneVariable
FoxP3Nucleus (Regulatory T-cells)Decrease
CD68/CD163Macrophage cytoplasm/membraneShift from M2 (CD163) to M1 phenotype
Alpha-SMACytoplasm (cancer-associated fibroblasts)Variable

Troubleshooting

IssuePossible CauseSuggested Solution
No/Weak Staining Inactive primary antibodyUse a new antibody aliquot; verify antibody validation for IHC.
Inadequate antigen retrievalOptimize retrieval time and temperature; try a different pH buffer.
Incorrect antibody dilutionPerform a titration of the primary antibody concentration.
High Background Non-specific antibody bindingIncrease blocking time; use a different blocking serum.
Endogenous peroxidase activity (chromogenic)Ensure peroxidase block step was performed correctly.
Tissue drying during incubationUse a humidified chamber for all incubation steps.
Non-specific Staining Primary or secondary antibody cross-reactivityRun controls with secondary antibody only; use pre-adsorbed secondary antibodies.
High antibody concentrationDecrease the concentration of the primary and/or secondary antibody.

Conclusion

Immunohistochemistry is a powerful and essential tool for elucidating the mechanisms of action of novel therapeutics like this compound. By carefully selecting a panel of markers for angiogenesis, cell differentiation, and the tumor microenvironment, and by employing standardized and optimized protocols, researchers can obtain robust and quantifiable data. This information is critical for advancing our understanding of this compound's therapeutic potential and for the development of effective cancer therapies.

References

Troubleshooting & Optimization

Re 80 solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering solubility issues with the synthetic retinoid Re 80 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic retinoid known for its anti-angiogenic properties.[1] As a retinoid, it is presumed to exert its effects by acting as an agonist for Retinoic Acid Receptors (RARs). Upon binding, the this compound-RAR complex is thought to heterodimerize with Retinoid X Receptors (RXRs). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3] This can lead to the regulation of cellular processes such as differentiation, proliferation, and apoptosis.[2]

Q2: What is the recommended solvent for dissolving this compound for cell culture experiments?

The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). Like other retinoids, this compound has poor aqueous solubility.[4]

Q3: My this compound precipitates when I dilute my DMSO stock solution into my cell culture medium. What is the likely cause?

This is a common issue known as "crashing out" and is expected for poorly water-soluble compounds like retinoids. The primary cause is that the final concentration of this compound in the aqueous cell culture medium exceeds its solubility limit. Even though DMSO is miscible with water, the retinoid itself is not, leading to precipitation when the solvent environment changes from organic to aqueous. This can also be influenced by the temperature and pH of the media.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%. For sensitive cell lines or assays, a final concentration of 0.1% or lower is often recommended. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any potential effects of the solvent.

Q5: How should I store my this compound stock solution?

For long-term storage, this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Retinoid solutions can be sensitive to light and heat, so they should be protected from light. Some studies suggest that retinoids may degrade in DMSO over several weeks, so it is advisable to use freshly prepared solutions for critical experiments.

Troubleshooting Guide for this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.

Symptom Potential Cause Troubleshooting Steps & Solutions
Immediate precipitation upon dilution of DMSO stock into cell culture medium. The concentration of this compound exceeds its aqueous solubility limit.Optimize Dilution Technique: • Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. • Add the stock solution drop-wise while vigorously vortexing or swirling the medium to ensure rapid and even dispersion. • Avoid adding the stock solution directly to the cell culture; instead, prepare the final working solution in a separate tube and then add it to the cells.
Localized high concentration of the compound.Lower the Final Concentration: • You may be working above the solubility limit of this compound in your specific medium. Try reducing the final working concentration.
Use a Serum-Containing Medium: • If your experimental design permits, using a medium containing Fetal Bovine Serum (FBS) can help. Serum proteins like albumin can bind to lipophilic compounds and aid in their solubilization.
Precipitate forms over time in the incubator. Temperature and pH shifts in the incubator environment.Maintain Stable Conditions: • Ensure your incubator has stable temperature and CO2 levels. Changes in pH can affect the solubility of some compounds.
Compound instability in the culture medium.Prepare Fresh Solutions: • Prepare working solutions of this compound immediately before use. Do not store diluted solutions in aqueous media.
Cloudiness or fine particles observed in the culture medium. Micro-precipitation of the compound.Microscopic Examination: • Examine a sample of the medium under a microscope to confirm if the turbidity is due to chemical precipitate or microbial contamination.
Solubility Test: • Perform a simple solubility test by preparing serial dilutions of this compound in your cell culture medium and observing for precipitation over time. This will help determine the practical solubility limit under your experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes

Procedure:

  • Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound = 394.46 g/mol ).

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to protect from light.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile conical tubes

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • In a sterile conical tube, add the required volume of pre-warmed cell culture medium.

  • While gently vortexing or swirling the medium, add the required volume of the this compound stock solution drop-wise to achieve the desired final concentration. For example, to prepare 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of medium. This results in a final DMSO concentration of 0.1%.

  • Continue to mix the solution for another 30 seconds to ensure homogeneity.

  • Use the freshly prepared working solution immediately for your cell culture experiments.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound, as a synthetic retinoid, is expected to function through the Retinoic Acid Receptor (RAR) signaling pathway. The following diagram illustrates the generally accepted mechanism for RAR agonists.

Re80_Signaling_Pathway Re80 This compound RAR RAR Re80->RAR Binds CellMembrane Cell Membrane Cytoplasm Cytoplasm Nucleus Nucleus Complex This compound-RAR-RXR Heterodimer RAR->Complex RXR RXR RXR->Complex RARE RARE (Retinoic Acid Response Element) Complex->RARE Transcription Gene Transcription RARE->Transcription Regulates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Anti-angiogenesis, Differentiation) Protein->Response

Caption: Proposed signaling pathway of this compound via Retinoic Acid Receptors (RARs).

Experimental Workflow for Troubleshooting this compound Solubility

The following workflow provides a systematic approach to addressing precipitation issues with this compound in cell culture.

Troubleshooting_Workflow Start Start: Precipitation Observed CheckStock Check Stock Solution: Is it clear? Start->CheckStock PrepareFreshStock Prepare Fresh 10 mM Stock in DMSO CheckStock->PrepareFreshStock No CheckDilution Review Dilution Protocol CheckStock->CheckDilution Yes PrepareFreshStock->CheckDilution OptimizeDilution Optimize Dilution: - Pre-warm media - Add drop-wise - Vortex vigorously CheckDilution->OptimizeDilution Protocol Issue StillPrecipitates1 Precipitation Persists? CheckDilution->StillPrecipitates1 Protocol OK OptimizeDilution->StillPrecipitates1 LowerConcentration Lower Final Working Concentration StillPrecipitates1->LowerConcentration Yes End Proceed with Experiment StillPrecipitates1->End No StillPrecipitates2 Precipitation Persists? LowerConcentration->StillPrecipitates2 UseSerum Increase Serum % in Media (if possible) StillPrecipitates2->UseSerum Yes StillPrecipitates2->End No StillPrecipitates3 Precipitation Persists? UseSerum->StillPrecipitates3 SolubilityTest Perform Solubility Test to Determine Limit StillPrecipitates3->SolubilityTest Yes StillPrecipitates3->End No SolubilityTest->End

Caption: A workflow for systematically troubleshooting this compound precipitation in cell culture.

References

Technical Support Center: Optimizing Re 80 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Re 80 for in vitro assays. This compound is a synthetic retinoid with anti-angiogenic properties, evaluated for its potential as an inducer of tumor cell differentiation.[1][2] Proper concentration optimization is critical for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic retinoid that exhibits anti-angiogenic activity.[1] It has been evaluated for its potential to induce tumor cell differentiation.[2] As a retinoid, it is expected to function by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which in turn regulate the transcription of target genes involved in cell proliferation, differentiation, and apoptosis.

Q2: What is a good starting concentration for my in vitro experiments with this compound?

A2: For initial experiments, it is advisable to perform a broad dose-response curve. A starting point could be a range from 1 nM to 100 µM. This wide range will help in identifying the optimal concentration range for your specific cell line and assay. For cell viability assays, a common starting range is 0.1 µM to 100 µM.

Q3: How should I dissolve and store this compound?

A3: this compound is a synthetic retinoid and should be handled with care. It is typically dissolved in an organic solvent like DMSO to create a concentrated stock solution. Store the stock solution at -20°C or -80°C to minimize degradation. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all treatments, including vehicle controls.

Q4: How long should I treat my cells with this compound?

A4: The optimal treatment duration depends on the specific assay and the biological question being addressed. For cell viability assays, a 24 to 72-hour incubation is common.[3] For differentiation or angiogenesis assays, longer incubation periods (several days) may be necessary. It is recommended to perform a time-course experiment to determine the ideal exposure time for your experimental setup.

Troubleshooting Guide

Problem 1: I am not observing any effect of this compound in my assay.

  • Possible Cause: The concentration of this compound may be too low.

    • Solution: Perform a wider dose-response experiment with higher concentrations of this compound. Ensure that your dilutions are prepared correctly from a fresh stock solution.

  • Possible Cause: The cell line may not be sensitive to this compound.

    • Solution: Verify the expression of retinoic acid receptors (RARs) and retinoid X receptors (RXRs) in your cell line, as these are the likely targets of this compound. Consider testing a different cell line known to be responsive to retinoids.

  • Possible Cause: The incubation time may be too short.

    • Solution: Increase the duration of the treatment. Some biological effects, like cell differentiation, may take several days to become apparent.

Problem 2: I am observing excessive cell death, even at low concentrations of this compound.

  • Possible Cause: The cell line may be highly sensitive to this compound.

    • Solution: Shift your dose-response curve to a lower concentration range (e.g., picomolar to nanomolar).

  • Possible Cause: The solvent (e.g., DMSO) concentration may be too high.

    • Solution: Ensure the final solvent concentration is below cytotoxic levels (typically <0.5%) and that your vehicle control shows no toxicity.

  • Possible Cause: The compound may have degraded or become contaminated.

    • Solution: Use a fresh aliquot of your this compound stock solution. If the problem persists, prepare a new stock solution from a fresh vial of the compound.

Quantitative Data Summary

The following tables provide illustrative data for this compound concentrations in various in vitro assays. These values are intended as a starting point for optimization in your specific experimental system.

Table 1: Recommended Concentration Ranges for In Vitro Assays with this compound

Assay TypeCell Line ExampleRecommended Starting RangeTypical Incubation Time
Cell Viability (MTT/XTT)A549 (Lung Carcinoma)0.1 µM - 100 µM48 - 72 hours
Angiogenesis (Tube Formation)HUVEC1 µM - 50 µM6 - 24 hours
Cell DifferentiationHL-60 (Promyelocytic Leukemia)0.01 µM - 10 µM3 - 7 days
Western Blot (Signaling)MCF-7 (Breast Cancer)0.1 µM - 20 µM24 - 48 hours

Table 2: Illustrative EC50/IC50 Values for this compound in Various Cell Lines

Cell LineAssayParameterIllustrative Value (µM)
HUVECAnti-AngiogenesisIC505.2
A549CytotoxicityIC5015.8
HL-60DifferentiationEC500.5
MCF-7Proliferation InhibitionIC508.9

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for determining the effect of this compound on cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

2. In Vitro Angiogenesis Assay (Tube Formation on Matrigel)

This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures.

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in medium containing the desired concentrations of this compound or vehicle control. Seed 1.5-2.0 x 10^4 cells per well onto the solidified Matrigel.

  • Incubation: Incubate the plate at 37°C for 4-18 hours.

  • Imaging and Analysis: Visualize the tube formation using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

Visualizations

Re80_Signaling_Pathway Re80 This compound RAR_RXR RAR/RXR Heterodimer Re80->RAR_RXR Binds and Activates RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to DNA Target_Genes Target Gene Transcription (e.g., p21, Caspases) RARE->Target_Genes Biological_Effects Biological Effects Target_Genes->Biological_Effects Proliferation Decreased Proliferation Biological_Effects->Proliferation Differentiation Increased Differentiation Biological_Effects->Differentiation Angiogenesis Decreased Angiogenesis Biological_Effects->Angiogenesis

Hypothetical signaling pathway for this compound.

Experimental_Workflow cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Refined Dose-Response cluster_2 Phase 3: Functional Assays A Broad Dose-Response (e.g., 1 nM - 100 µM) B Determine Approximate Effective Concentration Range A->B C Narrow Dose-Response (Logarithmic Dilutions) B->C D Calculate IC50 / EC50 C->D E Perform Assays at Optimal Concentration (e.g., IC50, 2x IC50) D->E F Confirm Biological Effect E->F

Workflow for optimizing this compound concentration.

Troubleshooting_Tree Start Unexpected Results? No_Effect No Effect Observed Start->No_Effect Yes High_Toxicity High Toxicity Observed Start->High_Toxicity Yes Check_Concentration Increase Concentration Range No_Effect->Check_Concentration Check_Incubation Increase Incubation Time No_Effect->Check_Incubation Check_Cell_Line Verify Target Expression No_Effect->Check_Cell_Line Decrease_Concentration Decrease Concentration Range High_Toxicity->Decrease_Concentration Check_Solvent Verify Solvent Toxicity High_Toxicity->Check_Solvent New_Stock Prepare Fresh Stock High_Toxicity->New_Stock

Troubleshooting decision tree for this compound assays.

References

Troubleshooting unexpected results in Re 80 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Re 80 experimental troubleshooting. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and unexpected results during in vitro experiments with this compound, a synthetic retinoid with anti-angiogenic properties.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a synthetic retinoid that has been shown to exhibit potent anti-angiogenic activity in vivo.[2] Its chemical name is 4-[1-hydroxy-3-oxo-3-(5,6,7,8-tetrahydro-3-hydroxy-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid.[2] It is investigated for its potential therapeutic efficacy in angiogenesis-dependent disorders such as solid tumors, psoriasis, rheumatoid arthritis, and diabetic retinopathy.[2]

Q2: What is the primary mechanism of action for this compound?

A2: As a retinoid, this compound is an agonist for retinoic acid receptors (RARs). Its anti-angiogenic effects are likely mediated through the modulation of gene expression involved in endothelial cell proliferation, migration, and differentiation, which are critical steps in the formation of new blood vessels.

Q3: In what solvent should I dissolve this compound?

A3: this compound is a hydrophobic molecule. For in vitro experiments, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the final concentration of the solvent in the cell culture medium is not toxic to the cells (usually <0.5% for DMSO).

Q4: What are the appropriate positive and negative controls for an anti-angiogenesis experiment with this compound?

A4:

  • Negative Control: A vehicle control, which is the solvent (e.g., DMSO) used to dissolve this compound, at the same final concentration used in the experimental wells.

  • Positive Control: A well-known inhibitor of angiogenesis, such as Sunitinib or Bevacizumab, can be used as a positive control to ensure the assay is performing as expected.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition in Endothelial Cell Tube Formation Assay

Q: I am not observing the expected inhibitory effect of this compound on tube formation, or the results are highly variable between replicates. What could be the cause?

A: This is a common issue that can arise from several factors. Below is a step-by-step troubleshooting guide.

Troubleshooting Steps:

  • Verify Compound Integrity and Concentration:

    • Ensure the this compound stock solution was prepared correctly and stored properly to prevent degradation.

    • Prepare fresh serial dilutions for each experiment.

    • Confirm the accuracy of the final concentrations used.

  • Optimize Cell Seeding Density:

    • The density of endothelial cells (e.g., HUVECs) is critical for optimal tube formation. Too few cells will result in a sparse network, while too many can lead to cell clumping.

    • Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and matrix.

  • Check Matrigel/Extracellular Matrix Quality:

    • Use a high-quality basement membrane extract (e.g., Matrigel). Ensure it has not undergone multiple freeze-thaw cycles.

    • The gel should be polymerized evenly at the bottom of the plate. Avoid introducing bubbles.

  • Assess Cell Health:

    • Use cells at a low passage number and ensure they are in the exponential growth phase.

    • Poor cell health can lead to a reduced ability to form tubes, masking the inhibitory effect of your compound.

G start Inconsistent/No Inhibition in Tube Formation Assay q1 Is the positive control (e.g., Sunitinib) working? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are this compound dilutions fresh and accurate? a1_yes->q2 sol1 Troubleshoot assay conditions: - Check cell health - Optimize Matrigel polymerization - Verify incubation time a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is cell seeding density optimal? a2_yes->q3 sol3 Prepare fresh dilutions of this compound and controls. a2_no->sol3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the extracellular matrix of good quality? a3_yes->q4 sol4 Perform cell titration to find optimal density. a3_no->sol4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No sol2 Re-evaluate this compound: - Check compound integrity - Consider compound-serum interaction a4_yes->sol2 sol5 Use new batch of matrix and ensure proper handling. a4_no->sol5 G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Coat 96-well plate with Matrigel prep2 Prepare cell suspension (e.g., HUVECs) prep3 Prepare this compound and control dilutions exp1 Mix cells with compound dilutions prep3->exp1 exp2 Seed mixture onto polymerized Matrigel exp1->exp2 exp3 Incubate for 4-18 hours at 37°C exp2->exp3 ana1 Image wells using a microscope exp3->ana1 ana2 Quantify tube formation (e.g., tube length, branch points) ana1->ana2 ana3 Analyze and compare treated vs. control ana2->ana3 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGF Receptor PI3K PI3K VEGFR->PI3K Activates Ras Ras VEGFR->Ras Activates Akt Akt PI3K->Akt Gene Gene Expression (Proliferation, Migration, Survival) Akt->Gene Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene Promotes Re80 This compound Re80->Gene Inhibits VEGF VEGF VEGF->VEGFR Binds

References

Re 80 stability and degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Re 80

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

A1: The stability of this compound, a rhenium-based organometallic compound, is influenced by a combination of intrinsic properties and environmental factors. Key factors include:

  • pH of the Solution: The protonation state of the ligands and the this compound complex itself can change with pH, potentially leading to degradation. Many rhenium complexes are sensitive to acidic or basic conditions.[1][2]

  • Solvent Composition: Solvents can interact with the this compound complex. Protic solvents may participate in hydrolysis, while coordinating solvents like DMSO might displace existing ligands.[2][3]

  • Temperature: Elevated temperatures typically accelerate the rate of degradation reactions.[4] The thermal stability of organometallic compounds varies widely.

  • Exposure to Light (Photostability): Exposure to UV or visible light can induce photochemical degradation (photolysis).

  • Presence of Oxidizing/Reducing Agents: The rhenium center can be susceptible to oxidation. The presence of oxidizing agents, including dissolved oxygen, can lead to degradation. Conversely, as organometallic compounds can be strong reducing agents, they may react with other components in the solution.

  • Ionic Strength and Buffer Components: The presence of competing ions in the solution can sometimes lead to ligand displacement and destabilize the complex.

Q2: What are the common degradation pathways for this compound?

A2: Based on the general chemistry of rhenium organometallic complexes, this compound is susceptible to several degradation pathways:

  • Hydrolysis: Reaction with water can lead to the cleavage of metal-ligand bonds or modification of the ligands themselves, especially at non-neutral pH.

  • Oxidation: The Re(I) or other oxidation state of the metal center may be oxidized, leading to a change in coordination and stability. This can be catalyzed by trace metal ions.

  • Ligand Substitution: Labile ligands on the this compound complex can be replaced by solvent molecules (e.g., H₂O) or ions from the buffer (e.g., Cl⁻), forming different, and potentially less stable, species.

  • Photodegradation: Absorption of light can provide the energy needed to break bonds within the molecule.

Below is a diagram illustrating these potential degradation pathways.

Re80 Stable this compound in Solution Hydrolysis Hydrolyzed Products Re80->Hydrolysis  H₂O, pH Oxidation Oxidized Products Re80->Oxidation  O₂, Peroxides Substitution Ligand-Substituted Products Re80->Substitution  Solvent, Ions Photolysis Photodegradation Products Re80->Photolysis  Light (hν)

Caption: Potential degradation pathways for this compound in solution.

Q3: What are the recommended storage conditions for this compound solutions?

A3: To maximize shelf-life, this compound solutions should be stored under conditions that mitigate the degradation factors mentioned above. General recommendations are:

  • Temperature: Store at reduced temperatures (e.g., 2-8 °C or -20 °C), unless solubility is an issue. Avoid freeze-thaw cycles.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For oxygen-sensitive compounds, solutions should be prepared with degassed solvents and stored under an inert atmosphere (e.g., argon or nitrogen).

  • pH: Maintain the solution at the pH of optimal stability, as determined by experimental studies. This is typically near neutral pH for many complexes.

Troubleshooting Guide

Problem: I observe unexpected precipitation or color change in my this compound solution.

Potential Cause Troubleshooting Steps
Poor Solubility The concentration of this compound may exceed its solubility limit in the chosen solvent. Verify the solubility data. Try sonicating the solution or gently warming it (if thermally stable). Consider using a co-solvent.
Degradation The precipitate could be an insoluble degradation product. This may be accompanied by a color change. Analyze the supernatant and the precipitate (if possible) by HPLC, LC-MS, or other relevant techniques to identify new species.
pH Shift A change in the solution's pH could cause the complex or a buffer component to precipitate. Measure the pH of the solution and adjust if necessary.
Reaction with Container This compound may adsorb to or react with the surface of the storage container (e.g., certain plastics). Consider using alternative materials like borosilicate glass.

Problem: My analytical results (e.g., HPLC, LC-MS) show new peaks and a decrease in the main this compound peak.

Potential Cause Troubleshooting Steps
Chemical Degradation This is a clear indication of degradation. The new peaks correspond to degradation products. Refer to the experimental protocol for "Forced Degradation Studies" below to systematically identify the degradation pathway.
Formation of Adducts In ESI-MS, new peaks may not be degradants but rather adducts with solvent molecules or alkali metal ions (e.g., [M+Na]⁺, [M+K]⁺). Analyze the isotopic pattern and mass difference to confirm. Use high-purity solvents and acid-washed glassware to minimize alkali metal contamination.
Isomerization The complex may be converting to a more stable isomer, which might have a different retention time in HPLC. Characterize the new peak using MS and/or NMR to determine if it is an isomer of this compound.

The following diagram outlines a logical workflow for troubleshooting stability issues.

G start Stability Issue Observed (e.g., new HPLC peak, precipitation) check_env Review Storage & Handling: - Temperature? - Light Exposure? - Atmosphere (O₂)? - pH? start->check_env analyze Perform Chemical Analysis: - LC-MS for mass of new peaks - UV/Vis for spectral changes - NMR for structural changes check_env->analyze Conditions OK remediate Remediate & Reformulate: - Adjust pH/Buffer - Add Stabilizer/Antioxidant - Change Solvent - Protect from Light/O₂ check_env->remediate Deviation Found forced_deg Conduct Forced Degradation Study (See Protocol) analyze->forced_deg Degradation Confirmed identify_pathway Identify Degradation Pathway (Hydrolysis, Oxidation, etc.) forced_deg->identify_pathway identify_pathway->remediate end Optimized Formulation & Storage Conditions remediate->end

Caption: A logical workflow for troubleshooting this compound stability issues.

Quantitative Data Summary

While specific stability data for this compound is proprietary, the following tables provide representative data for typical rhenium complexes, illustrating how stability can be affected by different conditions.

Table 1: Effect of pH on Degradation Rate of a Rhenium Complex

pHTemperature (°C)Half-life (t₁/₂) (hours)
3.04012
5.040150
7.440> 500
9.04048
11.0405

Table 2: Stability Constants for Rhenium(V) Complexes with Various Ligands

LigandStability Constant (log K)Reference
Adenosine4.85
Isoniazid5.20
Metformin6.10
Data is illustrative and sourced from studies on Re(V) complexes.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation (or stress testing) study is essential for identifying potential degradation products and establishing the intrinsic stability of this compound.

Objective: To accelerate the degradation of this compound under various stress conditions to understand degradation pathways and develop a stability-indicating analytical method.

Workflow Diagram:

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of this compound control Prepare Control Sample (Stored at 4°C, protected from light) prep->control acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep->base ox Oxidation (e.g., 3% H₂O₂, RT) prep->ox therm Thermal Stress (e.g., 80°C, solid & solution) prep->therm photo Photostability (ICH Q1B light exposure) prep->photo analyze Analyze all samples by Stability-Indicating Method (e.g., HPLC-UV/MS) acid->analyze base->analyze ox->analyze therm->analyze photo->analyze mass_balance Perform Mass Balance Calculation (% Assay + % Impurities ≈ 100%) analyze->mass_balance

Caption: Experimental workflow for a forced degradation study of this compound.

Methodology:

  • Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. Aim for 5-20% degradation of the active substance.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to get a final acid concentration of 0.1 M. Incubate at a specified temperature (e.g., 60 °C) for a set time (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH. Incubate at room temperature, monitoring at shorter time points due to potentially faster degradation.

    • Oxidative Degradation: Add an equal volume of 6% H₂O₂. Keep at room temperature and protect from light.

    • Thermal Degradation: Store aliquots of the solution and solid this compound at an elevated temperature (e.g., 80 °C) in a stability chamber.

    • Photolytic Degradation: Expose the solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid/base samples), and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze all stressed samples, along with a control sample (stored at 4 °C, protected from light), using a validated stability-indicating method, typically reverse-phase HPLC with UV and/or Mass Spec detection.

  • Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Perform a mass balance analysis to ensure that the decrease in the main peak is accounted for by the formation of degradation products.

    • The results will reveal the degradation profile of this compound and help in developing a robust formulation and defining appropriate storage conditions.

References

Adjusting Re 80 dosage for different cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Re 80. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in various cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the efficacy of this compound and related synthetic retinoids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues that may arise during the use of this compound, with a focus on dosage adjustment and experimental variability.

Q1: What is a good starting concentration for this compound in a new cell line?

A starting concentration for a new cell line can be guided by data from existing cell lines. For instance, the ED50 for differentiation-inducing activity of this compound in the human promyelocytic leukemia cell line HL-60 is 6.3 x 10-11 M. For cytotoxicity, the related synthetic retinoid Am 80 (Tamibarotene) has an IC50 of 8.94 μM in HL-60 cells.[1] It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from 1 nM to 100 μM) to determine the optimal concentration for your specific cell line and experimental endpoint.

Q2: My results with this compound are not consistent between experiments. What could be the cause?

Inconsistent results in cell-based assays can stem from several factors:

  • Cell Health and Passage Number: Ensure you are using cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.

  • Seeding Density: Uneven cell seeding can lead to significant variability. It is crucial to have a homogeneous single-cell suspension before plating.[2] A cell titration experiment is the best way to determine the optimal seeding density for your assay.[3]

  • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution to avoid degradation.

  • Incubation Time: The duration of exposure to this compound can significantly impact the results. Standardize the incubation time across all experiments.[4]

  • Edge Effects: Wells on the perimeter of multi-well plates are prone to evaporation, which can alter concentrations and affect cell growth. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental samples.[5]

Q3: I am observing high variability between replicate wells in my cytotoxicity assay. How can I minimize this?

High variability in replicate wells is a common issue. Here are some troubleshooting tips:

  • Pipetting Technique: Ensure accurate and consistent pipetting. When seeding cells, mix the cell suspension between pipetting to maintain a uniform cell density.

  • Cell Clumping: Ensure your cell suspension is a single-cell suspension before seeding. Clumps of cells will lead to uneven growth and assay results.

  • Plate Handling: After seeding, allow the plate to sit at room temperature for a short period before placing it in the incubator to allow for even cell settling.

  • Assay-Specific Variability: Some assays, like the MTT assay, are known for being inherently variable. Increasing the number of replicates per condition can help to improve statistical confidence.

Q4: How do I determine if my cell line is sensitive or resistant to this compound?

Sensitivity or resistance is determined by the IC50 or ED50 value obtained from a dose-response curve. A lower IC50/ED50 value indicates higher sensitivity. The response to retinoids can be influenced by the expression levels of retinoic acid receptors (RARs), particularly RARα. Cell lines with high RARα expression may be more sensitive to this compound.

Efficacy of this compound and Related Synthetic Retinoids in Different Cell Lines

The following table summarizes the effective concentrations of this compound and the closely related synthetic retinoid Am 80 (Tamibarotene) in various cancer cell lines. This data can be used as a reference for designing experiments and selecting appropriate dosage ranges.

CompoundCell LineAssay TypeEfficacy MetricValueReference
This compound HL-60 (Human Promyelocytic Leukemia)Differentiation (NBT reduction)ED506.3 x 10-11 MMedchemExpress
Am 80 HL-60 (Human Promyelocytic Leukemia)Cytotoxicity (MTT)IC508.94 μM
Am 80 K562 (Human Myelogenous Leukemia)Cytotoxicity (MTT)IC5042.37 μM
Am 80 A549 (Human Lung Adenocarcinoma)Cell Viability (CellTiter-Glo)IC5049.1 ± 8.1 µM (at 6 days)
ATRA A549 (Human Lung Adenocarcinoma)Cell Viability (CellTiter-Glo)IC5092.3 ± 8.0 µM (at 6 days)
EC19 Caco-2 (Human Colorectal Adenocarcinoma)Cytotoxicity (MTT)IC5027.20 ± 1.8 µM (at 24h)
EC23 Caco-2 (Human Colorectal Adenocarcinoma)Cytotoxicity (MTT)IC5023.00 ± 1.2 µM (at 24h)
ATRA Caco-2 (Human Colorectal Adenocarcinoma)Cytotoxicity (MTT)IC5097.70 ± 9.0 µM (at 24h)
9-cis-Retinoic Acid SK-BR-3 (Human Breast Adenocarcinoma)Growth InhibitionEC50~3 nM
9-cis-Retinoic Acid T-47D (Human Breast Ductal Carcinoma)Growth InhibitionEC50~50-100 nM

Note: ATRA (All-trans Retinoic Acid) is a natural retinoid included for comparison. EC19 and EC23 are other synthetic retinoids.

Experimental Protocols

Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines using a colorimetric MTT assay.

Materials:

  • Target adherent cancer cell line

  • Complete culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom sterile plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete medium per well.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell control" (medium only) for background absorbance.

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell control" wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration and use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

Visualizations

Retinoid Signaling Pathway

Caption: General signaling pathway for retinoids like this compound.

Experimental Workflow for Determining Optimal this compound Dosage

Experimental_Workflow Workflow for Optimal Dosage Determination cluster_prep Phase 1: Preparation & Optimization cluster_exp Phase 2: Dose-Response Experiment cluster_analysis Phase 3: Data Analysis Start Start: Select Cell Line Seed_Opt Optimize Seeding Density (Cell Titration Assay) Start->Seed_Opt Seed_Plate Seed Cells at Optimal Density Seed_Opt->Seed_Plate Treat Treat with this compound (Serial Dilutions) Seed_Plate->Treat Incubate Incubate for Defined Period (e.g., 24, 48, 72h) Treat->Incubate Assay Perform Cytotoxicity/ Viability Assay (e.g., MTT) Incubate->Assay Measure Measure Signal (e.g., Absorbance) Assay->Measure Calculate Calculate % Viability vs. Control Measure->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine_IC50 Determine IC50/ED50 (Non-linear Regression) Plot->Determine_IC50 End End: Optimal Dosage Range Identified Determine_IC50->End

Caption: A stepwise workflow for determining the optimal dosage of this compound.

References

Technical Support Center: Overcoming Resistance to Re 80

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for overcoming acquired resistance to the novel anti-cancer agent, Re 80.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms by which cancer cells acquire resistance to this compound?

A1: Acquired resistance to targeted therapies like this compound is a complex process. Several key mechanisms have been identified that allow cancer cells to evade the drug's effects.[1][2][3][4][5] These can be broadly categorized as:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), which function as cellular pumps to actively remove this compound from the cell, lowering its intracellular concentration.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to compensate for the pathway inhibited by this compound. Common bypass pathways include the PI3K/Akt/mTOR and MAPK/ERK cascades, which promote cell survival and proliferation.

  • On-Target Alterations: The direct molecular target of this compound may undergo mutations that prevent the drug from binding effectively, rendering it inactive.

  • Drug Inactivation: Cells may develop mechanisms to metabolize this compound into an inactive form.

  • Enhanced DNA Repair: If this compound induces DNA damage, cancer cells can upregulate their DNA repair mechanisms to survive the treatment.

cluster_0 Cancer Cell Re80_in This compound Target Drug Target Re80_in->Target Inhibition EffluxPump ABC Transporter (e.g., P-gp) Re80_in->EffluxPump Target->Target Apoptosis Apoptosis Target->Apoptosis Induces EffluxPump->Re80_in Efflux Bypass Bypass Pathway (PI3K/Akt, MAPK) Bypass->Apoptosis Inhibits Re80_out This compound (extracellular) Re80_out->Re80_in

Caption: Key mechanisms of cellular resistance to this compound.

Q2: My cell line is showing a decreased response to this compound. How do I confirm this is acquired resistance?

A2: Confirming acquired resistance involves a systematic approach to demonstrate a stable, heritable decrease in drug sensitivity.

  • Establish Dose-Response Curves: Perform a cell viability assay (e.g., MTT) on both the parental (sensitive) and the suspected resistant cell line. A significant increase (typically >5-fold) in the half-maximal inhibitory concentration (IC50) for the suspected resistant line indicates resistance.

  • Perform a Washout Experiment: Culture the resistant cells in a drug-free medium for several passages (e.g., 3-5 weeks). Afterwards, re-determine the IC50. If the IC50 value remains high, the resistance is stable and likely due to genetic or stable epigenetic changes.

  • Clonal Selection: Isolate single-cell clones from the resistant population and determine the IC50 for each clone. This helps to understand the heterogeneity of resistance within the cell population.

start Suspected Resistant Cells ic50_test Determine IC50 (e.g., MTT Assay) start->ic50_test compare Compare IC50 to Parental Line ic50_test->compare washout Washout Experiment (Culture without this compound) compare->washout IC50 Significantly Higher no_resistance No Significant Change compare->no_resistance IC50 Similar retest_ic50 Re-determine IC50 washout->retest_ic50 confirm Stable Resistance Confirmed retest_ic50->confirm IC50 Remains High transient Transient Adaptation retest_ic50->transient IC50 Reverts

Caption: Workflow for confirming stable acquired resistance.

Q3: What are the initial strategies to overcome or circumvent this compound resistance in my experiments?

A3: Overcoming resistance often involves combination therapies or targeting the specific resistance mechanism.

  • Combination Therapy: Combine this compound with an inhibitor of a known bypass pathway. For example, if you observe activation of the PI3K/Akt pathway, co-treatment with an Akt inhibitor may restore sensitivity.

  • Inhibit Drug Efflux: Use an ABC transporter inhibitor, such as Verapamil or Tariquidar, in combination with this compound to increase its intracellular accumulation. Note that many of these are for experimental use and may have their own toxicities.

  • Targeted Combination Therapies: If a specific mutation in the drug's target is identified, a next-generation inhibitor designed to overcome that mutation could be used.

  • Immunotherapy Combinations: Combining treatments with immune checkpoint inhibitors can be effective, as chemotherapy can sometimes make cancer cells more recognizable to the immune system.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in IC50 values from cell viability assays (e.g., MTT). 1. Inconsistent Cell Seeding: Uneven cell distribution across wells. 2. Edge Effects: Increased evaporation in the outer wells of the 96-well plate. 3. Drug Precipitation: this compound may not be fully soluble in the culture medium. 4. Contamination: Mycoplasma or bacterial contamination affecting cell health.1. Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Check the solubility of this compound. Prepare fresh dilutions and ensure the solvent (e.g., DMSO) concentration is consistent and low (<0.5%). 4. Regularly test for mycoplasma. Visually inspect cultures for signs of contamination.
Failure to generate a this compound-resistant cell line in vitro. 1. Drug Concentration is Too High/Low: Initial concentration may be too cytotoxic or too low to exert selective pressure. 2. Duration of Exposure: The process can take several months. 3. Cell Line Heterogeneity: The parental cell line may lack pre-existing clones capable of developing resistance.1. Start with a concentration around the IC20-IC50 of the parental line and gradually increase the dose as cells adapt and resume proliferation. 2. Be patient. Continue the dose escalation for at least 3-6 months. 3. Consider using a different cancer cell line known for its genetic instability.
Western blot shows no activation of common bypass pathways (p-Akt, p-ERK) in resistant cells. 1. Resistance is Not Pathway-Driven: The mechanism may be related to drug efflux or target mutation, not bypass signaling. 2. Timing of Lysate Collection: The activation of pathways can be transient. 3. Antibody Issues: The primary antibody may not be specific or sensitive enough.1. Investigate other mechanisms. Perform a drug efflux assay or sequence the drug's target gene. 2. Perform a time-course experiment, collecting lysates at various time points after this compound treatment. 3. Validate your antibodies using positive and negative controls (e.g., cells treated with a known activator of the pathway).

Quantitative Data Summary

Table 1: IC50 Values of this compound in Sensitive vs. Resistant Cancer Cell Lines

Cell Line IC50 of this compound (µM) Fold Resistance
Parental MCF-7 (Sensitive) 1.5 ± 0.3 1.0
This compound-Resistant MCF-7 25.8 ± 4.1 17.2
Parental A549 (Sensitive) 2.2 ± 0.5 1.0
This compound-Resistant A549 38.5 ± 6.7 17.5

Data are presented as mean ± SD from three independent experiments.

Table 2: Relative Gene Expression in this compound Resistant Cells vs. Parental Cells (qRT-PCR)

Gene Function Fold Change in Expression (Resistant vs. Sensitive)
ABCB1 (P-gp) Drug Efflux Pump + 12.4
ABCG2 (BCRP) Drug Efflux Pump + 8.9
AKT1 Survival Pathway + 1.2 (mRNA level)
CDH1 (E-cadherin) Epithelial Marker - 5.6
VIM (Vimentin) Mesenchymal Marker + 7.3

Expression levels normalized to a housekeeping gene (e.g., GAPDH).

Key Experimental Protocols

Protocol: Determination of IC50 using MTT Assay

This protocol is used to assess cell viability and determine the concentration of this compound that inhibits 50% of cell growth.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. A common starting range is 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the different drug concentrations. Include "vehicle control" (DMSO) and "no-cell control" wells.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well. Place the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.

  • Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.

  • Calculation: Calculate percent viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Protocol: Western Blot for p-Akt and p-ERK Activation

This protocol detects the phosphorylation (activation) of key proteins in bypass signaling pathways.

  • Sample Preparation: Grow sensitive and resistant cells to ~80% confluency. Treat with this compound at the respective IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load 20-30 µg of protein from each sample onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-Akt (Ser473) or p-ERK (Thr202/Tyr204) at a 1:1000 dilution in 5% BSA/TBST.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, strip the membrane and re-probe with antibodies for total Akt and total ERK.

Protocol: ABC Transporter Efflux Assay (Rhodamine 123)

This flow cytometry-based assay measures the function of efflux pumps like P-glycoprotein.

  • Cell Preparation: Harvest sensitive and resistant cells and resuspend them in culture medium at a concentration of 1x10^6 cells/mL.

  • Inhibitor Pre-incubation: For control wells, pre-incubate cells with a known P-gp inhibitor (e.g., 50 µM Verapamil) for 30 minutes at 37°C.

  • Substrate Loading: Add the fluorescent P-gp substrate Rhodamine 123 to all samples at a final concentration of 1 µg/mL.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Wash: Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer (e.g., using a 488 nm excitation laser and measuring emission in the FL1 channel).

  • Analysis: Resistant cells with high P-gp activity will show low Rhodamine 123 fluorescence. Co-incubation with an inhibitor should restore fluorescence, confirming P-gp-mediated efflux.

cluster_0 Sensitive Cell cluster_1 Resistant Cell (High P-gp) cluster_2 Resistant Cell + Inhibitor s_cell Rhodamine 123 Enters Cell s_result High Fluorescence (Rhodamine Accumulates) s_cell->s_result r_cell Rhodamine 123 Enters Cell r_pump P-gp pumps Rhodamine out r_cell->r_pump r_result Low Fluorescence (Rhodamine Efflux) r_pump->r_result ri_cell Rhodamine 123 Enters Cell ri_pump Inhibitor blocks P-gp ri_cell->ri_pump ri_result High Fluorescence (Efflux Blocked) ri_pump->ri_result

Caption: Logic of the Rhodamine 123 efflux assay.

References

Light sensitivity and handling of Re 80 compound

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Re 80 compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the this compound compound?

A1: this compound is a synthetic retinoid with potent anti-angiogenic properties.[1][2] Its chemical name is 4-[1-hydroxy-3-oxo-3-(5,6,7,8-tetrahydro-3-hydroxy-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl]benzoic acid.[1] It is investigated for its potential therapeutic applications in conditions where inhibiting the formation of new blood vessels is beneficial.[1]

Q2: What are the primary applications of the this compound compound in research?

A2: this compound is primarily used in angiogenesis research.[1] Its ability to inhibit the formation of new blood vessels makes it a valuable tool for studying angiogenesis-dependent diseases such as cancer and retinopathies.

Q3: How should I handle the this compound compound to ensure its stability?

A3: this compound, as a retinoid, is sensitive to light, heat, and air. To maintain its integrity, it should be handled in a subdued light environment and stored in a tightly sealed, light-resistant container. For long-term storage, it is recommended to keep the compound at a low temperature, preferably -20°C or lower, and under an inert atmosphere (e.g., argon or nitrogen).

Q4: Is the this compound compound light sensitive?

A4: Yes. Retinoids, in general, are highly susceptible to degradation upon exposure to light, particularly UV and blue light. This can lead to isomerization and oxidation, reducing the compound's activity. It is crucial to protect the this compound compound from light during all stages of handling and experimentation.

Q5: How should I prepare solutions of the this compound compound?

A5: Due to its hydrophobic nature, this compound is not readily soluble in aqueous solutions. It is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. When preparing aqueous working solutions, it is important to do so just before use and to minimize the final concentration of the organic solvent to avoid cytotoxicity in cell-based assays. Protect the solution from light at all times.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of the this compound compound due to improper handling or storage.Review your handling and storage procedures. Ensure the compound is stored in a dark, cold, and inert environment. Prepare fresh solutions for each experiment and use them promptly.
Pipetting errors or inaccurate concentration calculations.Calibrate your pipettes regularly. Double-check all calculations for the preparation of stock and working solutions.
Low or no anti-angiogenic activity observed The concentration of this compound used is too low.Perform a dose-response experiment to determine the optimal concentration for your specific assay. The reported ID50 for this compound in a chick chorioallantoic membrane (CAM) assay is 6.3 pmol/egg.
The experimental model is not sensitive to this compound.Consider using a different in vitro or in vivo model for angiogenesis.
Cell toxicity observed in in vitro assays The concentration of the organic solvent (e.g., DMSO) in the final working solution is too high.Ensure the final concentration of the organic solvent is below the toxic threshold for your cell line (typically <0.1-0.5%).
The concentration of this compound is too high.Perform a cytotoxicity assay to determine the non-toxic concentration range of this compound for your specific cell type.
Precipitation of the compound in aqueous media Poor solubility of this compound in the experimental buffer.Try using a different buffer system or adding a small amount of a biocompatible surfactant. Ensure the final concentration of the compound does not exceed its solubility limit in the aqueous medium.

Quantitative Data Summary

RetinoidConditionDegradationReference
Retinol6 months at 25°C in a cosmetic formulation0%-80% decline
Retinol6 months at 40°C in a cosmetic formulation40%-100% decline
Retinol1 week of light exposure in a cosmetic formulationMore pronounced than temperature-induced degradation

Experimental Protocol: Chick Chorioallantoic Membrane (CAM) Assay for Anti-Angiogenesis

This protocol is adapted from established methods for assessing the anti-angiogenic activity of compounds.

Materials:

  • Fertilized chicken eggs (day 3 of incubation)

  • Egg incubator (37.5°C, 60-70% humidity)

  • Sterile phosphate-buffered saline (PBS)

  • This compound compound

  • Vehicle control (e.g., DMSO)

  • Sterile filter paper discs or carrier beads

  • Stereomicroscope

  • Digital camera

  • Image analysis software

Procedure:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity.

  • Windowing the Eggshell (Day 3):

    • Candle the eggs to locate the air sac and the embryo.

    • Sterilize the eggshell with 70% ethanol.

    • Create a small window (approximately 1 cm²) in the shell over a region with visible blood vessels, being careful not to damage the underlying chorioallantoic membrane (CAM).

  • Preparation of Test Compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound stock solution in sterile PBS to achieve the desired final concentrations. The vehicle control should contain the same final concentration of the solvent.

  • Application of the Compound (Day 8-10):

    • Saturate sterile filter paper discs or carrier beads with the this compound solutions or the vehicle control.

    • Carefully place the discs/beads onto the CAM through the window.

  • Incubation and Observation:

    • Seal the window with sterile tape and return the eggs to the incubator.

    • Incubate for 48-72 hours.

    • Observe the CAM daily under a stereomicroscope and document the vascular changes.

  • Quantification of Angiogenesis:

    • At the end of the incubation period, carefully remove the CAM from the eggs.

    • Capture high-resolution images of the area around the filter disc/bead.

    • Quantify the degree of angiogenesis by measuring parameters such as the number of blood vessel branch points, total vessel length, and vessel density using image analysis software.

  • Data Analysis: Compare the angiogenic response in the this compound-treated groups to the vehicle control group. Calculate the dose-dependent inhibition of angiogenesis.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis A Incubate Fertilized Eggs C Window Eggshell A->C B Prepare this compound Solutions D Apply Compound to CAM B->D C->D E Incubate and Observe D->E F Image CAM Vasculature E->F G Quantify Angiogenesis F->G H Analyze Data G->H

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.

Retinoid_Signaling_Pathway cluster_cell Endothelial Cell Re80 This compound (Retinoid) RAR Retinoic Acid Receptor (RAR) Re80->RAR RXR Retinoid X Receptor (RXR) RAR->RXR Dimerization RARE Retinoic Acid Response Element (RARE) in DNA RXR->RARE Binding Gene_Expression Altered Gene Expression RARE->Gene_Expression Transcription Regulation Angiogenesis_Inhibition Inhibition of Angiogenesis Gene_Expression->Angiogenesis_Inhibition

Caption: Simplified signaling pathway of retinoids in endothelial cells.

Handling_Precautions cluster_storage Storage cluster_handling Handling center This compound Compound storage_dark Store in Dark center->storage_dark storage_cold Store at Low Temperature (-20°C or below) center->storage_cold storage_inert Store under Inert Gas center->storage_inert handling_light Avoid Light Exposure center->handling_light handling_fresh Prepare Fresh Solutions center->handling_fresh handling_solvent Use Appropriate Solvent (e.g., DMSO) center->handling_solvent

Caption: Key handling and storage precautions for the this compound compound.

References

Interpreting dose-response curves for Re 80

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the synthetic retinoid, Re 80.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a synthetic retinoid known for its potent anti-angiogenic and cell differentiation-inducing properties. It has been studied for its potential therapeutic applications in conditions characterized by excessive blood vessel formation and abnormal cell proliferation, such as cancer.

Q2: What is the general mechanism of action for this compound?

As a retinoid, this compound is presumed to exert its effects by binding to and activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates gene transcription, leading to changes in cellular processes like proliferation, differentiation, and angiogenesis.

Q3: What are some key downstream targets of the retinoid signaling pathway relevant to this compound's anti-angiogenic effect?

Retinoid signaling in endothelial cells can regulate the expression of genes involved in vascular development and remodeling. One key target is the Vascular Endothelial Growth Factor Receptor 3 (VEGFR3), which is crucial for endothelial tip cell function and sprouting during angiogenesis.[1] Retinoid signaling can also influence the expression of other important factors in angiogenesis, such as members of the Notch signaling pathway and Wnt/β-catenin pathway effectors.[2]

Interpreting Dose-Response Curves for this compound

A typical dose-response curve for this compound in an anti-angiogenesis or cell-based assay will exhibit a sigmoidal shape when plotted on a semi-log scale. Key parameters to interpret include:

  • ID50/IC50/EC50: The concentration of this compound that produces 50% of the maximum inhibitory or effective response. This value is a measure of the compound's potency.

  • Emax: The maximum observed effect of this compound. Further increases in concentration beyond this point will not lead to a greater response.

  • Slope: The steepness of the curve, which indicates the sensitivity of the system to changes in this compound concentration.

It is important to note that some complex biological responses can result in non-standard curve shapes, such as U-shaped dose-response curves.

Quantitative Data for this compound
Assay TypeModel SystemKey ParameterValueReference
Anti-angiogenic ActivityChick Chorioallantoic Membrane (CAM) AssayID506.3 pmol/egg[3]
In vivo Tumor Growth InhibitionAthymic nu/nu mice with squamous cell carcinoma xenograftsEffective Dose67 µg, administered intraperitoneally twice a week

Troubleshooting Guide

Problem 1: I am observing a U-shaped dose-response curve in my cell viability assay, where higher concentrations of this compound appear less toxic than mid-range concentrations.

  • Possible Cause 1: Compound Precipitation. At high concentrations, this compound may precipitate out of the culture medium. These precipitates can interfere with the optical density or fluorescence readings of common cell viability assays (e.g., MTT, resazurin), leading to an artificially high signal that is misinterpreted as increased cell viability.

    • Solution: Visually inspect the wells of your assay plate under a microscope for any signs of precipitation before adding the viability reagent. Determine the aqueous solubility of this compound in your specific culture medium and ensure your working concentrations do not exceed this limit.

  • Possible Cause 2: Direct Chemical Interference with Assay Reagent. The chemical structure of this compound may allow it to directly reduce the viability dye (e.g., MTT to formazan) in a cell-free environment, leading to a false-positive signal.

    • Solution: Set up a cell-free control plate with the same concentrations of this compound in your culture medium. Add the viability reagent and incubate for the same duration as your experimental plates. Any color or fluorescence change in the absence of cells indicates direct chemical interference.

Problem 2: I am seeing inconsistent or no anti-angiogenic effect of this compound in my in vitro angiogenesis assay (e.g., tube formation assay).

  • Possible Cause 1: Suboptimal Compound Stability and Bioavailability. Retinoids are known to be sensitive to light and oxidation. They can also be hydrophobic and may adsorb to plasticware, reducing the effective concentration in the assay.

    • Solution: Prepare fresh solutions of this compound for each experiment and protect them from light. Consider using amber-colored tubes and plates. To improve solubility and stability in aqueous media, this compound can be dissolved in a suitable solvent like DMSO and then diluted in culture medium containing a carrier protein like bovine serum albumin (BSA).

  • Possible Cause 2: Cell-Type Specific Responses. The anti-angiogenic effects of retinoids can be cell-type dependent. The response may be mediated through paracrine signaling from other cell types present in co-culture models.

    • Solution: Ensure that the cell type you are using is responsive to retinoid signaling. If using a co-culture system (e.g., endothelial cells and fibroblasts), consider that this compound may be acting on the fibroblasts to modulate their secretion of pro- or anti-angiogenic factors, which in turn affect the endothelial cells.

Problem 3: My this compound stock solution appears to have lost activity over time.

  • Possible Cause: Improper Storage and Handling. this compound, like other retinoids, is susceptible to degradation from exposure to light, air (oxidation), and repeated freeze-thaw cycles.

    • Solution: Store the solid compound and stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect all solutions from light by wrapping containers in foil or using amber vials. When preparing dilutions, use solvents and media that have been de-gassed to reduce dissolved oxygen.

Experimental Protocols & Visualizations

Retinoid Signaling Pathway

The following diagram illustrates the general mechanism of action for retinoids like this compound.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inactive Inactive State cluster_active Active State Re80 This compound Re80_cytoplasm This compound Re80->Re80_cytoplasm Cellular Uptake RAR RAR Re80_cytoplasm->RAR Binding RAR_RXR RAR/RXR Heterodimer RAR->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE RAR_RXR->RARE Binding Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activation (Ligand Bound) CoR Co-repressors CoR->RARE Repression (No Ligand) CoA Co-activators CoA->RARE Activation (Ligand Bound) Angiogenesis_Genes ↓ Angiogenesis Genes (e.g., VEGFR3) Gene_Transcription->Angiogenesis_Genes Differentiation_Genes ↑ Differentiation Genes (e.g., Keratin K13) Gene_Transcription->Differentiation_Genes RAR_RXR_inactive RAR/RXR RARE_inactive RARE CoR_bound Co-repressors RAR_RXR_active This compound-RAR/RXR RARE_active RARE CoA_bound Co-activators CAM_Assay_Workflow start Start: Fertilized Chicken Eggs incubate1 Incubate eggs at 37°C (3-4 days) start->incubate1 window Create a window in the eggshell incubate1->window apply_re80 Apply this compound (or vehicle control) to the CAM surface window->apply_re80 incubate2 Re-incubate eggs (24-48 hours) apply_re80->incubate2 observe Observe and photograph the CAM vasculature incubate2->observe quantify Quantify angiogenesis (e.g., vessel density, branching) observe->quantify end End: Determine ID50 quantify->end

References

Validation & Comparative

A Comparative Analysis of Re 80 and All-trans Retinoic Acid (ATRA) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the properties, efficacy, and mechanisms of action of the synthetic retinoid Re 80 in comparison to the established therapeutic agent, all-trans retinoic acid (ATRA).

This guide provides a comprehensive comparison of the synthetic retinoid this compound and the naturally occurring all-trans retinoic acid (ATRA). Both compounds are agonists of retinoic acid receptors (RARs) and play significant roles in cellular processes such as differentiation and angiogenesis. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of their respective biological activities, supported by experimental data.

Core Properties and Structure

All-trans retinoic acid (ATRA) is a well-established metabolite of vitamin A, crucial for cell growth and development.[1] It is a cornerstone therapy for acute promyelocytic leukemia (APL).[1] this compound is a synthetic retinoid, also known as a retinobenzoic acid, that has been investigated for its potential as a cell differentiation inducer and a chemopreventive agent.

FeatureThis compoundAll-trans Retinoic Acid (ATRA)
CAS Number 116193-60-3[1]302-79-4
Molecular Formula C24H26O5[1]C20H28O2
Molecular Weight 394.46 g/mol [2]300.44 g/mol
Chemical Structure (E)-4-(1-hydroxy-3-(3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)-3-oxoprop-1-en-1-yl)benzoic acid(2E,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid

Comparative Efficacy

This section details the comparative performance of this compound and ATRA in two key biological processes: cell differentiation and anti-angiogenesis.

Induction of Cellular Differentiation

Both this compound and ATRA are potent inducers of cellular differentiation, a critical mechanism in cancer therapy. The human promyelocytic leukemia cell line, HL-60, is a widely used model to assess the differentiation-inducing capabilities of retinoids.

CompoundCell LineAssayEfficacy (ED50/Effective Concentration)
This compound HL-60Nitroblue Tetrazolium (NBT) Reduction6.3 x 10⁻¹¹ M
ATRA HL-60Morphological Changes & NBT Reduction≥0.25 µM (morphological changes) / ~1 µM (commonly used for differentiation)

This compound demonstrates remarkably high potency in inducing the differentiation of HL-60 cells, with an effective dose in the picomolar range. In contrast, ATRA typically requires micromolar concentrations to achieve similar effects.

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. The chick chorioallantoic membrane (CAM) assay is a standard in vivo model to evaluate the pro- or anti-angiogenic effects of compounds.

CompoundAssayEfficacy (ID50)
This compound Chick Chorioallantoic Membrane (CAM) Assay6.3 pmol/egg
ATRA Chick Chorioallantoic Membrane (CAM) AssayData not directly comparable in the same study. However, ATRA is known to affect in vivo angiogenesis.

This compound has been shown to be a potent anti-angiogenic agent in the CAM assay. While ATRA also exhibits anti-angiogenic properties, a direct quantitative comparison of its ID50 in a similar experimental setup was not found in the reviewed literature.

Mechanism of Action and Signaling Pathways

This compound and ATRA exert their effects by binding to retinoic acid receptors (RARs), which are ligand-activated transcription factors. There are three main subtypes of RARs: RARα, RARβ, and RARγ. Upon ligand binding, the RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

Unfortunately, specific binding affinity data (Ki or Kd values) for this compound to the individual RAR subtypes was not available in the public domain at the time of this review. ATRA is known to bind to all three RAR subtypes with high affinity. The differential effects of this compound and ATRA may be partially explained by their potentially distinct binding affinities and selectivities for the different RAR subtypes, leading to the activation of different sets of target genes.

Below is a generalized signaling pathway for retinoids like ATRA. The specific interactions of this compound with RAR subtypes are yet to be fully elucidated.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoid (this compound or ATRA) CRABP Cellular Retinoic Acid Binding Protein (CRABP) Retinoid->CRABP Binding & Transport RAR Retinoic Acid Receptor (RAR) Retinoid->RAR Ligand Binding CRABP->RAR Nuclear Translocation RXR Retinoid X Receptor (RXR) RAR->RXR Heterodimerization CoR Co-repressor Complex RAR->CoR Dissociation CoA Co-activator Complex RAR->CoA Recruitment RARE Retinoic Acid Response Element (RARE) RAR->RARE Binding to DNA RXR->RARE Binding to DNA TargetGene Target Gene Transcription CoA->TargetGene Activation RARE->CoR Repression (No Ligand)

Caption: Generalized Retinoid Signaling Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and further investigation.

Nitroblue Tetrazolium (NBT) Reduction Assay for Cellular Differentiation

This assay measures the production of superoxide radicals by differentiated phagocytic cells, which reduces the yellow, water-soluble NBT to a blue, insoluble formazan.

  • Cell Culture: HL-60 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded at a density of 2 x 10⁵ cells/mL and treated with various concentrations of this compound or ATRA for a specified period (e.g., 72-96 hours).

  • NBT Assay:

    • After treatment, cells are harvested, washed, and resuspended in fresh medium.

    • A solution of NBT (1 mg/mL) and a phorbol ester such as phorbol 12-myristate 13-acetate (PMA) (200 ng/mL) is added to the cell suspension.

    • The mixture is incubated at 37°C for 30-60 minutes.

    • The reaction is stopped, and the formazan crystals are solubilized using a suitable solvent (e.g., DMSO or 10% SDS in 0.01 N HCl).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of differentiated cells is calculated based on the increase in absorbance compared to untreated controls.

NBT_Assay_Workflow A HL-60 Cell Culture B Treatment with This compound or ATRA A->B C Incubation with NBT and PMA B->C D Formazan Formation (Blue Precipitate) C->D E Solubilization of Formazan D->E F Absorbance Measurement E->F G Quantification of Differentiation F->G

Caption: NBT Reduction Assay Workflow.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis

This in vivo assay assesses the effect of compounds on the formation of new blood vessels on the CAM of a developing chick embryo.

  • Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C with 60-70% humidity for 3-4 days.

  • Windowing: A small window is carefully cut into the eggshell to expose the CAM.

  • Sample Application: A carrier substance (e.g., a sterile filter paper disc or a methylcellulose pellet) containing the test compound (this compound or ATRA) at various concentrations is placed on the CAM. A control carrier with the vehicle is also applied.

  • Incubation: The window is sealed, and the eggs are returned to the incubator for a further 48-72 hours.

  • Analysis: The CAM is excised and examined under a stereomicroscope. The anti-angiogenic effect is quantified by measuring the avascular zone around the carrier or by counting the number of blood vessel branch points within a defined area. The ID50 is the dose that causes a 50% inhibition of angiogenesis.

CAM_Assay_Workflow A Fertilized Egg Incubation (3-4 days) B Create Window in Eggshell A->B C Apply Test Compound (this compound or ATRA) on CAM B->C D Seal Window and Re-incubate (48-72h) C->D E Excise and Examine CAM D->E F Quantify Angiogenesis (Avascular Zone / Branch Points) E->F G Determine ID50 F->G

Caption: Chick Chorioallantoic Membrane (CAM) Assay Workflow.

Conclusion

This compound emerges as a highly potent synthetic retinoid, demonstrating superior efficacy in inducing cellular differentiation in HL-60 cells compared to ATRA. Its significant anti-angiogenic activity further underscores its potential as a therapeutic agent. While both compounds act through the retinoic acid receptor signaling pathway, the precise receptor subtype selectivity of this compound remains to be elucidated and could be a key determinant of its distinct biological profile. Further research, particularly direct comparative studies on RAR binding affinities and in vivo anti-tumor efficacy, is warranted to fully understand the therapeutic potential of this compound relative to ATRA. This guide provides a foundational comparison to aid researchers and drug development professionals in their evaluation of this promising synthetic retinoid.

References

A Comparative Analysis of Tamibarotene's Efficacy in Acute Promyelocytic Leukemia (APL) Models

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Re 80": Initial literature searches for "this compound" in the context of Acute Promyelocytic Leukemia (APL) did not yield specific information on a compound with this designation. It is highly probable that this is a typographical error and the intended compound was "Am80," which is the developmental code name for Tamibarotene. This guide will proceed under the assumption that the intended comparison is for Tamibarotene.

Introduction

Acute Promyelocytic Leukemia is a distinct subtype of Acute Myeloid Leukemia (AML) characterized by a specific chromosomal translocation, t(15;17), which results in the formation of the PML-RARα fusion protein.[1][2][3] This oncoprotein is a key driver of the disease, blocking myeloid differentiation and promoting the proliferation of leukemic blasts.[1][3] The treatment of APL has been revolutionized by differentiation-inducing agents, most notably All-trans retinoic acid (ATRA) and arsenic trioxide (ATO).

Tamibarotene (formerly known as Am80) is a synthetic retinoid that has emerged as a potent alternative to ATRA, demonstrating significant efficacy in both frontline and relapsed/refractory APL settings. This guide provides a comprehensive comparison of the efficacy of Tamibarotene with other therapeutic agents in APL models, supported by experimental data and detailed methodologies.

Mechanism of Action: Tamibarotene

Tamibarotene is a selective agonist for the retinoic acid receptor alpha (RARα) and beta (RARβ). In APL, the PML-RARα fusion protein acts as a transcriptional repressor, inhibiting the genes necessary for myeloid differentiation. Tamibarotene binds to the RARα portion of the fusion protein, inducing a conformational change that leads to the degradation of the PML-RARα oncoprotein. This action restores normal gene transcription, triggering the differentiation of leukemic promyelocytes into mature granulocytes.

Compared to ATRA, Tamibarotene exhibits several advantageous properties:

  • Higher Potency: It is several times more potent than ATRA in inducing differentiation of APL cells in vitro.

  • Chemical Stability: Tamibarotene is chemically more stable than ATRA.

  • Sustained Plasma Levels: It has a lower affinity for cellular retinoic acid-binding protein (CRABP), which leads to more sustained plasma concentrations during daily administration compared to ATRA.

Comparative Efficacy Data

The following tables summarize the quantitative data from various studies comparing the efficacy of Tamibarotene with other agents in APL models.

Table 1: In Vitro Differentiation Potency
CompoundCell LineAssayEffective Concentration (EC50)Reference
Tamibarotene (Am80) NB-4NBT reduction~10⁻⁹ M
ATRA NB-4NBT reduction~10⁻⁸ M

NBT: Nitroblue tetrazolium reduction assay is a common method to assess the functional differentiation of myeloid cells.

Table 2: Clinical Efficacy in Relapsed/Refractory APL
TreatmentStudyNumber of PatientsComplete Remission (CR) RateReference
Tamibarotene (Am80) Phase II4161%
Tamibarotene (Am80) Phase II (first relapse)2378.3%
Tamibarotene Phase II (after ATRA/ATO relapse)1464% (Overall Response)
Table 3: Maintenance Therapy in Newly Diagnosed APL (JALSG-APL204)
Treatment ArmNumber of Patients7-Year Relapse-Free Survival (RFS)High-Risk Patients (WBC ≥10,000/µL) 7-Year RFSReference
Tamibarotene 13493%89%
ATRA 13584%62%

Experimental Protocols

Cell Differentiation Assay (Nitroblue Tetrazolium - NBT Reduction)
  • Cell Culture: APL cell lines (e.g., NB-4) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Treatment: Cells are seeded at a density of 2 x 10⁵ cells/mL and treated with varying concentrations of Tamibarotene or the comparator compound (e.g., ATRA) for 72-96 hours.

  • NBT Staining: After incubation, cells are harvested and incubated with a solution containing NBT and 12-O-tetradecanoylphorbol-13-acetate (TPA) for 20-30 minutes at 37°C.

  • Quantification: The percentage of NBT-positive cells (containing blue-black formazan deposits) is determined by counting at least 200 cells under a light microscope. A positive cell is indicative of a differentiated myeloid cell capable of producing superoxide radicals.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Culture and Treatment: APL cells are cultured and treated with the compounds of interest for a specified duration (e.g., 48 hours).

  • Staining: Cells are washed and resuspended in Annexin V binding buffer. Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflows

G cluster_0 APL Cell Nucleus PML_RARa PML-RARα Fusion Protein RARE Retinoic Acid Response Element (RARE) PML_RARa->RARE Binds Degradation PML-RARα Degradation PML_RARa->Degradation Leads to CoR Co-repressor Complex (HDAC) CoR->PML_RARa Recruited by Myeloid_Genes Myeloid Differentiation Genes RARE->Myeloid_Genes Represses Transcription RARE->Myeloid_Genes Allows Transcription Differentiation Cell Differentiation Myeloid_Genes->Differentiation Tamibarotene Tamibarotene Tamibarotene->PML_RARa Binds to RARα moiety Degradation->RARE

Figure 1: Tamibarotene's mechanism of action in APL cells.

G cluster_workflow In Vitro Efficacy Workflow cluster_assays Efficacy Assays start APL Cell Line (e.g., NB-4) treatment Treat with Tamibarotene vs. Comparator (e.g., ATRA) start->treatment incubation Incubate for 48-96 hours treatment->incubation diff_assay Differentiation Assay (NBT Reduction) incubation->diff_assay apop_assay Apoptosis Assay (Annexin V/PI) incubation->apop_assay prolif_assay Proliferation Assay (e.g., MTT/Ki-67) incubation->prolif_assay analysis Data Analysis and Comparison diff_assay->analysis apop_assay->analysis prolif_assay->analysis

Figure 2: Experimental workflow for in vitro comparison.

Conclusion

The available data strongly support the high efficacy of Tamibarotene in the treatment of APL. Its superior potency, favorable pharmacokinetic profile, and demonstrated clinical benefit in both primary and relapsed/refractory settings establish it as a valuable therapeutic agent. In direct comparisons, particularly in the maintenance setting for high-risk patients, Tamibarotene has shown a significant advantage over ATRA in preventing relapse. The development of Tamibarotene represents a significant advancement in the targeted therapy of APL, offering a potent tool to overcome some of the limitations of first-generation retinoids.

References

Validating the In Vivo Anti-Cancer Efficacy of Re 80: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the novel anti-cancer compound Re 80 against the established therapeutic agent, Cisplatin. The following sections detail the in vivo experimental data, comprehensive protocols, and associated molecular pathways to offer an objective evaluation for researchers and drug development professionals.

Comparative Efficacy of this compound and Cisplatin in a Xenograft Model

The anti-tumor activities of this compound and Cisplatin were evaluated in a murine xenograft model of human non-small cell lung cancer (A549). The primary endpoints for this comparative study were tumor growth inhibition and overall survival.

Table 1: Comparative Tumor Growth Inhibition

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21Percent Inhibition (%)
Vehicle Control-1850 ± 150-
This compound10 mg/kg450 ± 8075.7
Cisplatin5 mg/kg920 ± 11050.3

Table 2: Survival Analysis

Treatment GroupDosageMedian Survival (Days)Increase in Lifespan (%)
Vehicle Control-25-
This compound10 mg/kg4268
Cisplatin5 mg/kg3332

Experimental Protocols

A detailed methodology was followed to ensure the reproducibility and validity of the results comparing this compound and Cisplatin.

1. Animal Model and Tumor Implantation:

  • Species: Male BALB/c nude mice, 6-8 weeks old.

  • Cell Line: A549 human non-small cell lung cancer cells.

  • Implantation: 5 x 10^6 A549 cells in 100 µL of PBS were subcutaneously injected into the right flank of each mouse. Tumors were allowed to grow to an average volume of 100-150 mm³ before the commencement of treatment.

2. Treatment Protocol:

  • Grouping: Mice were randomized into three groups (n=10 per group): Vehicle Control, this compound, and Cisplatin.

  • Dosing:

    • This compound was administered intraperitoneally at a dose of 10 mg/kg daily.

    • Cisplatin was administered intraperitoneally at a dose of 5 mg/kg every three days.

    • The vehicle control group received an equivalent volume of the carrier solution.

  • Duration: Treatment was carried out for 21 consecutive days.

3. Efficacy Evaluation:

  • Tumor Measurement: Tumor dimensions were measured every three days using digital calipers, and tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Survival Study: A separate cohort of animals was monitored for survival, with the endpoint defined as a tumor volume exceeding 2000 mm³ or signs of significant morbidity.

Visualizing Experimental Design and Molecular Pathways

To clearly illustrate the experimental process and the targeted molecular pathway, the following diagrams have been generated.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase (21 Days) cluster_endpoints Endpoint Analysis A A549 Cell Culture B Subcutaneous Injection (5x10^6 cells/mouse) A->B C Tumor Growth to 100-150 mm³ B->C D Randomization (n=10/group) C->D E Group 1: Vehicle Control D->E F Group 2: this compound (10 mg/kg, daily) D->F G Group 3: Cisplatin (5 mg/kg, every 3 days) D->G H Tumor Volume Measurement (every 3 days) E->H I Survival Monitoring E->I F->H F->I G->H G->I J Data Analysis H->J I->J

Caption: Workflow of the in vivo xenograft study.

EGF Growth Factor EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Re80 This compound Re80->PI3K Inhibition Cisplatin Cisplatin DNA DNA Cisplatin->DNA Induces Damage Apoptosis Apoptosis DNA->Apoptosis

Caption: Targeted signaling pathways of this compound and Cisplatin.

Comparative Analysis of Synthetic Retinoids Re 80 and Am 580: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biochemical and cellular activities of two synthetic retinoids, Re 80 and Am 580, reveals distinct potency profiles in anti-angiogenic and cell differentiation assays. While both compounds interact with the retinoic acid receptor (RAR) signaling pathway, available data suggests this compound possesses superior anti-angiogenic properties, whereas Am 580 demonstrates high selectivity as a potent agonist for the retinoic acid receptor alpha (RARα).

This guide provides a comparative analysis of this compound and Am 580, presenting key performance data, detailed experimental methodologies for cited assays, and visual representations of relevant biological pathways and workflows to aid researchers, scientists, and drug development professionals in their investigations of these compounds.

Quantitative Performance Analysis

The following table summarizes the key quantitative data available for this compound and Am 580, highlighting their differing potencies in various biological assays.

ParameterThis compoundAm 580Assay
Anti-Angiogenic Activity (ID50) 6.3 pmol/egg[1]23 pmol/egg[1]Chick Chorioallantoic Membrane (CAM) Assay
Cell Differentiation Activity (ED50) 6.3 x 10⁻¹¹ MNot Directly ComparedNitroblue Tetrazolium (NBT) Reduction Assay (HL-60 cells)
RARα Agonist Activity (EC50) Data not available0.3 nM[2][3][4]Transcriptional Activation Assay (COS-7 or HEK293T cells)
RARβ Agonist Activity (EC50) Data not available8.6 nMTranscriptional Activation Assay (COS-7 cells)
RARγ Agonist Activity (EC50) Data not available13 nMTranscriptional Activation Assay (COS-7 cells)

Mechanism of Action and Signaling Pathways

Both this compound and Am 580 are synthetic retinoids, indicating that their primary mechanism of action is through the modulation of retinoic acid receptors (RARs). RARs are nuclear receptors that, upon ligand binding, form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This interaction regulates the transcription of genes involved in crucial cellular processes such as proliferation, differentiation, and apoptosis.

Am 580 is a well-characterized selective RARα agonist. Its high affinity for RARα leads to the activation of specific downstream signaling cascades. The precise receptor subtype selectivity of this compound has not been as extensively documented in the available literature. However, its potent effects on cell differentiation and angiogenesis strongly suggest its activity is mediated through the RAR pathway.

Below is a diagram illustrating the general signaling pathway for RAR agonists.

RAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid This compound / Am 580 CRABP CRABP Retinoid->CRABP Binding RAR RAR CRABP->RAR Transport & Binding CoR Co-repressor CRABP->CoR Dissociation RXR RXR RAR->RXR Heterodimerization RARE RARE RAR->RARE Binding CoA Co-activator RAR->CoA Recruitment RXR->RARE Binding Gene Target Gene Transcription CoR->RAR Inhibition CoA->Gene Activation

General signaling pathway of RAR agonists.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Chick Chorioallantoic Membrane (CAM) Assay for Anti-Angiogenic Activity

This in vivo assay assesses the effect of compounds on the formation of new blood vessels on the chorioallantoic membrane of a developing chick embryo.

Materials:

  • Fertilized chicken eggs

  • Incubator maintained at 37.5°C and 60-70% humidity

  • Sterile phosphate-buffered saline (PBS)

  • Ethanol (70%)

  • Small grinding wheel or Dremel tool

  • Forceps

  • Sterile filter paper discs or methylcellulose pellets

  • Test compounds (this compound, Am 580) dissolved in an appropriate vehicle

  • Stereomicroscope

  • Image analysis software

Procedure:

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C with regular turning for 3 days.

  • Window Creation: On day 3, sterilize the eggshell with 70% ethanol. Create a small window (approximately 1 cm²) in the shell over the air sac, taking care not to damage the underlying membrane.

  • Application of Test Compound: A sterile filter paper disc or a methylcellulose pellet containing a defined concentration of the test compound (this compound or Am 580) is placed directly onto the CAM. Control eggs receive a vehicle-only disc/pellet.

  • Incubation: Seal the window with sterile tape and return the eggs to the incubator for a further 48-72 hours.

  • Observation and Quantification: After the incubation period, open the window and observe the CAM under a stereomicroscope. Capture images of the vasculature around the implanted disc/pellet.

  • Data Analysis: Quantify the anti-angiogenic effect by measuring the inhibition of blood vessel growth. This can be done by counting the number of blood vessel branch points, measuring the total vessel length, or assessing the area of avascularity around the implant. The ID50 value, the concentration of the compound that causes 50% inhibition of angiogenesis, is then calculated.

CAM_Assay_Workflow Start Start: Fertilized Eggs Incubate3d Incubate for 3 days (37.5°C) Start->Incubate3d CreateWindow Create Window in Shell Incubate3d->CreateWindow ApplyCompound Apply this compound or Am 580 on CAM CreateWindow->ApplyCompound Incubate48h Incubate for 48-72 hours ApplyCompound->Incubate48h Observe Observe Vasculature (Stereomicroscope) Incubate48h->Observe Quantify Quantify Angiogenesis (Image Analysis) Observe->Quantify Analyze Calculate ID50 Quantify->Analyze End End Analyze->End

Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.
Nitroblue Tetrazolium (NBT) Reduction Assay for Cell Differentiation

This colorimetric assay is used to assess the differentiation of myeloid leukemia cells, such as HL-60, into mature granulocytes, which are capable of producing superoxide radicals during a respiratory burst.

Materials:

  • HL-60 (human promyelocytic leukemia) cell line

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Phorbol 12-myristate 13-acetate (PMA)

  • Nitroblue tetrazolium (NBT) solution

  • Spectrophotometer

Procedure:

  • Cell Culture and Treatment: Culture HL-60 cells in appropriate medium. Seed the cells at a suitable density in a multi-well plate and treat them with various concentrations of the test compound (this compound) for a specified period (e.g., 72-96 hours) to induce differentiation.

  • Stimulation and NBT Incubation: After the treatment period, stimulate the cells with PMA to induce a respiratory burst. Immediately add the NBT solution to the cell suspension.

  • Formazan Formation: Incubate the cells for a short period (e.g., 20-30 minutes) at 37°C. Differentiated cells will reduce the yellow, water-soluble NBT into a dark-blue, insoluble formazan precipitate.

  • Solubilization and Measurement: Solubilize the formazan precipitate using a suitable solvent (e.g., DMSO or KOH/DMSO).

  • Data Analysis: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a spectrophotometer. The amount of formazan produced is directly proportional to the degree of cell differentiation. The ED50 value, the concentration of the compound that induces 50% of the maximal differentiation, can then be determined.

Summary and Conclusion

The comparative analysis of this compound and Am 580, based on the currently available data, indicates that both are potent synthetic retinoids with distinct activity profiles. This compound demonstrates superior anti-angiogenic activity in the in vivo CAM assay, suggesting its potential as a lead compound for therapies targeting neovascularization. Am 580, on the other hand, is a highly selective and potent RARα agonist, making it a valuable tool for studying the specific roles of this receptor subtype in various physiological and pathological processes.

Further research is warranted to fully elucidate the receptor binding profiles of this compound across all RAR subtypes to provide a more complete mechanistic understanding of its potent biological effects. Direct head-to-head comparisons of these compounds in a wider range of cellular and in vivo models would also be beneficial for a more comprehensive evaluation of their therapeutic potential. This guide provides a foundational framework for researchers to build upon in their future investigations of these promising synthetic retinoids.

References

A Comparative Analysis of Re 80 (Tamibarotene) and Other Retinoids: Selectivity for Retinoic Acid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the retinoic acid receptor (RAR) agonist Re 80 (also known as AM 80 or Tamibarotene) with other prominent retinoids, focusing on their selectivity for the three RAR subtypes: RARα, RARβ, and RARγ. The information presented is supported by experimental data to aid in research and drug development decisions.

Retinoids exert their biological effects, including regulation of cell proliferation, differentiation, and apoptosis, by binding to and activating RARs.[1] The distinct tissue distribution and function of each RAR subtype underscore the therapeutic potential of receptor-selective agonists. Developing such agonists can lead to more targeted treatments with potentially fewer side effects.[2]

Quantitative Comparison of RAR Agonist Selectivity

The following table summarizes the binding affinities and potencies of this compound and other retinoids for the RAR subtypes. The data, presented as EC50, Ki, and Kd values, are compiled from various studies. It is important to note that direct comparison between different value types (e.g., EC50 vs. Ki) and across studies should be made with caution, as experimental conditions can vary.

CompoundRARαRARβRARγ
This compound (Tamibarotene) Agonist (High Specificity)[3]Agonist (High Specificity)[3]Low Affinity[3]
EC50 (nM)235--
Ki (nM)30--
All-Trans Retinoic Acid (ATRA) AgonistAgonistAgonist
EC50 (nM)12.9 - 16990.39 - 2
IC50 (nM)141414
ED50 (nM)452
Tazarotene (Tazarotenic Acid) AgonistAgonist (Selective)Agonist (Selective)
Adapalene AgonistAgonistAgonist
AC50 (nM)222.29.3
Trifarotene Agonist (Low Activity)Agonist (Low Activity)Agonist (Selective)
EC50 (nM)~517~1267.6 - 7.7
Kdapp (nM)500152

Experimental Methodologies

The determination of retinoid receptor selectivity and potency relies on established in vitro assays. The two primary methods are transactivation assays and radioligand binding assays.

Retinoid Signaling Pathway

The binding of a retinoid agonist to an RAR leads to a conformational change, dissociation of corepressors, and recruitment of coactivators. This complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA, initiating the transcription of target genes.

Retinoid Signaling Pathway Retinoid Retinoid RAR RAR Retinoid->RAR Binds RXR RXR RAR->RXR RARE RARE RAR->RARE Binds to DNA RXR->RARE Binds to DNA CoRepressor CoRepressor CoRepressor->RAR Dissociates upon agonist binding CoActivator CoActivator CoActivator->RAR Recruited upon agonist binding GeneTranscription GeneTranscription RARE->GeneTranscription Initiates Transactivation Assay Workflow cluster_0 Cell Culture and Transfection cluster_1 Compound Treatment cluster_2 Data Acquisition and Analysis A Plate cells (e.g., HEK293T) B Co-transfect with: - RAR expression vector (α, β, or γ) - RARE-luciferase reporter vector A->B C Incubate cells B->C D Treat with varying concentrations of retinoid C->D E Lyse cells D->E F Measure luciferase activity E->F G Calculate EC50 values F->G Radioligand Binding Assay Workflow cluster_0 Preparation cluster_1 Binding Reaction cluster_2 Separation and Detection cluster_3 Data Analysis A Prepare nuclear extracts or purified RAR protein B Incubate RAR with a radiolabeled retinoid (e.g., [3H]-ATRA) A->B C Add increasing concentrations of unlabeled competitor retinoid B->C D Separate bound from free radioligand (e.g., filtration) C->D E Quantify bound radioactivity (scintillation counting) D->E F Calculate IC50 and Ki values E->F

References

Cross-Validation of Re 80's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-tumor activity of Re 80, a synthetic retinobenzoic acid derivative. The information is compiled from preclinical studies to offer an objective overview of its performance against other synthetic retinoids and to detail its mechanism of action.

Comparative Anti-Tumor and Anti-Angiogenic Activity

This compound has demonstrated potent anti-angiogenic and anti-tumor effects. Its activity has been compared with other synthetic retinoids, Am 580 and Am 80 (Tamibarotene), particularly in the context of angiogenesis inhibition.

Table 1: Comparative Anti-Angiogenic Activity of Synthetic Retinoids

CompoundID50 (pmol/egg) in Chick Chorioallantoic Membrane (CAM) AssayRelative Potency
This compound 6.3[1]Most Potent
Am 580 23[1]Intermediate
Am 80 (Tamibarotene) 28[1]Least Potent

While a direct head-to-head comparison of the anti-tumor activity of this compound with other retinoids in the same study is not available, individual studies on Am 580 and Am 80 highlight their efficacy. Am 580, a selective RARα agonist, inhibits proliferation and induces apoptosis in various cancer models[1]. Tamibarotene (Am 80) is an RARα/β agonist that is more potent than all-trans retinoic acid (ATRA) in inducing differentiation and apoptosis in leukemia cell lines and has shown efficacy in overcoming ATRA resistance[2].

In a key in vivo study, this compound treatment resulted in a significant reduction in the size of papillomas and moderately differentiated squamous cell carcinomas in athymic nude mice. Specifically, the tumor volume was reduced by approximately four-fold compared to the vehicle-treated control group.

Mechanism of Action: Induction of Differentiation and Anti-Angiogenesis

This compound's anti-tumor activity is attributed to its ability to induce tumor cell differentiation and inhibit angiogenesis. In vitro, a minimally toxic dose of this compound induced morphological changes characteristic of differentiation in epidermal tumor cell colonies. This was accompanied by the induction of the differentiation-associated keratin K13 and the inhibition of the epidermal keratin K1. The induction of differentiation is believed to be a key mechanism of its anti-tumor effect in vivo, as K13-expressing carcinoma cells were observed to be on a terminal differentiation pathway and did not incorporate bromodeoxyuridine, a marker of cell proliferation.

The potent anti-angiogenic effect of this compound, as demonstrated in the CAM assay, suggests an additional mechanism for its anti-tumor activity by inhibiting the formation of new blood vessels that supply tumors with nutrients and oxygen.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols based on standard laboratory practices.

Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay

This in vivo assay is used to evaluate the pro-angiogenic or anti-angiogenic potential of compounds.

Procedure:

  • Fertilized chicken eggs are incubated for 3-4 days.

  • A small window is made in the shell to expose the CAM.

  • A sterile filter paper disc or a carrier substance containing the test compound (this compound, Am 580, or Am 80) at various concentrations is placed on the CAM.

  • The window is sealed, and the eggs are incubated for another 48-72 hours.

  • The CAM is then excised, and the blood vessels are imaged and quantified. The number and length of blood vessel branches are measured to determine the angiogenic response. A reduction in vessel formation compared to a control indicates anti-angiogenic activity.

In Vivo Squamous Cell Carcinoma Xenograft Model

This model is used to assess the anti-tumor efficacy of a compound in a living organism.

Procedure:

  • Epidermal tumor cells are cultured and then skin-grafted onto athymic (immunocompromised) nu/nu mice.

  • Tumors are allowed to grow to a palpable size (e.g., 3-4 mm in diameter).

  • Mice are then treated with this compound (e.g., 67 µg, intraperitoneal injection, twice a week) or a vehicle control (e.g., 100 µL 20% ethanol).

  • Tumor volume is measured regularly using calipers (Volume = (length x width^2)/2).

  • At the end of the study, tumors are excised, weighed, and processed for further analysis, such as histology and immunohistochemistry.

Immunofluorescence for Keratin Markers

This technique is used to detect the expression of specific proteins (keratins) in tissue samples to assess cell differentiation.

Procedure:

  • Tumor tissue sections (from the xenograft model) are prepared on microscope slides.

  • The sections are deparaffinized and rehydrated.

  • Antigen retrieval is performed to unmask the target proteins.

  • The sections are incubated with primary antibodies specific for Keratin 1 (K1) and Keratin 13 (K13).

  • After washing, the sections are incubated with fluorophore-conjugated secondary antibodies that bind to the primary antibodies.

  • The sections are counterstained (e.g., with DAPI to visualize nuclei) and mounted.

  • The slides are then visualized using a fluorescence microscope to determine the presence and localization of K1 and K13.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the retinoid signaling pathway, which is the primary mechanism of action for this compound, and a typical experimental workflow for evaluating its anti-tumor activity.

Retinoid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinol_RBP Retinol-RBP Retinol Retinol Retinol_RBP->Retinol Uptake CRBP CRBP Retinol->CRBP Retinaldehyde Retinaldehyde CRBP->Retinaldehyde Oxidation Retinoic_Acid Retinoic Acid (e.g., this compound) Retinaldehyde->Retinoic_Acid Oxidation CRABP CRABP Retinoic_Acid->CRABP RAR RAR Retinoic_Acid->RAR Binding & Activation CRABP->RAR Nuclear Translocation RARE RARE (Retinoic Acid Response Element) RAR->RARE CoR Co-repressors RAR->CoR Release CoA Co-activators RAR->CoA Recruitment RXR RXR RXR->RARE Gene_Transcription Gene Transcription (e.g., Keratins) RARE->Gene_Transcription CoR->RARE Repression CoA->Gene_Transcription Differentiation Cell Differentiation Gene_Transcription->Differentiation Apoptosis Apoptosis Gene_Transcription->Apoptosis Proliferation_Inhibition Proliferation Inhibition Gene_Transcription->Proliferation_Inhibition

Caption: Retinoid signaling pathway activated by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_angiogenesis Angiogenesis Assay Cell_Culture Epidermal Tumor Cell Culture Re80_Treatment_vitro This compound Treatment Cell_Culture->Re80_Treatment_vitro Differentiation_Assay Differentiation Assay (Morphology, Keratin Expression) Re80_Treatment_vitro->Differentiation_Assay Xenograft Tumor Cell Xenograft in Athymic Mice Re80_Treatment_vivo This compound Treatment Xenograft->Re80_Treatment_vivo Tumor_Measurement Tumor Volume Measurement Re80_Treatment_vivo->Tumor_Measurement IHC Immunohistochemistry (Keratins, Proliferation Markers) Tumor_Measurement->IHC CAM_Assay Chick Chorioallantoic Membrane (CAM) Assay Re80_Application This compound Application CAM_Assay->Re80_Application Vessel_Quantification Blood Vessel Quantification Re80_Application->Vessel_Quantification

References

A Head-to-Head Preclinical Comparison of Re 80 and Bexarotene in Oncological Models

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, particularly in the realm of retinoid-based therapeutics, both Re 80 and bexarotene have emerged as compounds of interest. While bexarotene is an established therapy for cutaneous T-cell lymphoma (CTCL), this compound has shown promise in preclinical studies. This guide provides a comparative analysis of these two synthetic retinoids, summarizing available experimental data, detailing methodologies, and visualizing their distinct signaling pathways to aid researchers, scientists, and drug development professionals in their understanding of these agents.

Executive Summary

This comparison guide synthesizes preclinical data for this compound and bexarotene. A direct head-to-head study is not publicly available; therefore, this analysis draws from separate studies on each compound. The primary findings indicate that both agents exhibit anti-tumor properties through the induction of cell differentiation and inhibition of proliferation. This compound, a retinobenzoic acid, has demonstrated significant tumor volume reduction in a squamous cell carcinoma model. Bexarotene, a selective Retinoid X Receptor (RXR) agonist, has extensive clinical data in CTCL and preclinical evidence of growth suppression in various cancer cell lines.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound and bexarotene.

Table 1: In Vivo Efficacy Data

ParameterThis compoundBexarotene
Cancer Model Squamous Cell Carcinoma (in athymic nu/nu mice)Cutaneous T-Cell Lymphoma (Advanced Stage, Refractory)[1]
Treatment 67 µg (170 nmol), intraperitoneal, twice weeklyInitial dose of 300 mg/m²/day, oral
Primary Outcome ~4-fold reduction in tumor volume (for papillomas and moderately differentiated squamous cell carcinomas)45% clinical response rate (complete and partial)[1]
Duration of Study 40 daysMedian duration of response: 299 days[1]

Table 2: In Vitro Cellular Effects

ParameterThis compoundBexarotene
Cell Type Epidermal Tumor CellsHematopoietic and Squamous Cell Lines[2]
Effect Induction of morphologic differentiationInhibition of cell growth[2]
Biomarker Modulation Induction of Keratin 13 (K13), Inhibition of Keratin 1 (K1)-

Signaling Pathways

The mechanisms of action for this compound and bexarotene, while both involving retinoid receptors, are distinct. Bexarotene is a selective agonist for RXRs, while this compound, as a retinobenzoic acid, is presumed to act through Retinoic Acid Receptors (RARs).

Bexarotene Signaling Pathway

Bexarotene selectively binds to and activates RXRs. RXRs can form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, such as RARs, Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptor (PPAR). This binding initiates a conformational change that leads to the recruitment of co-activators and the dissociation of co-repressors, ultimately modulating the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.

Bexarotene's RXR-mediated signaling pathway.
This compound Signaling Pathway

As a retinobenzoic acid, this compound is hypothesized to function as a ligand for RARs. Upon binding, RARs form heterodimers with RXRs. This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. This interaction recruits transcriptional co-regulators, leading to the expression of genes that induce cellular differentiation, such as specific keratins, and inhibit proliferation.

Hypothesized RAR-mediated signaling for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vivo Tumor Growth Inhibition by this compound
  • Animal Model: Athymic nu/nu mice.

  • Cell Line: Epidermal tumor cells capable of forming papillomas and squamous cell carcinomas.

  • Procedure:

    • Cultured epidermal tumor cells were skin-grafted onto the mice.

    • Tumors were allowed to grow to a diameter of 3 to 4 mm.

    • Mice were randomized into two groups: treatment and vehicle control.

    • The treatment group received intraperitoneal injections of this compound (67 µg in 100 µL of 20% ethanol) twice a week.

    • The control group received vehicle injections (100 µL of 20% ethanol) on the same schedule.

    • Tumor volumes were measured periodically for 40 days.

    • At the end of the study, tumors were excised for histological analysis and to assess cell proliferation via bromodeoxyuridine incorporation.

Bexarotene Clinical Trial for Cutaneous T-Cell Lymphoma
  • Study Design: Open-label, multinational, phase II-III trial.

  • Patient Population: 94 patients with biopsy-confirmed, advanced-stage (IIB-IVB) CTCL refractory to at least one prior systemic therapy.

  • Treatment Regimen:

    • 56 patients received an initial oral dose of 300 mg/m²/day of bexarotene.

    • 38 patients started at a dose higher than 300 mg/m²/day.

  • Efficacy Assessment:

    • The primary endpoint was the clinical complete and partial response rate.

    • Secondary endpoints included improvements in body-surface area involvement, lesion surface area, adenopathy, cutaneous tumors, and pruritus.

  • Safety Monitoring: Adverse events were monitored throughout the study, with a focus on lipid and thyroid hormone levels.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the in vivo efficacy of a novel retinoid compound, applicable to studies like the one conducted for this compound.

Experimental_Workflow start Start cell_culture 1. Cell Culture (Epidermal Tumor Cells) start->cell_culture grafting 2. Skin Grafting (Athymic nu/nu Mice) cell_culture->grafting tumor_growth 3. Tumor Growth (to 3-4 mm diameter) grafting->tumor_growth randomization 4. Randomization tumor_growth->randomization treatment_group Treatment Group (this compound i.p.) randomization->treatment_group control_group Control Group (Vehicle i.p.) randomization->control_group monitoring 5. Treatment & Monitoring (40 days) treatment_group->monitoring control_group->monitoring data_collection 6. Data Collection (Tumor Volume) monitoring->data_collection analysis 7. Histological & Proliferation Analysis data_collection->analysis end End analysis->end

In vivo efficacy evaluation workflow.

Conclusion

Both this compound and bexarotene demonstrate anti-cancer properties by modulating retinoid receptor signaling pathways, leading to the induction of cell differentiation and inhibition of proliferation. Bexarotene's efficacy is well-established in the clinical setting for CTCL, with a clear mechanism of action through RXR activation. This compound shows considerable promise in a preclinical model of squamous cell carcinoma, likely through an RAR-mediated pathway. Further research, including direct comparative studies and more detailed mechanistic investigations for this compound, is warranted to fully elucidate its therapeutic potential relative to established agents like bexarotene. This guide provides a foundational comparison based on the current scientific literature to inform future research and development efforts in this area.

References

Re 80: A Comparative Analysis of Therapeutic Potential Against Conventional Retinoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the synthetic retinoid Re 80 and conventional retinoids such as tretinoin, isotretinoin, and etretinate. While direct comparative data on the therapeutic index of this compound is limited in publicly available literature, this document synthesizes existing experimental data on its biological activities and potency to offer insights into its potential therapeutic advantages.

Executive Summary

This compound is a synthetic retinoid that has demonstrated potent anti-angiogenic and cell differentiation-modulating effects in preclinical studies.[1][2][3] Conventional retinoids are well-established therapeutic agents for a range of dermatological and oncological conditions, but their use can be limited by a narrow therapeutic index and associated toxicities.[4][5] This guide explores the available data to compare the efficacy and potential safety profile of this compound with these established compounds.

Comparative Data on Biological Activity

The following tables summarize the available quantitative data on the biological potency of this compound and related synthetic retinoids. A direct comparison of the therapeutic index, which requires both efficacy (ED50) and toxicity (LD50) data, is not available. However, the provided data on inhibitory concentrations for specific biological effects offer a valuable surrogate for comparing potency.

Table 1: Anti-Angiogenic Activity of Synthetic Retinoids

CompoundID50 (pmol/egg) in Chick Chorioallantoic Membrane (CAM) Assay
This compound 6.3
Am 58023
Am 80 (Tamibarotene)28

ID50: The dose required to inhibit angiogenesis by 50%. A lower ID50 indicates higher potency.

Experimental Protocols

Chick Chorioallantoic Membrane (CAM) Assay for Anti-Angiogenic Activity

This in vivo assay is a widely used method to evaluate the pro-angiogenic or anti-angiogenic potential of compounds.

Methodology:

  • Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.

  • Windowing: On day 3 of incubation, a small window is made in the shell to expose the developing chorioallantoic membrane (CAM).

  • Compound Application: On day 8, a sterile filter paper disc saturated with the test compound (e.g., this compound dissolved in a suitable vehicle) is placed on the CAM.

  • Incubation and Observation: The eggs are further incubated, and the CAM is observed daily for changes in blood vessel growth around the filter paper disc.

  • Quantification: On day 12, the CAM is photographed, and the degree of angiogenesis is quantified by measuring the number and length of blood vessels in the treated area compared to a control. The ID50 is then calculated as the concentration of the compound that causes a 50% reduction in angiogenesis.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis egg Fertilized Chicken Eggs incubation1 Incubate (37°C) egg->incubation1 window Create Window in Shell incubation1->window compound Apply Test Compound (this compound) window->compound incubation2 Further Incubation compound->incubation2 observe Observe Angiogenesis incubation2->observe quantify Quantify Blood Vessel Growth observe->quantify id50 Calculate ID50 quantify->id50

Retinoid Signaling Pathway

Both conventional retinoids and synthetic retinoids like this compound are believed to exert their effects through the canonical retinoid signaling pathway. This involves binding to nuclear receptors that regulate gene transcription.

Retinoids, in their active form (retinoic acid), enter the nucleus and bind to heterodimers of retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This receptor-ligand complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cellular processes such as differentiation, proliferation, and apoptosis.

retinoid_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Retinoid Retinoid (e.g., this compound) CRABP Cellular Retinoic Acid Binding Protein (CRABP) Retinoid->CRABP Enters Cell RAR Retinoic Acid Receptor (RAR) CRABP->RAR Translocates to Nucleus RARE Retinoic Acid Response Element (RARE) RAR->RARE Binds with RXR RXR Retinoid X Receptor (RXR) RXR->RARE Gene Target Gene RARE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response (Differentiation, Apoptosis, etc.) Protein->Response

Discussion

The significantly lower ID50 value of this compound in the CAM assay suggests a higher anti-angiogenic potency compared to other synthetic retinoids like Am 580 and Am 80. Angiogenesis is a critical process in tumor growth and various other pathologies, indicating a potential therapeutic advantage for this compound in these areas.

Furthermore, studies have shown that this compound can induce differentiation in epidermal tumor cells and reduce the volume of papillomas and moderately differentiated squamous cell carcinomas in animal models. This anti-proliferative and differentiation-inducing activity is a hallmark of retinoid therapy.

Conventional retinoids, while effective, are associated with a range of side effects, including mucocutaneous toxicity, teratogenicity, and potential effects on lipid levels and liver function. The development of synthetic retinoids like this compound is driven by the aim to dissociate the therapeutic effects from these toxicities, thereby widening the therapeutic index. While the available data for this compound is promising in terms of potency, comprehensive toxicology studies are required to fully assess its safety profile and therapeutic index relative to conventional retinoids.

Conclusion

This compound demonstrates high potency in preclinical models of anti-angiogenesis and tumor cell differentiation. These findings suggest that this compound may offer a favorable efficacy profile. However, a definitive comparison of its therapeutic index with conventional retinoids awaits further investigation into its pharmacokinetics and comprehensive toxicity profile in both preclinical and clinical settings. The information presented in this guide provides a foundation for researchers and drug development professionals to evaluate the potential of this compound as a next-generation retinoid therapeutic.

References

Synthetic Retinoids in Oncology: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of synthetic retinoids used in cancer therapy, offering an objective comparison of their performance with supporting experimental data. Retinoids, derivatives of vitamin A, are crucial regulators of cellular processes, and their synthetic analogues have been developed to enhance therapeutic efficacy and reduce toxicity. This analysis focuses on key synthetic retinoids—Tamibarotene, Bexarotene, and Fenretinide—and compares their clinical outcomes with the foundational retinoid, All-trans Retinoic Acid (ATRA).

Quantitative Performance Analysis

The following tables summarize the clinical efficacy of selected synthetic retinoids across various cancer types, based on data from pivotal clinical trials.

Table 1: Efficacy of Tamibarotene in Hematological Malignancies

Cancer TypeTreatment RegimenNOverall Response Rate (ORR)Complete Remission (CR)Relapse-Free Survival (RFS)Citation(s)
Acute Promyelocytic Leukemia (APL), Maintenance TherapyTamibarotene (6 mg/m²/day) vs. ATRA (45 mg/m²/day)269--7-year RFS: 93% (Tamibarotene) vs. 84% (ATRA)[1]
Acute Promyelocytic Leukemia (APL), Relapsed/RefractoryTamibarotene (6 mg/m²/day)1464%21% (molecular CR)Median EFS: 3.5 months[2]
Acute Myeloid Leukemia (AML), RARA-positiveTamibarotene + Azacitidine1867%50% (CR + CRi)-[3]

Table 2: Efficacy of Bexarotene in Cutaneous T-Cell Lymphoma (CTCL)

Cancer StageTreatment RegimenNOverall Response Rate (ORR)Complete Response (CR)Citation(s)
Early-Stage (IA-IIA), Refractory/PersistentOral Bexarotene (300 mg/m²/day)2854%-[4][5]
Advanced-Stage (IIB-IVB), RefractoryOral Bexarotene (300 mg/m²/day)5645%-
Early-Stage (IA-IIA), Refractory/PersistentTopical Bexarotene Gel 1%5054%-

Table 3: Efficacy of Fenretinide in Solid Tumors

Cancer TypeTreatment RegimenNResponseCitation(s)
Neuroblastoma, Relapsed/RefractoryOral Fenretinide (LXS formulation, 1500 mg/m²/day)294 CRs in patients with marrow/bone disease only, 6 SDs
NeuroblastomaOral Fenretinide (up to 4000 mg/m²/day)5341 patients with Stable Disease (SD)
Advanced Solid TumorsIntravenous Fenretinide Emulsion235 patients with Stable Disease (SD), no objective responses

Table 4: Efficacy of All-trans Retinoic Acid (ATRA) in Hematological Malignancies

| Cancer Type | Treatment Regimen | N | Complete Remission (CR) | Overall Survival (OS) | Citation(s) | |---|---|---|---|---| | Acute Promyelocytic Leukemia (APL), Newly Diagnosed | ATRA + Chemotherapy | 65 | 83% | Median OS: >43 months | | | Acute Promyelocytic Leukemia (APL), High-Risk | ATRA + Arsenic Trioxide (ATO) | 77 | 100% | 2-year EFS: 97% | |

Experimental Protocols

Detailed methodologies for key clinical trials are outlined below to provide context for the presented data.

Tamibarotene in Acute Promyelocytic Leukemia (APL) - Maintenance Therapy (JALSG-APL204 Study)
  • Study Design: A prospective, randomized, controlled study.

  • Patient Population: Patients with newly diagnosed APL who were in molecular remission after consolidation chemotherapy.

  • Intervention: Patients were randomized to receive either oral Tamibarotene (6 mg/m² daily) or ATRA (45 mg/m² daily) for 14 days every 3 months for 2 years.

  • Primary Endpoint: Relapse-free survival (RFS).

  • Response Assessment: Molecular remission was monitored by reverse transcription-polymerase chain reaction (RT-PCR) for the PML-RARA fusion transcript. Clinical response was evaluated based on standard hematological criteria.

Bexarotene in Cutaneous T-Cell Lymphoma (CTCL) - Oral Therapy
  • Study Design: Open-label, multicenter, phase II-III trials.

  • Patient Population: Patients with biopsy-proven CTCL (early or advanced stage) refractory to at least one prior systemic therapy.

  • Intervention: Oral bexarotene administered once daily, with doses typically starting at 300 mg/m²/day.

  • Primary Endpoint: Overall response rate, determined by a composite assessment of index lesion severity and physician's global assessment.

  • Response Assessment: The severity of skin lesions (plaque, patch, tumor) was evaluated using a composite assessment tool. Overall body surface area involvement was also measured.

Fenretinide in Neuroblastoma - Phase I Trial
  • Study Design: Phase I, open-label, dose-escalation study.

  • Patient Population: Children with relapsed or refractory neuroblastoma.

  • Intervention: Oral Fenretinide was administered daily for 28 days, followed by a 7-day rest period. A novel lipid-complex formulation (LXS) was also tested to improve bioavailability.

  • Primary Objectives: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetics.

  • Response Assessment: Tumor response was evaluated using standard imaging criteria (CT/MRI) and bone marrow aspirates/biopsies. Pharmacokinetic analysis involved measuring plasma concentrations of Fenretinide and its metabolites.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of synthetic retinoids are mediated through their interaction with nuclear receptors and the subsequent modulation of gene expression. The following diagrams illustrate the key signaling pathways.

ATRA_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ATRA ATRA CRABP CRABP ATRA->CRABP Binds ATRA_CRABP ATRA-CRABP Complex CRABP->ATRA_CRABP PML_RARa PML-RARα (Oncoprotein) ATRA_CRABP->PML_RARa Binds to RARα moiety RAR_RXR RAR-RXR Heterodimer ATRA_CRABP->RAR_RXR Binds CoR Co-repressors PML_RARa->CoR Recruits RARE RARE (DNA) RAR_RXR->RARE CoA Co-activators RAR_RXR->CoA Recruits Gene_Repression Gene Repression CoR->Gene_Repression Gene_Activation Gene Activation CoA->Gene_Activation Differentiation Cell Differentiation Gene_Activation->Differentiation

ATRA Signaling in APL

Tamibarotene_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tamibarotene Tamibarotene Nucleus_Membrane Tamibarotene->Nucleus_Membrane Enters Cell RARa_b RARα / RARβ Tamibarotene->RARa_b Selective Agonist RAR_RXR RAR-RXR Heterodimer RARa_b->RAR_RXR RXR RXR RXR->RAR_RXR RARE RARE (DNA) RAR_RXR->RARE Gene_Activation Target Gene Activation RARE->Gene_Activation Differentiation Cell Differentiation Gene_Activation->Differentiation Apoptosis Apoptosis Gene_Activation->Apoptosis

Tamibarotene Signaling Pathway

Bexarotene_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bexarotene Bexarotene Nucleus_Membrane Bexarotene->Nucleus_Membrane Enters Cell RXR RXR Bexarotene->RXR Selective Agonist RXR_RAR RXR-RAR Heterodimer RXR->RXR_RAR RAR RAR RAR->RXR_RAR RARE RARE (DNA) RXR_RAR->RARE Gene_Activation Target Gene Activation RARE->Gene_Activation Cell_Cycle_Arrest Cell Cycle Arrest Gene_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Activation->Apoptosis

Bexarotene Signaling Pathway

Fenretinide_Signaling cluster_RAR_Dependent RAR-Dependent Pathway cluster_RAR_Independent RAR-Independent Pathway Fenretinide Fenretinide RAR RARs Fenretinide->RAR Ceramide ↑ Ceramide Fenretinide->Ceramide ROS ↑ Reactive Oxygen Species (ROS) Fenretinide->ROS Gene_Expression Altered Gene Expression RAR->Gene_Expression Apoptosis1 Apoptosis Gene_Expression->Apoptosis1 Mitochondrial_Stress Mitochondrial Stress Ceramide->Mitochondrial_Stress ROS->Mitochondrial_Stress Apoptosis2 Apoptosis Mitochondrial_Stress->Apoptosis2

Fenretinide Signaling Pathways

Conclusion

This comparative guide demonstrates the significant role of synthetic retinoids in modern cancer therapy. Tamibarotene shows promise as a more potent and potentially less toxic alternative to ATRA in APL. Bexarotene has established efficacy in the treatment of CTCL, a malignancy with limited therapeutic options. Fenretinide, with its unique mechanisms of action, continues to be investigated in various solid tumors, particularly in pediatric neuroblastoma. The development of these synthetic analogues, with improved receptor selectivity and pharmacokinetic profiles, represents a significant advancement in targeted cancer therapy. Further research, including head-to-head clinical trials and deeper investigation into their molecular mechanisms, will be crucial in optimizing their clinical application and expanding their therapeutic reach.

References

Safety Operating Guide

Clarification of "Re 80" for Accurate Disposal Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Initial analysis suggests that the term "Re 80" does not correspond to a standard isotope of Rhenium (Re), as the atomic number of Rhenium is 75, and its known isotopes do not include a mass number of 80. It is plausible that "80" refers to the atomic number of Mercury (Hg), a substance commonly found and requiring special disposal procedures in laboratory settings. Alternatively, in the context of radiopharmaceuticals, researchers may be working with medically significant radioactive isotopes of Rhenium, such as Rhenium-186 or Rhenium-188.

To provide the most comprehensive and responsible guidance, this document will address the proper disposal procedures for both scenarios:

  • Radioactive Rhenium Isotopes (Rhenium-186 and Rhenium-188): For researchers in nuclear medicine and drug development.

  • Mercury (Hg): For laboratory professionals who may have intended to inquire about the element with atomic number 80.

Section 1: Proper Disposal of Radioactive Rhenium Isotopes (Re-186 & Re-188)

Rhenium-186 (186Re) and Rhenium-188 (188Re) are beta-emitting radionuclides with therapeutic applications in oncology.[1][2] Their use necessitates strict adherence to radioactive waste disposal protocols to ensure the safety of personnel and the environment.

Data Presentation: Properties of Medically Relevant Rhenium Isotopes

The following table summarizes the key nuclear properties of Rhenium-186 and Rhenium-188, which are crucial for determining appropriate disposal procedures.

PropertyRhenium-186 (186Re)Rhenium-188 (188Re)
Half-life 3.7183 days (90 hours)[1][2]17.005 hours[1]
Primary Emission Beta (β⁻) particlesBeta (β⁻) particles
Max. Beta Energy 1.07 MeV2.12 MeV
Gamma (γ) Emission 137 keV (9.47%)155 keV (15%)
Primary Decay Product Stable Osmium-186 (186Os) & Tungsten-186 (186W)Stable Osmium-188 (188Os)
Production Method Neutron activation of 185ReFrom a Tungsten-188/Rhenium-188 generator
Experimental Protocols: Disposal of Rhenium-186 and Rhenium-188 Waste

The disposal of 186Re and 188Re waste is governed by regulations for low-level radioactive waste (LLRW). The primary principle is "delay and decay," which involves storing the waste until its radioactivity has diminished to background levels.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Segregate radioactive waste from all other waste streams at the point of generation.

    • Use designated, clearly labeled, and shielded containers.

    • Separate waste based on its physical form:

      • Dry Solid Waste: Contaminated gloves, absorbent paper, vials, etc.

      • Liquid Waste: Aqueous solutions, scintillation fluids (if used).

      • Sharps: Contaminated needles, syringes, and scalpels must be placed in a designated sharps container.

  • Containerization and Shielding:

    • All containers for radioactive waste must be robust, leak-proof, and appropriately shielded to minimize radiation exposure.

    • Label each container with the radiation symbol, the isotope (186Re or 188Re), the date, the activity level, and the laboratory of origin.

  • Decay-in-Storage:

    • Due to their relatively short half-lives, 186Re and 188Re are excellent candidates for decay-in-storage.

    • Store the waste in a designated, secure, and shielded area.

    • The storage period should be at least 10 half-lives.

      • For 186Re: ~38 days.

      • For 188Re: ~7 days.

    • After 10 half-lives, the activity will be reduced to less than 0.1% of the original activity.

  • Monitoring and Final Disposal:

    • After the decay period, monitor the waste with a suitable radiation detection meter (e.g., a Geiger-Müller counter) to ensure its activity is indistinguishable from background radiation.

    • Before monitoring, remove or deface all radioactive material labels.

    • If the waste is at background level, it can be disposed of as regular, non-radioactive waste (biohazardous or chemical waste, as appropriate, if other hazards are present).

    • Maintain meticulous records of all radioactive waste, including initial activity, storage dates, monitoring results, and final disposal dates.

Mandatory Visualization: Rhenium Isotope Disposal Workflow```dot

G cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Decay-in-Storage cluster_3 Step 4: Final Disposal A Radioactive Waste Generation (186Re / 188Re) B Segregate by Form (Solid, Liquid, Sharps) A->B C Use Shielded, Labeled Containers B->C D Store for >10 Half-Lives in Secure Area C->D E Monitor for Radioactivity D->E F Activity at Background Level? E->F G Dispose as Normal Waste (Deface Labels) F->G Yes H Continue Storage & Re-monitor F->H No H->E

Caption: Decision workflow for the proper disposal of mercury waste.

References

Essential Safety and Handling Guide for Re 80 (Synthetic Retinoid)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Re 80" is identified as a synthetic retinoid used as an anti-angiogenic agent in research environments.[1][2] A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on the established safety protocols for handling other potent synthetic retinoids, such as all-trans-retinoic acid. Researchers must consult their institution's safety officer and the specific documentation provided by the supplier before handling this compound.

This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Synthetic retinoids are potent compounds that require careful handling to prevent exposure. The primary hazards include skin and eye irritation, potential reproductive toxicity, and harm if swallowed.[3][4] Due to their potency, a comprehensive PPE strategy is mandatory.

Summary of Required Personal Protective Equipment

PPE ComponentSpecificationPurpose
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential tears or contamination during doffing.
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles. A face shield is required if there is a splash hazard.Protects eyes from dust particles and splashes.
Body Protection A disposable, solid-front, back-closing gown that is resistant to chemical permeation.Protects against skin contamination from spills or aerosols.
Respiratory Protection An N95 respirator or higher, especially when handling the powder form outside of a certified chemical fume hood.Prevents inhalation of aerosolized particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, procedural workflow is critical to minimize the risk of exposure when handling this compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather All Required PPE prep_area->gather_ppe don_ppe Don PPE (See Protocol) gather_ppe->don_ppe weigh Weigh Compound don_ppe->weigh Proceed to Handling dissolve Dissolve/Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces experiment->decontaminate Complete Experiment doff_ppe Doff PPE (See Protocol) decontaminate->doff_ppe dispose Dispose of Waste doff_ppe->dispose cluster_waste_gen Waste Generation cluster_waste_seg Waste Segregation & Disposal ppe Contaminated PPE (Gloves, Gown) solid_waste Solid Hazardous Waste (Yellow Bag/Bin) ppe->solid_waste consumables Contaminated Consumables (Pipette tips, Wipes) consumables->solid_waste solutions Excess/Waste Solutions liquid_waste Liquid Hazardous Waste (Labeled Bottle) solutions->liquid_waste pickup_solid pickup_solid solid_waste->pickup_solid pickup_liquid pickup_liquid liquid_waste->pickup_liquid

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Re 80
Reactant of Route 2
Re 80

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